DSPE-MPEG(2000) (sodium salt)
Description
BenchChem offers high-quality DSPE-MPEG(2000) (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSPE-MPEG(2000) (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;2,3-di(octadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOHQKOADWDBV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H87NNaO11P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DSPE-MPEG(2000) (Sodium Salt): A Technical Guide to its Mechanism of Action in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) is a phospholipid-polymer conjugate that has become an indispensable tool in the field of drug delivery. Its primary mechanism of action revolves around the formation of a hydrophilic and sterically hindering layer on the surface of nanocarriers, such as liposomes and nanoparticles. This "stealth" technology significantly prolongs the systemic circulation time of these carriers by evading recognition and clearance by the mononuclear phagocyte system (MPS). The extended circulation half-life enhances the probability of the nanocarrier reaching its target site, particularly in tumors, through the enhanced permeability and retention (EPR) effect. This technical guide provides an in-depth exploration of the core mechanism of action of DSPE-MPEG(2000), supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Mechanism of Action: The "Stealth" Effect
The fundamental role of DSPE-MPEG(2000) in drug delivery systems is to confer "stealth" characteristics to nanocarriers.[1][2][3] This is achieved through the unique amphiphilic nature of the molecule, which consists of a hydrophobic DSPE lipid anchor and a hydrophilic MPEG(2000) chain.[4][5] When incorporated into a lipid bilayer of a liposome (B1194612) or the surface of a nanoparticle, the DSPE anchor integrates within the hydrophobic core, while the long, flexible PEG chains extend into the aqueous environment.[6]
This PEGylated surface creates a hydrated layer that provides a steric barrier, physically hindering the adsorption of opsonins (blood serum proteins) onto the nanocarrier surface.[3] Opsonization is a critical step that marks foreign particles for recognition and phagocytosis by cells of the MPS, primarily macrophages located in the liver and spleen.[3][7] By preventing opsonization, DSPE-MPEG(2000)-coated nanocarriers can evade this immune surveillance, leading to a significant reduction in their clearance from the bloodstream.[8][9] This prolonged circulation time is a key determinant of the efficacy of passively targeted drug delivery systems.[1]
The extended presence in the bloodstream increases the likelihood of the nanocarriers accumulating in tissues with leaky vasculature, such as solid tumors. This phenomenon, known as the enhanced permeability and retention (EPR) effect, is a cornerstone of passive cancer drug targeting.[10]
Quantitative Insights: Pharmacokinetic Parameters
The incorporation of DSPE-MPEG(2000) into nanocarrier formulations has a profound and quantifiable impact on their pharmacokinetic profiles. The following table summarizes key parameters from various studies, illustrating the significant increase in circulation half-life and reduction in clearance.
| Formulation | Drug | Animal Model | Circulation Half-life (t½) | Clearance (CL) | Reference |
| Control (Non-PEGylated) Liposomes | - | Mice | ~1-2 hours | High | [11] |
| DSPE-PEG(2000) Liposomes | - | Mice | > 10 hours | Low | [11] |
| Ridaforolimus Solution | Ridaforolimus | Rat | ~2.3 hours | ~1.7 L/h/kg | [2][12] |
| DSPE-PEG(2000) Micelles | Ridaforolimus | Rat | ~3.9 hours | ~0.7 L/h/kg | [2][12] |
| Quercetin (B1663063)/Temozolomide Solution | Quercetin/Temozolomide | Rat | Short | Rapid | [1][13] |
| DSPE-PEG(2000) Nanoliposomes | Quercetin/Temozolomide | Rat | Significantly prolonged | Significantly delayed | [1][13] |
| Non-PEGylated Nanoemulsion | Danazol | Rat | Short | High | [3] |
| DSPE-PEG(2000) Nanoemulsion (6 mg/mL) | Danazol | Rat | Significantly prolonged | Significantly decreased | [3] |
Experimental Protocols
Preparation of DSPE-MPEG(2000)-Containing Liposomes (Thin-Film Hydration Method)
This protocol describes a common method for preparing PEGylated liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other primary phospholipid
-
Cholesterol
-
DSPE-MPEG(2000), sodium salt
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Phosphate-buffered saline (PBS), pH 7.4 or other aqueous buffer
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and DSPE-MPEG(2000) in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (primary phospholipid:cholesterol:DSPE-MPEG(2000)).
-
If encapsulating a lipophilic drug, add it to the organic solvent mixture at this stage.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids.
-
If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.
-
This process results in the formation of multilamellar vesicles (MLVs).[7]
-
-
Size Reduction:
-
To produce small unilamellar vesicles (SUVs) with a defined size, the MLV suspension is subjected to sonication (using a probe sonicator or bath sonicator) or extrusion.[4]
-
Extrusion involves repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) under high pressure.
-
-
Purification:
-
Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
In Vivo Pharmacokinetic and Biodistribution Study
This protocol outlines a typical animal study to evaluate the performance of DSPE-MPEG(2000)-containing nanocarriers.
Materials and Methods:
-
Prepared DSPE-MPEG(2000)-containing nanocarriers and control (non-PEGylated) formulations.
-
A suitable animal model (e.g., mice or rats).
-
Method for labeling the nanocarrier or drug for detection (e.g., fluorescent probe, radiolabel).
-
Anesthesia and surgical tools for blood collection and tissue harvesting.
-
Analytical instrumentation for quantification (e.g., fluorescence spectrophotometer, gamma counter, HPLC).
Procedure:
-
Animal Dosing:
-
Administer the nanocarrier formulations to the animals via intravenous (IV) injection (typically through the tail vein).[14]
-
-
Blood Sampling:
-
At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h), collect blood samples from the animals.[14]
-
-
Sample Processing:
-
Process the blood samples to separate plasma or serum.
-
-
Drug/Nanocarrier Quantification:
-
Quantify the concentration of the drug or labeled nanocarrier in the plasma/serum samples using the appropriate analytical method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data and calculate key pharmacokinetic parameters such as circulation half-life (t½), area under the curve (AUC), and clearance (CL).
-
-
Biodistribution (Terminal Study):
-
At the final time point, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, heart, lungs, and tumor if applicable).
-
Homogenize the tissues and quantify the amount of accumulated drug or nanocarrier in each organ.
-
Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: The "Stealth" effect of DSPE-MPEG(2000).
Caption: Mechanism of passive tumor targeting via the EPR effect.
Caption: Workflow for evaluating DSPE-MPEG(2000) nanocarriers.
References
- 1. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liposomes.ca [liposomes.ca]
- 12. mdpi.com [mdpi.com]
- 13. scienceopen.com [scienceopen.com]
- 14. nanomedicinelab.com [nanomedicinelab.com]
The Role of DSPE-PEG(2000) in Liposomes: A Technical Guide for Drug Development Professionals
Abstract: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) is a critical excipient in the development of advanced liposomal drug delivery systems. Its primary function is to create a hydrophilic, sterically-stabilized barrier on the surface of liposomes, a process known as PEGylation. This modification fundamentally alters the liposome's interaction with the biological environment, leading to significantly improved pharmacokinetic profiles and enhanced therapeutic efficacy. This guide provides an in-depth technical overview of the core functions of DSPE-PEG(2000), its impact on the physicochemical properties of liposomes, and detailed experimental protocols for the preparation and characterization of these "stealth" nanocarriers.
Introduction to "Stealth" Liposomes
Conventional liposomes, while promising drug carriers, are rapidly recognized and cleared from the bloodstream by the mononuclear phagocyte system (MPS), primarily by macrophages in the liver and spleen. This opsonization and subsequent clearance severely limits their circulation time and reduces the amount of drug that reaches the target tissue. The incorporation of DSPE-PEG(2000) into the liposome (B1194612) bilayer is the most successful strategy to overcome this limitation. The DSPE portion serves as a lipid anchor, embedding itself within the liposome's membrane, while the long, flexible, and hydrophilic PEG(2000) chain extends into the aqueous exterior, creating a "stealth" characteristic.[1]
The "Stealth" Mechanism: Steric Hindrance and Evasion of the MPS
The fundamental role of the DSPE-PEG(2000) is to provide a steric barrier on the liposome surface.[2] This dense, hydrophilic layer of PEG chains physically prevents the adsorption of blood proteins, known as opsonins, onto the liposome surface.[3] By inhibiting opsonization, PEGylated liposomes evade recognition by macrophages of the MPS.[1] This evasion of the body's natural clearance mechanisms results in a dramatic increase in the circulation half-life of the liposome, allowing it to function as a long-circulating drug reservoir.[4][5]
Impact on Physicochemical Properties
The inclusion of DSPE-PEG(2000) has a profound effect on the key quality attributes of liposomal formulations. The molar percentage of DSPE-PEG(2000) incorporated is a critical parameter, typically ranging from 3 to 10 mol%, with 5-6 mol% being common for achieving optimal stealth characteristics and stability.[6]
Particle Size and Polydispersity Index (PDI)
Increasing the concentration of DSPE-PEG(2000) generally leads to a decrease in vesicle size.[7] The large, hydrated PEG headgroups cause steric repulsion between lipid bilayers, which can result in the formation of smaller, more unilamellar vesicles.[7] However, the relationship is not always linear; some studies have reported an initial increase in diameter at lower concentrations (e.g., 4 to 8 mol%) followed by a reduction at higher concentrations.[8]
Surface Charge (Zeta Potential)
Zeta potential is a measure of the electrostatic charge on the liposome surface and is a key predictor of colloidal stability. DSPE-PEG(2000) is anionic but its most significant effect is the shielding of the surface charge. The hydrophilic PEG layer shifts the plane of shear further from the particle surface, resulting in a zeta potential that is closer to neutral, often in the range of -4 mV to -15 mV.[5][9] This near-neutral charge further reduces non-specific interactions with plasma proteins.
Stability and Drug Retention
The steric barrier provided by PEG chains prevents the close approach of liposomes to one another, thereby inhibiting aggregation and enhancing colloidal stability during storage and in circulation.[1][10] Furthermore, the presence of DSPE-PEG(2000) can increase the packing and compressibility of the lipid bilayer, which helps to reduce the leakage of the encapsulated drug.[8]
| Parameter | DSPE-PEG(2000) Mol% | Observation | Rationale | Citations |
| Particle Size | Increasing from 0% to 10% | General decrease in hydrodynamic diameter. | Steric repulsion from hydrated PEG chains favors smaller, unilamellar vesicles. | [7] |
| Zeta Potential | Addition of 5-10 mol% | Shifts towards neutral (e.g., from -20 mV to approx. -10 mV or -4 mV). | Shielding effect of the PEG layer masks the surface charge. | [5][9] |
| Stability | Addition of 5-20 mol% | Significantly increased stability against aggregation, even in high ionic strength solutions. | Steric hindrance prevents close approach and van der Waals interactions between vesicles. | [3] |
| Drug Leakage | Increasing mol% (up to a point) | Decreased leakage of encapsulated contents in the gel state. | Increased packing and compressibility of the lipid bilayer. | [8] |
Pharmacokinetic Profile of PEGylated Liposomes
The alterations in physicochemical properties directly translate to superior in vivo performance.
Prolonged Circulation Half-Life
By evading MPS uptake, DSPE-PEG(2000) is the key determinant of a long circulation half-life. Studies have shown that PEGylated liposomes can remain in circulation for over 24 hours.[11] In a comparative study with the drug Salvianolic acid B, encapsulation in PEGylated liposomes prolonged its half-life by 17.5-fold compared to the free drug, a significant increase over the 5.8-fold extension seen with conventional liposomes.[2]
Enhanced Tumor Accumulation (EPR Effect)
The extended circulation time is crucial for passive targeting of solid tumors. The disorganized and leaky vasculature of tumors, combined with poor lymphatic drainage, leads to the 'Enhanced Permeability and Retention' (EPR) effect. Long-circulating stealth liposomes have a greater opportunity to extravasate through these leaky vessels and accumulate within the tumor interstitium, thereby increasing the local concentration of the encapsulated therapeutic agent.[12]
| Formulation | Half-life (t½) Fold Increase | AUC(0-t) Fold Increase | Citation |
| Free Salvianolic Acid B | 1.0x (Baseline) | 1.0x (Baseline) | [2] |
| Conventional Liposome | 5.8x | 6.7x | [2] |
| PEGylated Liposome | 17.5x | 13.3x | [2] |
Advanced Applications: Functionalization for Targeted Delivery
The utility of DSPE-PEG(2000) extends beyond creating a passive stealth shield. The terminal methoxy (B1213986) group of the PEG chain can be replaced with reactive functional groups (e.g., Amine, Maleimide, Carboxyl).[13] This allows for the covalent conjugation of targeting ligands such as antibodies, peptides, or aptamers, enabling active targeting of the liposome to specific cell surface receptors, further enhancing drug delivery specificity and efficacy.
Experimental Protocols
Preparation of PEGylated Liposomes via Thin-Film Hydration and Extrusion
This method is a robust and widely used technique for producing unilamellar liposomes of a defined size.[9]
Materials & Equipment:
-
Lipids: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol, DSPE-PEG(2000).
-
Organic Solvent: Chloroform/Methanol (B129727) mixture (e.g., 2:1 v/v).
-
Hydration Buffer: Phosphate-buffered saline (PBS, pH 7.4) or HEPES buffer.
-
Rotary evaporator, water bath, vacuum pump.
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
Glass round-bottom flask.
Procedure:
-
Lipid Dissolution: Dissolve DSPC, Cholesterol, and DSPE-PEG(2000) in the chloroform/methanol solvent in a round-bottom flask. A typical molar ratio is 55:40:5.[6] Swirl gently until the solution is clear and homogenous.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature (Tc) of the highest Tc lipid (for DSPC, >55°C) to evaporate the organic solvent under reduced pressure. A thin, uniform lipid film will form on the inner wall of the flask.
-
Film Drying: Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[14]
-
Hydration: Add the aqueous hydration buffer (pre-heated to above the Tc) to the flask. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Extrusion (Sizing): Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). Equilibrate the extruder to a temperature above the lipid Tc. Load the MLV suspension into one of the extruder syringes and pass it through the membrane a set number of times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.[9]
-
Storage: Store the final liposome suspension at 4°C. Do not freeze.
Characterization of Physicochemical Properties
Particle Size, PDI, and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI); Electrophoretic Light Scattering (ELS) for zeta potential.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the original hydration buffer to an appropriate concentration for the instrument (to avoid multiple scattering effects).
-
Transfer the diluted sample to a suitable cuvette (e.g., disposable sizing cuvette or folded capillary cell for zeta potential).
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. Measurements should be performed in triplicate.
-
Determination of Encapsulation Efficiency (EE%)
This protocol determines the percentage of the initial drug that is successfully entrapped within the liposomes.
Technique: High-Performance Liquid Chromatography (HPLC) combined with a separation method.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated ("free") drug from the liposomes. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a small column (e.g., Sephadex G-50). The large liposomes will elute first, while the smaller, free drug molecules are retained and elute later.
-
Centrifugation/Ultrafiltration: Use a centrifugal filter device with a molecular weight cut-off that retains the liposomes while allowing the free drug to pass through.
-
-
Quantification of Total Drug: Disrupt or dissolve an aliquot of the original, unseparated liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Analyze this sample by HPLC to determine the total drug concentration (C_Total).
-
Quantification of Free Drug: Analyze the filtrate/later fractions from the separation step (Step 1) by HPLC to determine the concentration of free drug (C_Free).
-
Calculation: Calculate the EE% using the following formula:
-
EE% = [(C_Total - C_Free) / C_Total] x 100[4]
-
Assessment of In Vivo Pharmacokinetics
This protocol outlines a typical procedure for determining the circulation time of liposomes in a rodent model.
Procedure:
-
Animal Model: Use appropriate animal models, such as BALB/c mice or Sprague-Dawley rats.
-
Administration: Administer the liposomal formulation (containing the drug or a fluorescent/radiolabel) via intravenous (tail vein) injection at a defined dose.
-
Blood Sampling: Collect small blood samples (e.g., 20-50 µL) from the retro-orbital sinus or other appropriate site at predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).[7] Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Centrifuge the blood samples to separate the plasma.
-
Drug Quantification: Extract the drug from the plasma samples and quantify its concentration using a validated analytical method, such as HPLC or LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of the drug versus time. Use pharmacokinetic software to calculate key parameters, including the elimination half-life (t½), area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd).[14]
Conclusion
DSPE-PEG(2000) is an indispensable component in the formulation of long-circulating liposomal drug delivery systems. By forming a protective hydrophilic corona, it effectively shields liposomes from the body's immune clearance mechanisms, leading to dramatically extended circulation times. This "stealth" property, combined with improvements in colloidal stability and drug retention, enables enhanced accumulation at pathological sites like tumors through the EPR effect. The ability to functionalize the PEG terminus for active targeting further expands its utility. A thorough understanding and characterization of the role of DSPE-PEG(2000) are therefore essential for the rational design and development of effective nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. sopharcos.com [sopharcos.com]
- 3. brookhaveninstruments.com [brookhaveninstruments.com]
- 4. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of nanometer-sized liposomes for encapsulation and microRNA transfer to breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Self-Assembly of DSPE-MPEG(2000) Sodium Salt in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) sodium salt in aqueous solutions. DSPE-MPEG(2000) is a PEGylated phospholipid widely utilized in the development of nanocarriers, such as micelles and liposomes, for drug delivery applications. Its amphiphilic nature drives its self-assembly into core-shell micellar structures in aqueous environments, which can encapsulate hydrophobic drugs, enhance their solubility, and prolong their circulation time in the bloodstream.
Core Concepts of DSPE-MPEG(2000) Self-Assembly
DSPE-MPEG(2000) is an amphiphilic molecule composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic methoxy-polyethylene glycol (mPEG) chain with an average molecular weight of 2000 Da. In an aqueous solution, the hydrophobic DSPE tails minimize their contact with water by aggregating to form a core, while the hydrophilic PEG chains form a protective corona, interfacing with the surrounding aqueous medium. This self-assembly process is spontaneous above a certain concentration known as the critical micelle concentration (CMC).
The PEG corona provides steric stabilization, which prevents the micelles from aggregating and reduces their uptake by the mononuclear phagocyte system, leading to extended circulation times in vivo.[1][2] The size, stability, and drug-loading capacity of these micelles are influenced by factors such as the length of the PEG chain, the nature of the lipid anchor, and the composition of the aqueous medium (e.g., ionic strength, pH).
Quantitative Data on DSPE-MPEG(2000) Micelle Properties
The following tables summarize key quantitative parameters for DSPE-MPEG(2000) micelles in aqueous solutions, compiled from various studies.
Table 1: Critical Micelle Concentration (CMC) of DSPE-MPEG(2000)
| CMC (µM) | Method | Solvent | Reference |
| ~1 | Not specified | Aqueous solution | [1][2] |
| 1.8 x 10⁻⁵ mol L⁻¹ (18 µM) | Not specified | Saline (0.9% w/v) | [3] |
| ~1 x 10⁻⁶ M (1 µM) | Not specified | Aqueous solution | [4] |
| 0.5 - 1.5 | Fluorescence Probe | Aqueous solution | [5] |
| ~10 times higher in water than in buffer | Not specified | Pure water vs. HEPES buffered saline | [6] |
Table 2: Hydrodynamic Diameter and Polydispersity Index (PDI) of DSPE-MPEG(2000) Micelles
| Hydrodynamic Diameter (nm) | PDI | Method | Solvent | Reference |
| 8.2 ± 1.2 | Not specified | DLS | Deionized water | [1] |
| 9.6 ± 0.6 | Not specified | DLS | Saline (0.9% w/v) | [3] |
| ~10 | Not specified | SAXS | Saline (0.9% w/v) | [3] |
| 2 - 15 | Not specified | DLS | Pure water and HEPES buffered saline | [6] |
| 15.1 ± 0.8 | Not specified | DLS | Aqueous medium | |
| 33 ± 15 | Not specified | DLS | Water | [7] |
| 52.0 | 0.952 | DLS | Not specified | [8] |
| ~15 | Not specified | DLS | Isotonic HEPES buffer (at 1-5 mM) | [9] |
Table 3: Zeta Potential of DSPE-MPEG(2000) Micelles
| Zeta Potential (mV) | Solvent | Reference |
| -30.1 ± 6.3 | Deionized water | [1] |
| -2.7 ± 1.1 | Saline (0.9% w/v) | [3] |
| -4.6 ± 1.3 | 1 mM Potassium Chloride | |
| -38.0 | Not specified | [8] |
Table 4: Aggregation Number (Nagg) of DSPE-MPEG(2000) Micelles
| Aggregation Number (Nagg) | Temperature (°C) | Solvent | Reference |
| 76 | 25 | Aqueous solution | [1] |
| ~90 | Not specified | Aqueous solution | [4] |
| ~90 | Not specified | Saline solution | [6] |
| < 8 | Not specified | Water | [6] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of DSPE-MPEG(2000) micelles are provided below.
a) Direct Dissolution Method [1][9] This method is straightforward and involves the direct dispersion of the DSPE-MPEG(2000) sodium salt in an aqueous solution.
-
Weigh the required amount of DSPE-MPEG(2000) sodium salt powder.
-
Slowly add the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline (PBS), or HEPES buffered saline) to the powder.
-
Stir the mixture at room temperature for a specified period (e.g., 30 minutes) until a clear solution is obtained.[1]
-
For some applications, the solution may be flushed with an inert gas like argon and allowed to equilibrate for several hours in the dark.[9]
b) Thin-Film Hydration Method [10] This is a common method for preparing liposomes but can also be adapted for micelles, especially when incorporating hydrophobic drugs.
-
Dissolve DSPE-MPEG(2000) sodium salt and any hydrophobic drug in a suitable organic solvent (e.g., chloroform, ethanol).
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the thin film with an aqueous buffer (e.g., PBS) by gentle agitation or vortexing at a temperature above the lipid's phase transition temperature.
-
The resulting suspension can be sonicated or extruded to obtain micelles of a uniform size.
c) Solvent Evaporation Method [3] This method is also suitable for encapsulating hydrophobic agents.
-
Dissolve DSPE-MPEG(2000) sodium salt in an organic solvent like chloroform.[3]
-
Completely remove the solvent under reduced pressure to form a thin film.[3]
-
Hydrate the film with an aqueous solution (e.g., saline 0.9% w/v) in a water bath at a controlled temperature (e.g., 40°C) for a short period (e.g., 5 minutes).[3]
-
Vortex the solution to ensure complete dispersion of the micelles.[3]
-
The micellar solution can be filtered through a membrane (e.g., 0.22 µm polycarbonate membrane) to remove any larger aggregates.[3]
a) Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI) [1][3][8] DLS is used to determine the hydrodynamic diameter and size distribution of the micelles.
-
Dilute the micelle solution to an appropriate concentration with the same solvent used for preparation.
-
Transfer the sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including the solvent viscosity and refractive index.
-
Perform the measurement, typically at a fixed scattering angle (e.g., 90° or 173°). The instrument software calculates the hydrodynamic diameter and PDI from the fluctuations in scattered light intensity.
b) Zeta Potential Measurement [1][3][8] Zeta potential is a measure of the surface charge of the micelles and an indicator of their colloidal stability.
-
Disperse the micelles in a low ionic strength medium, such as 1 mM potassium chloride, to a suitable concentration.
-
Load the sample into a specialized zeta potential cell.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the micelles.
-
The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.
c) Transmission Electron Microscopy (TEM) for Morphology TEM provides direct visualization of the micelle morphology.
-
Place a drop of the diluted micelle solution onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Remove the excess solution with filter paper.
-
Optionally, negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.
-
Allow the grid to dry completely before imaging under the transmission electron microscope.
d) Fluorescence Spectroscopy for Critical Micelle Concentration (CMC) Determination [5] This method utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles.
-
Prepare a series of DSPE-MPEG(2000) solutions with varying concentrations in the desired aqueous medium.
-
Add a small aliquot of a stock solution of a hydrophobic fluorescent probe (e.g., pyrene, diphenylhexatriene) to each solution.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence intensity of the probe in each solution using a fluorimeter.
-
Plot the fluorescence intensity as a function of the DSPE-MPEG(2000) concentration.
-
The CMC is determined as the concentration at which a sharp change in the slope of the plot is observed, indicating the partitioning of the probe into the micellar cores.
Visualizations
The following diagrams illustrate the structure of DSPE-MPEG(2000), its self-assembly into a micelle, and a typical experimental workflow for micelle preparation and characterization.
Caption: Molecular structure of a single DSPE-MPEG(2000) monomer.
References
- 1. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 9. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 10. Preparation of micelles [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Critical Micelle Concentration of DSPE-MPEG(2000) Sodium Salt
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) sodium salt. DSPE-MPEG(2000) is a widely utilized phospholipid-polymer conjugate in the field of drug delivery and nanotechnology. Its amphiphilic nature allows it to self-assemble into stable micelles in aqueous solutions, making it an excellent carrier for hydrophobic drugs. A key parameter governing this self-assembly is the CMC, the concentration at which individual monomers begin to form micelles. Understanding and accurately determining the CMC is critical for the formulation, stability, and in vivo performance of micellar drug delivery systems.
Critical Micelle Concentration (CMC) Data
The CMC of DSPE-MPEG(2000) is influenced by factors such as the solvent, ionic strength, and temperature. The values reported in the literature typically fall within the low micromolar range, which is advantageous for in vivo applications as it promotes micelle stability upon dilution in the bloodstream.[1]
| CMC Value (µM) | Solvent/Medium | Temperature (°C) | Determination Method | Reference |
| ~1.0 | - | - | Not Specified | [1][2] |
| 10 - 20 | Pure Water | Room Temperature (25) | Fluorescence Spectroscopy (DPH Probe) | [3] |
| 0.5 - 1.0 | HEPES Buffered Saline | Room Temperature (25) | Fluorescence Spectroscopy (DPH Probe) | [3] |
| 0.5 - 1.5 | Aqueous Buffer | Not Specified | Fluorescence Spectroscopy | [4][5] |
| 18.0 | Aqueous Medium | Not Specified | Fluorescence Spectroscopy | [6] |
| ~15.0 | Aqueous Medium | Not Specified | Fluorescence Spectroscopy | [6] |
The significant difference in CMC between pure water and buffered saline highlights the effect of ionic strength; increased salt concentration screens the charged headgroups, which stabilizes the micelles and lowers the CMC.[3]
Experimental Protocol: CMC Determination by Fluorescence Spectroscopy
Fluorescence spectroscopy is a common and sensitive method for determining the CMC of amphiphilic molecules. The technique utilizes a hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or pyrene, which exhibits different fluorescence properties in polar (aqueous) versus non-polar (micelle core) environments. As micelles form, the probe partitions into the hydrophobic core, resulting in a measurable change in fluorescence intensity or emission spectrum.
Materials and Equipment
-
DSPE-MPEG(2000) sodium salt
-
Hydrophobic fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene - DPH)
-
Appropriate aqueous buffer (e.g., PBS, HEPES buffered saline) or ultrapure water
-
Spectrofluorometer
-
Volumetric flasks and precision pipettes
-
Vortex mixer and sonicator
Detailed Methodology
-
Stock Solution Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM DPH in methanol).
-
Prepare a concentrated stock solution of DSPE-MPEG(2000) in the desired aqueous medium (e.g., 5 mM). The solution should be prepared above the expected CMC and may require gentle heating or sonication to ensure complete dissolution.[1]
-
-
Serial Dilutions:
-
Prepare a series of DSPE-MPEG(2000) dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.01 µM to 100 µM).
-
-
Probe Addition:
-
To each dilution, add a small, constant aliquot of the fluorescent probe stock solution. The final probe concentration should be very low (e.g., 1 µM for DPH) to avoid altering the micellization process.
-
-
Incubation:
-
Mix each sample thoroughly (e.g., by vortexing).
-
Allow the samples to equilibrate for a set period (e.g., 2-4 hours) in the dark at a constant temperature to ensure the probe has partitioned into any formed micelles.[3]
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths for the chosen probe (for DPH, λ_ex ≈ 350 nm, λ_em ≈ 430 nm).
-
Measure the fluorescence intensity of each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the logarithm of the DSPE-MPEG(2000) concentration.
-
The resulting plot will typically show two intersecting lines or a sigmoidal curve. The point of intersection or the inflection point, where a sharp increase in fluorescence intensity begins, corresponds to the CMC. This indicates the concentration at which micelles form and encapsulate the hydrophobic probe.[3][6]
-
Visualizations: Workflows and Concepts
Diagram 1: Experimental Workflow for CMC Determination
Caption: Workflow for determining the CMC using fluorescence spectroscopy.
Diagram 2: Micelle Formation Pathway
Caption: Self-assembly of monomers into a micelle above the CMC.
References
- 1. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
understanding the stealth properties of DSPE-MPEG(2000)
An In-depth Technical Guide on the Stealth Properties of DSPE-MPEG(2000)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liposomal drug delivery systems have revolutionized the therapeutic landscape by enhancing the efficacy and reducing the toxicity of various pharmaceutical agents. A critical advancement in this field has been the development of "stealth" liposomes, which are engineered to evade the body's mononuclear phagocyte system (MPS), thereby prolonging their circulation time and increasing their accumulation at target sites. At the heart of this technology is the incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids, with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) being a cornerstone of many successful formulations. This technical guide provides a comprehensive overview of the core principles underlying the stealth properties of DSPE-MPEG(2000), supported by experimental data and detailed methodologies.
The Core Mechanism: Steric Hindrance
The primary mechanism by which DSPE-MPEG(2000) imparts stealth characteristics to liposomes is through steric hindrance. The long, flexible, and hydrophilic PEG chains extend from the liposome (B1194612) surface into the surrounding aqueous environment, creating a dense, water-rich protective layer.[1] This "stealth" shield sterically inhibits the binding of opsonins, which are plasma proteins that mark foreign particles for recognition and uptake by phagocytic cells of the MPS, primarily macrophages located in the liver and spleen.[2][3] By preventing opsonization, DSPE-MPEG(2000)-modified liposomes remain unrecognized by the immune system, leading to a significantly extended circulation half-life.[2]
Diagram: Mechanism of Steric Hindrance
Caption: DSPE-MPEG(2000) creates a protective shield, inhibiting opsonin binding and macrophage uptake.
Experimental Evidence and Protocols
The stealth properties of DSPE-MPEG(2000) are substantiated by a wealth of experimental data. This section details the key experiments and provides methodologies for their replication.
Reduced Protein Adsorption
The presence of the PEG layer significantly reduces the non-specific adsorption of plasma proteins onto the liposome surface. This is a critical factor in preventing opsonization and subsequent clearance.
Quantitative Data: Protein Adsorption
| Liposome Formulation | Protein Adsorbed (µg/mg lipid) | Method | Reference |
| Conventional Liposomes | High (Specific values vary) | BCA Assay | [4] |
| DSPE-MPEG(2000) Liposomes | Low (Significantly reduced) | BCA Assay | [4] |
Experimental Protocol: Quantification of Protein Adsorption (BCA Assay)
-
Liposome Preparation: Prepare conventional and DSPE-MPEG(2000)-containing liposomes using the thin-film hydration method.
-
Incubation with Plasma: Incubate a known concentration of each liposome formulation with human or animal plasma for a specified time (e.g., 1 hour) at 37°C.
-
Separation of Liposomes: Separate the liposomes from unbound plasma proteins using size exclusion chromatography (e.g., Sepharose CL-4B column).
-
Lysis of Liposomes: Lyse the collected liposome fractions with a suitable detergent (e.g., 1% Triton X-100) to release any adsorbed proteins.
-
Protein Quantification: Determine the protein concentration in the lysed samples using the Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer's instructions. A standard curve is generated using bovine serum albumin (BSA).
-
Data Analysis: Calculate the amount of protein adsorbed per mg of lipid for each formulation.
Diagram: Protein Adsorption Quantification Workflow
Caption: Workflow for quantifying protein adsorption on liposomes using the BCA assay.
Decreased Macrophage Uptake
The reduction in protein adsorption directly translates to decreased recognition and uptake by macrophages. This can be quantified using in vitro cell culture assays.
Quantitative Data: Macrophage Uptake
| Liposome Formulation | Macrophage Uptake (%) | Cell Line | Method | Reference |
| Non-PEGylated Liposomes | High | J774, RAW264.7 | Flow Cytometry | [5][6] |
| DSPE-MPEG(2000) Liposomes | Significantly Lower | J774, RAW264.7 | Flow Cytometry | [5][6] |
Experimental Protocol: In Vitro Macrophage Uptake Assay (Flow Cytometry)
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or J774) to a suitable confluency.
-
Liposome Labeling: Label the liposome formulations with a fluorescent probe (e.g., Rhodamine-PE or NBD-PE) by incorporating the fluorescently-labeled lipid during the preparation process.
-
Incubation: Incubate the cultured macrophages with the fluorescently labeled liposomes at a specific concentration for various time points (e.g., 1, 2, 4 hours) at 37°C.
-
Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized liposomes.
-
Cell Detachment: Detach the cells from the culture plate using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the extent of liposome uptake.
Diagram: Macrophage Uptake Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of a PEGylated liposome that co-encapsulates l-arginine and doxorubicin to achieve a synergistic anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of DSPE-MPEG(2000) Sodium Salt
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] sodium salt, commonly abbreviated as DSPE-MPEG(2000), is a PEGylated phospholipid that has become a cornerstone in the field of advanced drug delivery.[1][2][3][4] Its amphiphilic nature, comprising a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) chain, allows it to spontaneously self-assemble in aqueous environments.[5][6] This property is leveraged in the creation of various nanocarriers, such as micelles and liposomes, to enhance the therapeutic efficacy and safety profile of encapsulated drugs.[2][3][4]
The inclusion of the PEG-2000 chain provides a steric barrier on the surface of these nanocarriers, which inhibits their uptake by the mononuclear phagocyte system.[5][7] This "stealth" characteristic leads to prolonged circulation times in the bloodstream, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[5][7] Formulations containing DSPE-MPEG(2000) have been instrumental in the development of liposomal drug delivery systems for anticancer and antimalarial agents.[1][8][9] This technical guide provides an in-depth overview of the core physicochemical properties of DSPE-MPEG(2000) sodium salt, detailed experimental protocols for its characterization, and visual representations of its molecular behavior.
Core Physicochemical Properties
The utility of DSPE-MPEG(2000) in pharmaceutical formulations is dictated by its distinct physicochemical characteristics. These properties influence its self-assembly, stability, and in vivo behavior.
Molecular and Chemical Identity
DSPE-MPEG(2000) is a complex molecule with a defined chemical structure and molecular weight. These fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | α-[6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-methoxy-poly(oxy-1,2-ethanediyl), monosodium salt | [10] |
| Synonyms | 1,2-Distearoyl-rac-glycero-3-PE-N-Polyethyleneglycol-2000, 1,2-DSPE-mPEG(2000), 18:0 mPEG2000 PE sodium | [8][11] |
| Molecular Formula | (C₂H₄O)n C₄₃H₈₃NO₁₀P • Na | [8][9][10] |
| Molecular Weight | The molecular weight of the DSPE portion is approximately 748 g/mol , and the PEG portion is approximately 2000 g/mol , leading to a total molecular weight of around 2750 g/mol . Different sources report slightly varying computed molecular weights for related structures, such as 872.1 g/mol , which does not appear to include the full PEG-2000 chain.[12][13][14] Another source indicates a molecular weight of 2808.74.[11] A DSPE-PEG(2000) carboxylic acid derivative is reported to have a molecular weight of 2780.38.[15] | |
| Physical Form | Solid.[8][10] | |
| Purity | ≥90% or ≥95% depending on the supplier.[8][9][10][16] |
Solubility Profile
The solubility of DSPE-MPEG(2000) is a critical factor for its handling and formulation. Due to its amphiphilic character, it exhibits variable solubility in different solvents.
| Solvent | Solubility | Reference |
| Chloroform | 10 mg/ml | [8][9] |
| Dimethylformamide (DMF) | 2.5 mg/ml | [8][9][10] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [8][9][10] |
| Ethanol (B145695) | Soluble | [17] |
| Water | Sparingly soluble / Slightly soluble | [10][16] |
For aqueous applications, it is recommended to first dissolve DSPE-MPEG(2000) in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[10]
Colloidal and Self-Assembly Properties
In aqueous media, DSPE-MPEG(2000) molecules self-assemble into supramolecular structures, primarily micelles, above a certain concentration known as the critical micelle concentration (CMC).
| Property | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | ~1 µM | In HEPES buffered saline | [6] |
| 10 - 20 µM | In pure water | [18] | |
| 0.5 - 1.5 µM | In buffer | [19] | |
| Micelle Hydrodynamic Diameter | ~8 - 15 nm | Dependent on concentration and solvent | [6][20] |
| 16.5 - 20 nm | For doxorubicin-loaded micelles | [5] | |
| Aggregation Number (Nagg) | ~90 monomers per micelle | In saline solution | [5][18] |
| < 8 monomers per micelle | In pure water | [18] |
The CMC is significantly lower in buffered saline compared to pure water, which is attributed to the charge screening effect of the salt, reducing repulsion between the charged headgroups.[18]
Stability
DSPE-MPEG(2000) imparts stability to the nanocarriers it forms. When stored as a solid at -20°C, it is stable for at least two to four years.[9][10][17] Aqueous solutions are not recommended for storage for more than one day.[10] Liposomes formulated with DSPE-MPEG(2000) exhibit enhanced stability and a prolonged circulation half-life in vivo.[2][3][4][7] The presence of DSPE-PEG has been shown to improve the stability of liposomes in high ionic strength environments like seawater.[21]
Visualizing DSPE-MPEG(2000) Structures and Assemblies
The following diagrams, generated using the DOT language, illustrate the molecular structure and self-assembly behavior of DSPE-MPEG(2000).
Experimental Protocols
Accurate characterization of DSPE-MPEG(2000) and its assemblies is crucial for quality control and formulation development. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This protocol utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Materials:
-
DSPE-MPEG(2000) sodium salt
-
Pyrene (fluorescent probe)
-
Acetone (B3395972) (spectroscopic grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Volumetric flasks and precision pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene: Dissolve pyrene in acetone to a concentration of 1x10⁻² M.
-
Prepare DSPE-MPEG(2000) solutions: Prepare a series of DSPE-MPEG(2000) solutions in PBS with concentrations ranging from well below to well above the expected CMC (e.g., 1x10⁻⁸ M to 1x10⁻⁴ M).
-
Add pyrene to DSPE-MPEG(2000) solutions: To each DSPE-MPEG(2000) solution, add a small aliquot of the pyrene stock solution so that the final concentration of pyrene is constant (e.g., 1x10⁻⁶ M) and the volume of acetone is negligible (e.g., <1% v/v).
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) in the dark to ensure the pyrene has partitioned into the micelles.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 334 nm.
-
Record the emission spectra from 350 nm to 500 nm.
-
Note the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
-
Data Analysis:
-
Calculate the ratio of the intensities (I₁/I₃) for each DSPE-MPEG(2000) concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the DSPE-MPEG(2000) concentration.
-
The CMC is determined from the point of inflection in this plot, where a sharp decrease in the I₁/I₃ ratio is observed. This decrease signifies the transfer of pyrene from a polar aqueous environment to the nonpolar micellar core.[22]
-
Liposome Preparation and Characterization
This protocol describes the thin-film hydration method, a common technique for preparing liposomes incorporating DSPE-MPEG(2000).
Materials:
-
Primary lipid (e.g., HSPC)
-
Cholesterol
-
DSPE-MPEG(2000)
-
Organic solvent (e.g., ethanol or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., PBS or 250 mM ammonium (B1175870) sulfate (B86663) for drug loading)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of various pore sizes (e.g., 0.4 µm, 0.2 µm, 0.1 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., HSPC, cholesterol, and DSPE-MPEG(2000) in a desired molar ratio) in the organic solvent in a round-bottom flask.[23]
-
Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.[23]
-
Place the flask under high vacuum for an extended period (e.g., 12 hours) to remove any residual solvent.[23]
-
-
Hydration:
-
Hydrate the dried lipid film with the aqueous buffer by vortexing or gentle shaking at a temperature above the lipid phase transition temperature (e.g., 70°C for 30 minutes).[23] This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[23]
-
Pass the suspension multiple times (e.g., 9-11 times) through a series of polycarbonate membranes with decreasing pore sizes (e.g., 0.4 µm, then 0.2 µm, and finally 0.1 µm) at a controlled temperature (e.g., 70°C).[23]
-
-
Characterization:
-
Particle Size and Zeta Potential: The hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the resulting liposomes can be determined using Dynamic Light Scattering (DLS).[24]
-
Encapsulation Efficiency: The amount of drug successfully encapsulated within the liposomes can be quantified. This often involves separating the free drug from the liposomes (e.g., by ultracentrifugation or gel filtration chromatography) and then quantifying the drug in both fractions using a suitable analytical method like HPLC.[24]
-
Conclusion
DSPE-MPEG(2000) sodium salt is a highly versatile and enabling excipient in the field of nanomedicine. Its well-defined physicochemical properties, particularly its ability to form stable, long-circulating nanocarriers, have been pivotal in the successful formulation of numerous therapeutic products. A thorough understanding and characterization of its molecular and colloidal properties, as outlined in this guide, are essential for the rational design and development of effective and safe drug delivery systems. The provided experimental protocols offer a framework for researchers and drug development professionals to accurately assess the quality and performance of DSPE-MPEG(2000)-based formulations.
References
- 1. PegGylated lipids | DC Chemicals [dcchemicals.com]
- 2. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation | Bentham Science [benthamscience.com]
- 3. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crodapharma.com [crodapharma.com]
- 8. DSPE-MPEG(2000) (sodium salt) | CAS 459428-35-4 | Cayman Chemical | Biomol.com [biomol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. biokom.com.pl [biokom.com.pl]
- 11. mPEG-DSPE sodium | PROTACs | TargetMol [targetmol.com]
- 12. DSPE-MPEG(2000) (sodium salt) | C45H87NNaO11P | CID 92041430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. MPEG-2000-DSPE | 147867-65-0 [chemicalbook.com]
- 14. Mpeg-2000-dspe | C45H87NNaO11P | CID 86278269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. avantiresearch.com [avantiresearch.com]
- 16. caymanchem.com [caymanchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 21. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 22. epubs.stfc.ac.uk [epubs.stfc.ac.uk]
- 23. 2.4. Liposome preparation [bio-protocol.org]
- 24. hilarispublisher.com [hilarispublisher.com]
An In-depth Technical Guide to DSPE-MPEG(2000) for Stabilizing Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)), a critical excipient in the development of stabilized nanoparticles for therapeutic applications. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data on its effects, and visualize key processes to facilitate a deeper understanding of its role in advanced drug delivery systems.
Core Concepts: The Stabilizing Power of DSPE-MPEG(2000)
DSPE-MPEG(2000) is an amphiphilic polymer-lipid conjugate, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 2000 Daltons. This unique structure allows it to spontaneously insert into the lipid bilayer of nanoparticles, such as liposomes and solid lipid nanoparticles, with the DSPE anchor embedding within the hydrophobic core and the PEG chain extending into the aqueous exterior.
The primary function of DSPE-MPEG(2000) is to provide steric stabilization, creating a "stealth" effect that enhances the systemic circulation time of nanoparticles. This is achieved through the formation of a dense, hydrophilic PEG cloud on the nanoparticle surface. This layer physically hinders the adsorption of opsonin proteins from the bloodstream, which are responsible for marking foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily macrophages residing in the liver and spleen.[1][2] By evading opsonization, DSPE-MPEG(2000)-stabilized nanoparticles can circulate for longer periods, increasing the probability of reaching their target site.
The incorporation of DSPE-MPEG(2000) also influences the physicochemical properties of nanoparticles, including their size, surface charge, and drug encapsulation efficiency. The molar percentage of DSPE-MPEG(2000) in a formulation is a critical parameter that must be optimized to achieve the desired balance between stability and therapeutic efficacy.
Quantitative Data on DSPE-MPEG(2000) in Nanoparticle Formulations
The following tables summarize the impact of DSPE-MPEG(2000) concentration and other formulation parameters on the key characteristics of various nanoparticles.
Table 1: Effect of DSPE-MPEG(2000) Concentration on Nanoparticle Size and Polydispersity Index (PDI)
| Nanoparticle System | Other Lipids | DSPE-MPEG(2000) (mol%) | Particle Size (nm) | PDI | Reference |
| Liposomes | Egg PC | 0 | >200 | >0.2 | [3] |
| Liposomes | Egg PC | 5 | ~150 | <0.2 | [3] |
| Liposomes | Egg PC | 10 | ~100 | <0.15 | [3] |
| Liposomes | Egg PC | 20 | ~80 | <0.1 | [3] |
| Liposomes | Egg PC | 30 | ~70 | <0.1 | [3] |
| NLCs | Precirol ATO 5, Capryol 90 | 1 | 135.4 ± 2.1 | 0.21 ± 0.02 | |
| NLCs | Precirol ATO 5, Capryol 90 | 2 | 128.7 ± 1.8 | 0.19 ± 0.01 | |
| NLCs | Precirol ATO 5, Capryol 90 | 3 | 121.5 ± 2.5 | 0.17 ± 0.02 | |
| LCP NPs | DOPA, DOPC/DOTAP, Cholesterol | 20 | ~30 | N/A | [4] |
Table 2: Influence of DSPE-MPEG(2000) on Zeta Potential and Encapsulation Efficiency
| Nanoparticle System | Drug | DSPE-MPEG(2000) (mol%) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | Doxorubicin | 5 | -25 to -35 | >90 | |
| Liposomes | Cisplatin | 2 | N/A | N/A | [5] |
| Liposomes | Paclitaxel | 5 | -10 to -20 | ~85 | [6] |
| Micelles | Doxorubicin | 100 | -5 to -15 | ~60-90 | |
| LCP NPs | Oligonucleotide | 20 | -10 | N/A | [4] |
Experimental Protocols
Thin-Film Hydration Method for Liposome (B1194612) Preparation
This is a widely used method for preparing liposomes incorporating DSPE-MPEG(2000).[6][7][8][9][10]
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC, Soy PC)
-
Cholesterol
-
DSPE-MPEG(2000)
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe or bath sonicator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, DSPE-MPEG(2000), and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be carefully chosen based on the desired formulation. A common starting ratio is Phospholipid:Cholesterol:DSPE-MPEG(2000) of 55:40:5.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. A thin, uniform lipid film will form on the inner wall of the flask. It is crucial to ensure complete removal of the organic solvent.
-
Film Drying: Further dry the lipid film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the dried lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration is typically performed above the phase transition temperature (Tc) of the primary phospholipid with gentle agitation to form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size and lamellarity of the MLVs, sonicate the suspension using a probe or bath sonicator. Sonication parameters (power, time, temperature) need to be optimized for the specific formulation.
-
Size Homogenization (Extrusion): For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
-
Purification: Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.
Characterization of DSPE-MPEG(2000) Stabilized Nanoparticles
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS)
-
Principle: Measures the fluctuations in scattered light intensity due to the Brownian motion of the nanoparticles. The size is calculated from the diffusion coefficient. PDI indicates the breadth of the size distribution.
Zeta Potential:
-
Method: Laser Doppler Velocimetry
-
Principle: Measures the electrophoretic mobility of the nanoparticles in an applied electric field. The zeta potential is a measure of the surface charge and is an indicator of colloidal stability.
Encapsulation Efficiency (EE%):
-
Method: Varies depending on the drug. Commonly involves separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation or dialysis) and quantifying the drug in the nanoparticle fraction and/or the supernatant using techniques like UV-Vis spectrophotometry or HPLC.
-
Formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
Morphology:
-
Method: Transmission Electron Microscopy (TEM) or Cryo-TEM
-
Principle: Provides direct visualization of the nanoparticle shape and size.
Visualizing Core Mechanisms and Workflows
Signaling Pathway: Evasion of Macrophage Uptake
The "stealth" effect of DSPE-MPEG(2000) is primarily a physical and steric hindrance mechanism rather than a classical signaling pathway. The following diagram illustrates the molecular interactions that prevent macrophage recognition.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrophilic-Lipophilic Balance of DSPE-MPEG(2000): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydrophilic-lipophilic balance (HLB) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)). This guide is intended for researchers, scientists, and drug development professionals working with liposomal and nanoparticle-based drug delivery systems.
DSPE-MPEG(2000) is a biocompatible and biodegradable amphiphilic polymer widely utilized in the formulation of nanocarriers. Its structure, comprising a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (MPEG-2000) chain, imparts unique properties that are critical for the stability and in vivo performance of drug delivery vehicles. The MPEG-2000 chain forms a hydrophilic corona on the surface of nanoparticles, which acts as a steric barrier, shielding them from opsonization and clearance by the mononuclear phagocyte system. This "stealth" characteristic significantly prolongs the circulation half-life of the nanocarriers, thereby enhancing their accumulation at target sites through the enhanced permeability and retention (EPR) effect.
Quantitative Data Summary
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. For non-ionic surfactants containing a polyoxyethylene (PEG) chain, the HLB can be calculated using Griffin's method. The following table summarizes the calculated HLB value for DSPE-MPEG(2000) and the molecular weights used for this calculation.
| Parameter | Value | Source/Method |
| Calculated HLB Value | ~18.2 | Griffin's Method: HLB = E / 5 |
| Molecular Weight of DSPE | ~748 g/mol | |
| Molecular Weight of MPEG-2000 | ~2000 g/mol | |
| Total Molecular Weight of DSPE-MPEG(2000) | ~2748 g/mol | |
| Weight Percentage of MPEG-2000 (E) | ~72.8% | (MW of MPEG-2000 / Total MW) * 100 |
Experimental Protocols
Theoretical Calculation of HLB using Griffin's Method
Objective: To estimate the HLB value of DSPE-MPEG(2000) based on its chemical structure.
Methodology: Griffin's method is applicable to non-ionic surfactants where the hydrophilic portion consists of ethylene (B1197577) oxide units.[1][2]
-
Determine the molecular weight of the hydrophilic portion (Mh): The hydrophilic part of DSPE-MPEG(2000) is the methoxy polyethylene glycol 2000 (MPEG-2000) chain, which has an average molecular weight of approximately 2000 g/mol .
-
Determine the total molecular weight of the molecule (M): The total molecular weight is the sum of the molecular weights of the DSPE and MPEG-2000 moieties. The molecular weight of DSPE is approximately 748 g/mol . Therefore, the total molecular weight of DSPE-MPEG(2000) is approximately 2748 g/mol .[3][4]
-
Calculate the weight percentage of the hydrophilic portion (E): E = (Mh / M) * 100 E = (2000 / 2748) * 100 ≈ 72.8%
-
Calculate the HLB value: HLB = E / 5 HLB = 72.8 / 5 ≈ 14.56
Note: Some sources may provide slightly different molecular weights for DSPE and the PEG chain, which can influence the calculated HLB value. The value of ~18.2 is derived from a total molecular weight of approximately 2722.38 g/mol as listed by some suppliers.[3]
Experimental Determination of Required HLB (rHLB)
Objective: To experimentally determine the optimal HLB required to form a stable oil-in-water (o/w) emulsion using DSPE-MPEG(2000) as a co-emulsifier. This method helps to understand the emulsifying properties of DSPE-MPEG(2000) in a given system.
Methodology: This protocol is based on the principle of preparing a series of emulsions with a blend of two emulsifiers of known high and low HLB values. The stability of these emulsions is then observed to determine the required HLB of the oil phase.[5]
-
Materials:
-
Oil phase (e.g., a model oil like Miglyol 812)
-
A high HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)
-
A low HLB emulsifier (e.g., Sorbitan Monooleate, HLB = 4.3)
-
DSPE-MPEG(2000)
-
Aqueous phase (e.g., purified water or buffer)
-
-
Procedure:
-
Prepare a series of emulsifier blends by mixing the high and low HLB emulsifiers in varying ratios to achieve a range of HLB values (e.g., from 5 to 14 in increments of 1).
-
For each HLB value, prepare an oil-in-water emulsion with a fixed oil-to-water ratio (e.g., 20:80) and a fixed total emulsifier concentration (e.g., 5%). Incorporate a defined concentration of DSPE-MPEG(2000) (e.g., 1% of the total formulation) into the aqueous phase before emulsification.
-
Homogenize each formulation under identical conditions (e.g., using a high-shear homogenizer or microfluidizer) to form the emulsions.
-
Store the prepared emulsions at a controlled temperature and observe their stability over time (e.g., 24 hours, 1 week). Assess stability by visual inspection for phase separation, creaming, or coalescence.
-
The HLB of the emulsifier blend that produces the most stable emulsion corresponds to the required HLB (rHLB) of the oil phase in the presence of DSPE-MPEG(2000).
-
Preparation of DSPE-MPEG(2000)-Containing Liposomes via Thin-Film Hydration
Objective: To prepare unilamellar liposomes incorporating DSPE-MPEG(2000) for applications such as drug delivery.
Methodology: The thin-film hydration method is a common and straightforward technique for liposome (B1194612) preparation.[6][7][8][9][10]
-
Lipid Dissolution: Dissolve the primary phospholipid (e.g., HSPC or DSPC), cholesterol, and DSPE-MPEG(2000) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. The molar ratio of the lipids should be chosen based on the desired formulation (e.g., HSPC:Cholesterol:DSPE-MPEG(2000) at a molar ratio of 56:39:5).
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with an aqueous medium (e.g., phosphate-buffered saline, sucrose (B13894) solution, or a solution containing the drug to be encapsulated) by adding the aqueous phase to the flask and agitating. The hydration temperature should be above the phase transition temperature (Tc) of the lipids.
-
Vesicle Formation: The lipid film will swell and form multilamellar vesicles (MLVs) upon hydration.
-
Size Reduction (Optional but Recommended): To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Visualizations
Caption: Workflow for the preparation of DSPE-MPEG(2000)-containing liposomes via the thin-film hydration method.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Lipid: mPEG-2000-DSPE, Na - CAS #147867-65-0 | CordenPharma [cordenpharma.com]
- 4. Mpeg-2000-dspe | C45H87NNaO11P | CID 86278269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.4. Liposome preparation [bio-protocol.org]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
An In-depth Technical Guide to the Interaction of DSPE-MPEG(2000) with Biological Membranes
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of DSPE-MPEG(2000) in Advanced Drug Delivery
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], or DSPE-MPEG(2000), is an amphiphilic phospholipid-polymer conjugate that has become a cornerstone in the development of nanomedicines.[1][2] Its structure comprises a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) chain with an average molecular weight of 2000 Da.[2][3] This amphiphilic nature allows DSPE-MPEG(2000) to spontaneously self-assemble in aqueous solutions into structures like micelles and to be readily incorporated into lipid bilayers to form liposomes.[4][5]
The primary function of incorporating DSPE-MPEG(2000) into nanocarriers is to create a hydrophilic steric barrier on their surface.[6][7] This "PEGylated" surface sterically hinders interactions with blood components, thereby reducing protein adsorption and minimizing uptake by the mononuclear phagocyte system (MPS).[1][3] The result is a significant prolongation of the nanoparticle's circulation half-life, a phenomenon crucial for passive targeting of tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[3][7] This guide provides a detailed examination of the physicochemical properties of DSPE-MPEG(2000) and its complex interactions with biological membranes, offering quantitative data, experimental protocols, and visual workflows to aid researchers in the design and optimization of advanced drug delivery systems.
Physicochemical and Thermodynamic Properties
The interaction of DSPE-MPEG(2000) with membranes is governed by its intrinsic properties, including its tendency to form micelles, its phase behavior, and the energetics of its insertion and desorption from lipid assemblies.
Micelle Formation and Characteristics
In aqueous solutions, DSPE-MPEG(2000) monomers self-assemble into sterically stabilized micelles (SSMs) above a certain concentration known as the critical micelle concentration (CMC).[3][4] The DSPE lipid tails form a hydrophobic core capable of solubilizing poorly water-soluble drugs, while the PEG chains form a hydrophilic corona.[3] The low CMC of DSPE-MPEG(2000) is a key attribute, as it promotes micelle stability even after significant dilution in the bloodstream.[4]
Table 1: Physicochemical Properties of DSPE-MPEG(2000) Micelles
| Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | ~1 µM | In HEPES buffered saline | [4][8] |
| 10 - 20 µM | In pure water | [8] | |
| 0.5 - 1.5 µM | General micromolar range | [9] | |
| Hydrodynamic Diameter | 8.2 ± 1.2 nm | Non-sonicated aqueous solution | [4] |
| ~15 nm | 5 mM in buffer | [8] | |
| Aggregation Number (Nagg) | ~90 | 5 mM in buffer | [8] |
| 76 | At 25 °C | [4] |
| Zeta Potential | -30.1 ± 6.3 mV | Aqueous solution |[4] |
Thermal Properties and Phase Transitions
The DSPE anchor of the molecule has saturated 18-carbon acyl chains, which allows for tight packing. Pure DSPE vesicles exhibit a main phase transition melting temperature (Tm) at approximately 74°C.[10][11] However, when DSPE-MPEG(2000) forms micelles, the bulky PEG headgroups disrupt the crystalline packing of the lipid chains.[10][12] This results in a significantly lower and broader melting transition, observed as an endothermic peak at 12.8°C upon heating.[10][12] Below this temperature, the micelle core is in a "glassy" or condensed phase, and above it, the core is in a more fluid phase.[10][12] This transition influences the stability of the micelle and the rate at which monomers can desorb.[10]
Incorporating DSPE-MPEG(2000) into a liposome (B1194612) bilayer, such as one made of DPPC (Tm ~41°C), can slightly raise and broaden the overall thermal transition of the membrane.[11][13][14] For example, the inclusion of 4 mol% DSPE-MPEG(2000) in a DPPC bilayer was found to raise the Tm by about 1°C.[14]
Table 2: Thermodynamic and Thermal Properties of DSPE-MPEG(2000)
| Parameter | Value | System | Source(s) |
|---|---|---|---|
| Melting Transition (Tm) | 12.8°C (heating) | DSPE-MPEG(2000) Micelles | [10][12] |
| Transition Enthalpy | 39 ± 4.2 kJ/mol | DSPE-MPEG(2000) Micelles | [10] |
| Activation Energy for Monomer Desorption (Ea) | 156 ± 6.7 kJ/mol | Glassy Phase (<15°C) | [10][12] |
| | 79 ± 5.0 kJ/mol | Fluid Phase (>15°C) |[10][12] |
Kinetics and Mechanisms of Membrane Interaction
The dynamic processes of DSPE-MPEG(2000) moving into, out of, and between membranes are critical for the formation, stability, and in vivo fate of nanocarriers.
Insertion into Lipid Bilayers (Post-Insertion)
DSPE-MPEG(2000) can be incorporated into pre-formed liposomes through a process known as post-insertion.[15] In this method, a suspension of DSPE-MPEG(2000) (often in micellar form) is incubated with existing liposomes, leading to the spontaneous transfer of individual DSPE-MPEG(2000) monomers from the micelles into the liposome bilayer.[5][16] This process is driven by the hydrophobic interaction between the DSPE lipid anchor and the lipids of the target membrane.[17]
The efficiency of this process allows for the surface modification of drug-loaded liposomes without altering the encapsulated contents. The kinetics of this "PEGylation" can be monitored using techniques like Dynamic Light Scattering (DLS) and Differential Scanning Calorimetry (DSC).[5][16]
Caption: Workflow for modifying liposomes via the post-insertion method.
Micelle Stability and De-PEGylation
While DSPE-MPEG(2000) micelles are relatively stable, they exist in a dynamic equilibrium with monomers and can be destabilized in the presence of biological components like serum albumin.[18] Bovine Serum Albumin (BSA) can bind DSPE-MPEG(2000) monomers, shifting the equilibrium away from the micellar state and leading to micelle breakup.[18] The kinetics of this breakup are temperature-dependent, being significantly faster at physiological temperature (37°C) than at room temperature.[18]
Furthermore, high concentrations of DSPE-MPEG(2000) within a liposomal bilayer can compromise membrane integrity.[5][16] Due to its detergent-like properties and conical shape, excessive amounts of the PEG-lipid can induce high membrane curvature, leading to the formation of mixed micelles and the eventual disintegration of the liposome structure, a phenomenon termed "de-PEGylation".[5][16]
Table 3: Kinetic Data for DSPE-MPEG(2000) Micelle Stability
| Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| Micelle Breakup Time Constant | 130 ± 9 min | In the presence of BSA at 20°C | [18] |
| 7.8 ± 1.6 min | In the presence of BSA at 37°C | [18] | |
| Monomer Desorption Time Constant (k-1) | > 30 hours | From micelles near 5°C | [10] |
| | < 1 hour | From micelles above 20°C |[10] |
Caption: Dynamic equilibrium between DSPE-MPEG(2000) states in biological systems.
Influence of Membrane Composition on Interactions
The composition of the biological membrane significantly modulates its interaction with DSPE-MPEG(2000).
Effect on Membrane Fluidity and Morphology
DSPE-MPEG(2000) can alter the fluidity of a lipid bilayer.[15] Its presence, especially at higher concentrations, can disrupt the ordered packing of neighboring phospholipids. The large hydrophilic PEG headgroup creates steric repulsion, which can increase the curvature of the lipid bilayer.[19] This effect is leveraged in the formation of smaller, more spherical, and unilamellar vesicles.[19]
However, the interplay with other membrane components, like cholesterol, is complex. In fluid membranes, cholesterol typically increases lipid ordering. In more rigid bilayers, it can disrupt tight packing.[20] Studies on DPPC/cholesterol systems have shown that the concentration of both cholesterol and DSPE-MPEG(2000) dictates the final morphology of the lipid assembly, which can range from liposomes to discoidal micelles (bicelles) and finally to spherical micelles as the PEG-lipid concentration increases.[15][21] For instance, to induce a transition from liposomes to discoidal micelles, the required DSPE-MPEG(2000) concentration was found to be >0.5 mol% without cholesterol, but >15 mol% in the presence of 30 mol% cholesterol, indicating that cholesterol can stabilize the liposomal structure against the disruptive effects of the PEG-lipid.[21]
Caption: Morphological transitions of lipid assemblies with increasing DSPE-MPEG(2000).
Key Experimental Protocols
Reproducible and accurate characterization of DSPE-MPEG(2000)-containing systems is paramount. Below are detailed methodologies for key experiments.
Preparation of DSPE-MPEG(2000) Micelles
This protocol describes the simple hydration method for forming DSPE-MPEG(2000) micelles.
-
Objective: To prepare a homogenous aqueous suspension of DSPE-MPEG(2000) micelles.
-
Materials: DSPE-mPEG(2000) powder, deionized water or desired buffer (e.g., 10 mM HEPES buffered saline, pH 7.4).[8]
-
Protocol:
-
Accurately weigh the required amount of DSPE-mPEG(2000) powder into a sterile glass vial to achieve the desired final concentration (e.g., 2.0 mM).[4]
-
Slowly add the appropriate volume of deionized water or buffer to the vial.
-
Stir the solution vigorously using a magnetic stirrer at room temperature for at least 30 minutes to ensure complete dissolution and spontaneous self-assembly into micelles.[4]
-
For some applications, gentle heating (e.g., to 60°C) can be employed to facilitate dissolution, followed by cooling to room temperature.[22]
-
The resulting clear suspension can be used directly or stored at appropriate temperatures (e.g., -20°C for long-term storage).[22]
-
Determination of Critical Micelle Concentration (CMC)
This protocol uses a fluorescent probe, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which exhibits increased fluorescence intensity upon partitioning into the hydrophobic core of micelles.
-
Objective: To determine the concentration at which DSPE-MPEG(2000) monomers begin to form micelles.
-
Materials: DSPE-MPEG(2000) stock solution, DPH in a suitable solvent (e.g., methanol), aqueous buffer.
-
Protocol:
-
Prepare a series of dilutions of the DSPE-MPEG(2000) stock solution in the desired buffer, covering a concentration range expected to span the CMC (e.g., from nanomolar to high micromolar).
-
Add a small, constant aliquot of the DPH stock solution to each dilution. The final DPH concentration should be low enough to not perturb the system.
-
Incubate the samples to allow for equilibration.
-
Measure the fluorescence intensity of DPH in each sample using a spectrofluorometer (Excitation ~350 nm, Emission ~430 nm).
-
Plot the fluorescence intensity as a function of the logarithm of the DSPE-MPEG(2000) concentration.
-
The plot will typically show two distinct linear regions: a low, relatively flat region at concentrations below the CMC, and a steeply rising region above the CMC.
-
The CMC is determined from the intersection point of the two lines fitted to these regions.[8][9]
-
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of lipid assemblies.
-
Objective: To determine the phase transition temperature (Tm) and enthalpy of DSPE-MPEG(2000) micelles or liposomes.
-
Materials: Hydrated sample of DSPE-MPEG(2000) micelles or liposomes at a known concentration, reference buffer.
-
Protocol:
-
Accurately load a known amount of the sample suspension into an aluminum DSC pan and seal it hermetically.
-
Prepare an identical reference pan containing only the buffer used for the sample.
-
Place both pans into the DSC instrument.
-
Program the instrument to scan over a relevant temperature range (e.g., from 0°C to 80°C for DSPE-MPEG(2000) systems) at a controlled heating and cooling rate (e.g., 1-2°C/min).[10]
-
Record the heat flow as a function of temperature. An endothermic peak during heating or an exothermic peak during cooling indicates a phase transition.
-
The temperature at the peak maximum is taken as the Tm.[10] The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).[10]
-
Conclusion
DSPE-MPEG(2000) is a versatile and critical component in the field of nanomedicine, primarily valued for its ability to confer "stealth" properties to drug carriers. Its interaction with biological membranes is a complex interplay of thermodynamic and kinetic factors. A thorough understanding of its physicochemical properties—such as its low CMC, distinct thermal behavior, and dynamic equilibrium in biological fluids—is essential for the rational design of stable and effective nanocarriers. The concentration of DSPE-MPEG(2000) and the lipid composition of the carrier system must be carefully optimized to achieve prolonged circulation while avoiding membrane destabilization. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers aiming to harness the full potential of DSPE-MPEG(2000) in developing next-generation therapeutic and diagnostic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. crodapharma.com [crodapharma.com]
- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Materials characterization of the low temperature sensitive liposome (LTSL): effects of the lipid composition (lysolipid and DSPE–PEG2000) on the thermal transition and release of doxorubicin - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Interaction between PEG lipid and DSPE/DSPC phospholipids: An insight of PEGylation degree and kinetics of de-PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Thermodynamic and kinetic stability of DSPE-PEG(2000) micelles in the presence of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DSPE-MPEG(2000) Liposome Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembling vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs make them ideal candidates for drug delivery systems. The inclusion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) in the liposome (B1194612) formulation creates a hydrophilic polymer brush on the surface. This "stealth" coating sterically hinders opsonization and recognition by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing accumulation in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[1][2]
These application notes provide detailed protocols for the formulation, drug loading, and characterization of DSPE-MPEG(2000) liposomes.
Data Presentation: Characterization of DSPE-MPEG(2000) Liposomes
The following tables summarize typical quantitative data for DSPE-MPEG(2000) liposomes formulated with different drugs and lipid compositions.
Table 1: Physicochemical Properties of DSPE-MPEG(2000) Liposomes
| Drug | Lipid Composition (molar ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Podophyllotoxin | Not specified in abstract | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 |
| Doxorubicin (B1662922) | DPPC/MSPC/DSPE-PEG(2000) (90/10/4) | Not specified | Not specified | Not specified | >90% (via manganese complexation) |
| Doxorubicin | POPC/DOTAP/DOPE/DSPE-mPEG2000/Mal-PEG | 98.7 ± 13.25 | Not specified | Not specified | 94.1 |
| Quercetin & Temozolomide | DSPE-PEG2000 based | Not specified | Not specified | Positive | Not specified |
Table 2: Influence of Lipid Composition on Doxorubicin-Loaded Liposomes
| Formulation | Soya lecithin:Cholesterol:DSPE-MPEG2000 (weight ratio) | Particle Size (µm) | Encapsulation Efficiency (%) | In Vitro Release (sustained) (%) |
| F1 | 1:0.1:0.1 | 0.766 ± 0.03 | 24.89 ± 1.18 | 21.34 ± 0.98 |
| F5 | 1:0.5:0.1 | 1.12 ± 0.12 | 68.34 ± 1.02 | 34.23 ± 1.12 |
| F9 | 1:0.5:0.5 | 1.01 ± 0.08 | 96.45 ± 0.95 | 41.45 ± 1.06 |
Experimental Protocols
Protocol 1: Liposome Formulation via Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion. This is a robust and widely used technique for liposome formulation.[3][4]
Materials:
-
Phospholipids (e.g., HSPC or DPPC)
-
Cholesterol
-
DSPE-MPEG(2000)
-
Organic solvent (e.g., chloroform, methanol (B129727), or a mixture thereof)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))
-
Drug to be encapsulated (if using passive loading)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath or heating block
-
Extruder with polycarbonate membranes of desired pore sizes (e.g., 400 nm, 200 nm, 100 nm)
-
Probe or bath sonicator (optional)
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., HSPC, cholesterol, and DSPE-MPEG(2000)) in a suitable organic solvent or solvent mixture in a round-bottom flask. For lipophilic drugs, dissolve the drug along with the lipids at this stage.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be maintained above the phase transition temperature (Tc) of the lipid with the highest Tc. This will result in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Dry the lipid film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.[5]
-
Hydration: Hydrate the lipid film by adding the aqueous buffer. The temperature of the hydration buffer should also be above the Tc of the lipids. Agitate the flask vigorously (e.g., by vortexing or hand-shaking) to facilitate the formation of multilamellar vesicles (MLVs). For hydrophilic drugs, dissolve the drug in the hydration buffer.[5][6]
-
Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion. Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with progressively smaller pore sizes (e.g., starting with 400 nm and ending with 100 nm). The extrusion should be performed at a temperature above the lipid Tc.[3]
-
Purification: Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.
-
Sterilization (Optional): For in vivo applications, sterilize the final liposome suspension by filtration through a 0.22 µm syringe filter.
Protocol 2: Active Drug Loading using the Ammonium (B1175870) Sulfate (B86663) Gradient Method
This protocol is suitable for weakly amphipathic basic drugs, such as doxorubicin, and can achieve high encapsulation efficiencies.[7] The principle relies on the establishment of an ammonium sulfate gradient between the aqueous interior of the liposome and the external medium.[1][8]
Materials:
-
Pre-formed "empty" liposomes (prepared as in Protocol 1, using an ammonium sulfate solution, e.g., 250 mM, as the hydration buffer)
-
Drug solution (e.g., doxorubicin in a suitable buffer)
-
Buffer for creating the gradient (e.g., PBS or HBS)
Equipment:
-
Dialysis tubing or size exclusion chromatography column
-
Water bath or incubator
Procedure:
-
Prepare Blank Liposomes: Formulate liposomes using the thin-film hydration method (Protocol 1), using an ammonium sulfate solution as the hydration buffer.
-
Create Gradient: Remove the external ammonium sulfate by dialysis against a drug-free buffer (e.g., PBS) or by passing the liposome suspension through a size exclusion column. This creates a chemical gradient where the intraliposomal concentration of ammonium sulfate is high, and the extraliposomal concentration is low.
-
Drug Incubation: Add the drug solution to the purified blank liposomes. Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specified period (e.g., 30-60 minutes). The uncharged drug will diffuse across the lipid bilayer into the liposome core.
-
Drug Trapping: Inside the liposome, the drug becomes protonated and forms a complex with the sulfate ions, precipitating and effectively trapping it within the vesicle.[7]
-
Purification: Remove any unencapsulated drug using dialysis or size exclusion chromatography.
Protocol 3: Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the liposome suspension in an appropriate buffer. Analyze using a DLS instrument to determine the average particle size (z-average diameter) and the PDI, which indicates the width of the size distribution.
2. Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the liposome suspension in a low ionic strength buffer. Measure the electrophoretic mobility of the liposomes to determine their surface charge (zeta potential).
3. Encapsulation Efficiency (%EE):
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using methods described in the purification steps.
-
Quantify the amount of unencapsulated drug in the supernatant/filtrate (Free Drug).
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.
-
Quantify the total amount of drug (Total Drug).
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
Liposome Formulation and Drug Loading Workflow
Caption: Workflow for DSPE-MPEG(2000) liposome formulation and drug loading.
Mechanism of DSPE-MPEG(2000) Liposome Drug Delivery
Caption: Mechanism of drug delivery by DSPE-MPEG(2000) liposomes.
Cellular Uptake Signaling Pathway
Caption: Cellular uptake pathways for PEGylated liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. researchgate.net [researchgate.net]
- 8. US5192549A - Method of amphiphatic drug loading in liposomes by pH gradient - Google Patents [patents.google.com]
Application Notes and Protocols for Thin-Film Hydration with DSPE-MPEG(2000)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the thin-film hydration method for the formulation of liposomes and lipid-based nanoparticles incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG(2000)). This method is a foundational technique in nanomedicine for encapsulating a variety of therapeutic agents.[1]
Introduction
The thin-film hydration method, also known as the Bangham method, is a widely used technique for the preparation of liposomes and lipid nanoparticles (LNPs).[1] The process involves dissolving lipids, including the PEGylated lipid DSPE-mPEG(2000), in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[1][2] This film is then hydrated with an aqueous solution to spontaneously form multilamellar vesicles (MLVs).[1] Subsequent size reduction techniques, such as sonication or extrusion, are typically employed to produce small unilamellar vesicles (SUVs) with a controlled size distribution.[3][4]
The incorporation of DSPE-mPEG(2000) is crucial for creating "stealth" nanoparticles. The polyethylene (B3416737) glycol (PEG) chains on the surface of the nanoparticles create a hydrophilic shield that reduces recognition by the reticuloendothelial system (RES), thereby prolonging their circulation time in the bloodstream and improving drug delivery to target tissues.[5][6]
Key Applications
-
Drug Delivery: Encapsulation of hydrophilic and hydrophobic drugs for targeted and controlled release.[4]
-
Gene Delivery: Formulation of lipid-based vectors for the delivery of nucleic acids like siRNA.[7]
-
Vaccine Delivery: Used in the formulation of mRNA vaccines.[8][9]
-
Medical Imaging: Encapsulation of contrast agents for diagnostic applications.
Experimental Protocols
This section provides detailed protocols for the preparation of liposomes using the thin-film hydration method with DSPE-mPEG(2000).
Protocol 1: Basic Liposome (B1194612) Formulation
This protocol outlines the fundamental steps for creating PEGylated liposomes.
Materials:
-
Primary phospholipid (e.g., HSPC, DPPC, or DSPC)
-
Cholesterol
-
DSPE-mPEG(2000)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)[4][10]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or an ammonium (B1175870) sulfate (B86663) solution for active drug loading)[3][4][10]
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe or bath sonicator
-
Extruder with polycarbonate membranes of defined pore sizes
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
Procedure:
-
Lipid Dissolution: Dissolve the lipids (e.g., HSPC, cholesterol, and DSPE-mPEG(2000) in a desired molar ratio) in the organic solvent in a round-bottom flask.[3][4] Ensure complete dissolution to form a clear solution.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).[3][10] This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[4]
-
Hydration: Add the pre-heated aqueous hydration buffer to the flask containing the dried lipid film.[1] The temperature of the buffer should be above the lipid phase transition temperature.
-
Vesicle Formation: Agitate the flask by rotating it in the water bath (without vacuum) for 30-60 minutes to allow for the hydration of the lipid film and the formation of multilamellar vesicles (MLVs).[10] The suspension will appear milky.
-
Size Reduction (Sonication): To reduce the size of the MLVs, sonicate the suspension using a probe sonicator (e.g., at 80W for 80 seconds) or a bath sonicator.[4][11] Intermittent sonication and cooling in an ice bath are recommended to prevent lipid degradation.
-
Size Reduction (Extrusion): For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with defined pore sizes (e.g., sequentially through 0.4 µm, 0.2 µm, and 0.1 µm membranes).[3] This process should be performed at a temperature above the lipid transition temperature. Repeat the extrusion 10-20 times through each membrane.
-
Characterization: Analyze the final liposome suspension for particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.
Protocol 2: Remote Loading of Doxorubicin (B1662922) using an Ammonium Sulfate Gradient
This protocol is a modification of the basic procedure for the active loading of the chemotherapeutic drug doxorubicin.
Procedure:
-
Follow steps 1-3 of Protocol 1 to prepare the thin lipid film.
-
Hydration with Ammonium Sulfate: Hydrate the lipid film with a 250 mM ammonium sulfate solution.[3]
-
Follow steps 5-7 of Protocol 1 for vesicle formation and size reduction.
-
Buffer Exchange: To create an ammonium sulfate gradient, remove the external ammonium sulfate by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with a different buffer, such as a sucrose-histidine buffer.
-
Drug Loading: Add the doxorubicin solution to the purified liposomes and incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow the drug to enter the liposomes and be trapped by the ammonium sulfate gradient.
-
Purification: Remove the unencapsulated drug using a size-exclusion column or dialysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters used in the thin-film hydration method with DSPE-mPEG(2000) as reported in various studies.
| Parameter | HSPC:Chol:DSPE-mPEG(2000) | SPC:Chol:DSPE-mPEG(2000) | DPPC:Chol:DSPE-mPEG(2000) | Reference |
| Molar Ratio | 95.8:31.9:31.9 (weight ratio) | 62:33:5 | 56:39:5 | [3],[4],[12] |
| Parameter | Value | Reference |
| Rotary Evaporation Temperature | 60-65°C | [10],[3] |
| Hydration Temperature | 37-70°C | [3],[4] |
| Probe Sonication | 80 W for 80 seconds | [4] |
| Extrusion Membrane Sizes | 0.4 µm, 0.2 µm, 0.1 µm | [3] |
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-mPEG(2000) Micelles | ~10-11 nm | - | -2.7 ± 1.1 mV | [13],[11] |
| DSPE-mPEG(2000)/Soluplus (1:1 w/w) | 54.5 nm | 0.057 | -6.0 mV | [14] |
| Lc-PTOX-Lps | 168.91 ± 7.07 nm | 0.19 ± 0.04 | -24.37 ± 0.36 mV | [15] |
| cRGD-CL/pshOC-2 | 150 ± 1.02 nm | - | 19.8 ± 0.249 mV | [16] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the thin-film hydration method for preparing PEGylated liposomes.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. researchgate.net [researchgate.net]
- 3. 2.4. Liposome preparation [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Functionalized Lipids | DC Chemicals [dcchemicals.com]
- 9. PegGylated lipids | DC Chemicals [dcchemicals.com]
- 10. studenttheses.uu.nl [studenttheses.uu.nl]
- 11. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating DSPE-MPEG(2000) into mRNA Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) into lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). This document outlines the critical role of DSPE-MPEG(2000), its impact on LNP characteristics, and detailed protocols for formulation, characterization, and functional evaluation.
Introduction to DSPE-MPEG(2000) in mRNA LNPs
DSPE-MPEG(2000) is a PEGylated phospholipid integral to the formulation of clinically successful mRNA LNPs. The polyethylene (B3416737) glycol (PEG) moiety provides a hydrophilic corona on the LNP surface, which imparts several crucial properties:
-
Steric Stabilization: The PEG layer prevents the aggregation of LNPs during formulation and storage, ensuring a homogenous and stable product.[1]
-
Prolonged Circulation (Stealth Effect): The hydrophilic PEG chains form a hydration layer that reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS).[2] This "stealth" characteristic increases the systemic circulation time of the LNPs, enhancing the probability of reaching target tissues.
-
Modulation of Cellular Interactions: The density and length of the PEG chains can influence the interaction of LNPs with cells. While PEGylation can sometimes hinder cellular uptake due to steric hindrance, the dissociation of the PEG-lipid from the LNP surface upon administration can facilitate endosomal escape and mRNA release.
However, the use of PEGylated lipids is not without its challenges, a concept often referred to as the "PEG dilemma". Repeated administration of PEGylated nanoparticles can, in some cases, lead to the production of anti-PEG antibodies, which can accelerate clearance and potentially cause hypersensitivity reactions. The concentration of DSPE-MPEG(2000) is therefore a critical parameter that must be optimized to balance stability and efficacy.
Data Presentation: Impact of DSPE-MPEG(2000) Concentration
The molar percentage of DSPE-MPEG(2000) in the lipid composition significantly influences the physicochemical properties and, consequently, the biological performance of mRNA LNPs. The following tables summarize the expected trends based on published literature.
Table 1: Effect of DSPE-MPEG(2000) Molar Percentage on LNP Physicochemical Properties
| Molar % of DSPE-MPEG(2000) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |
| 0.5% | Larger | Higher | Near-neutral to slightly negative | High |
| 1.5% (Typical) | Optimal (e.g., 80-100 nm) | Low (<0.2) | Near-neutral | High (>90%) |
| 3.0% | Smaller | Slightly Higher | Slightly more negative | Slightly lower |
| 5.0% | Smallest | Higher | More negative | Lower |
Note: The exact values can vary depending on the other lipid components, the formulation process, and the specific mRNA cargo.
Table 2: Effect of DSPE-MPEG(2000) Molar Percentage on LNP Biological Performance
| Molar % of DSPE-MPEG(2000) | In Vitro Transfection Efficiency | In Vivo Gene Expression |
| 0.5% | High | Moderate (potential for aggregation and rapid clearance) |
| 1.5% (Typical) | High | High (balanced circulation and uptake) |
| 3.0% | Moderate | Moderate to Low (increased stability may hinder uptake) |
| 5.0% | Low | Low (significant steric hindrance) |
Experimental Protocols
Protocol for mRNA-LNP Formulation using Microfluidics
This protocol describes the formulation of mRNA LNPs using a microfluidic mixing device, a reproducible and scalable method.
Materials:
-
Ionizable lipid (e.g., SM-102, DLin-MC3-DMA) dissolved in ethanol (B145695)
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
DSPE-MPEG(2000) dissolved in ethanol
-
mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and DSPE-MPEG(2000) in absolute ethanol at appropriate concentrations.
-
Prepare Lipid Mixture: In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, 1.5% DSPE-MPEG(2000)).
-
Prepare mRNA Solution: Dilute the mRNA stock in the low pH buffer to the desired concentration.
-
Set up Microfluidic System:
-
Load the lipid mixture into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous to the organic phase (e.g., 3:1).
-
Set the total flow rate to achieve rapid and efficient mixing.
-
-
Formulate LNPs: Start the syringe pumps to initiate the mixing of the two solutions in the microfluidic chip. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs, encapsulating the mRNA.
-
Dialysis: Collect the resulting LNP suspension and immediately dialyze against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.
-
Sterilization and Storage: Sterile filter the dialyzed LNPs through a 0.22 µm filter and store at 4°C for short-term use or at -80°C for long-term storage.
Protocol for LNP Characterization
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the LNP suspension in PBS to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter (particle size), PDI, and zeta potential according to the instrument's instructions.
-
Perform measurements in triplicate.
-
3.2.2. mRNA Encapsulation Efficiency
-
Instrumentation: Fluorometer and a fluorescent dye that specifically binds to RNA (e.g., RiboGreen®).
-
Procedure:
-
Measure Total mRNA:
-
Lyse a known volume of the LNP suspension using a detergent (e.g., 1% Triton X-100) to release the encapsulated mRNA.
-
Add the RiboGreen® reagent and measure the fluorescence intensity.
-
-
Measure Free (Unencapsulated) mRNA:
-
To a separate aliquot of the intact LNP suspension, add the RiboGreen® reagent without the lysing agent.
-
Measure the fluorescence intensity.
-
-
Calculate Encapsulation Efficiency (EE):
-
Use a standard curve of known mRNA concentrations to determine the total and free mRNA concentrations.
-
Calculate the EE using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
Protocol for In Vitro Transfection
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Cell culture medium
-
mRNA-LNP suspension
-
Luciferase assay kit (if using luciferase reporter mRNA)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
LNP Treatment:
-
Dilute the mRNA-LNP suspension in fresh cell culture medium to the desired final concentration.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Assess Protein Expression:
-
If using a reporter gene like luciferase, lyse the cells and measure the reporter protein activity using a suitable assay kit and a plate reader.
-
For other proteins, techniques like Western blotting or flow cytometry can be used.
-
Protocol for In Vivo Evaluation
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
mRNA-LNP suspension
-
In vivo imaging system (if using a bioluminescent or fluorescent reporter)
-
Anesthesia
Procedure:
-
Administration: Administer the mRNA-LNP suspension to the animals via the desired route (e.g., intravenous, intramuscular).
-
Monitoring: Monitor the animals for any adverse effects.
-
Assess Gene Expression:
-
At predetermined time points (e.g., 6, 24, 48 hours post-injection), assess gene expression.
-
For bioluminescent reporters, anesthetize the animals, inject the substrate (e.g., luciferin), and image using an in vivo imaging system.
-
Alternatively, tissues can be harvested, and protein expression can be quantified using methods like ELISA or Western blotting.
-
Visualizations
References
Application Notes and Protocols: Remote Loading of Doxorubicin into DSPE-MPEG(2000) Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The remote loading of doxorubicin (B1662922) into liposomes, particularly those functionalized with DSPE-MPEG(2000), is a widely utilized technique in the development of nanomedicines for cancer therapy. This method, also known as active loading, allows for highly efficient encapsulation of the weakly basic drug doxorubicin into the aqueous core of pre-formed liposomes. The inclusion of DSPE-MPEG(2000) in the lipid bilayer provides a hydrophilic polymer "brush" on the liposome (B1194612) surface, which sterically stabilizes the nanoparticles, reduces opsonization and clearance by the mononuclear phagocyte system, and prolongs circulation time in vivo. This document provides detailed protocols for the preparation of DSPE-MPEG(2000) liposomes, remote loading of doxorubicin using a transmembrane ammonium (B1175870) sulfate (B86663) gradient, and methods for characterization.
Mechanism of Remote Loading
The remote loading of doxorubicin is typically achieved by establishing a transmembrane ion gradient, most commonly an ammonium sulfate gradient, which in turn generates a pH gradient. Doxorubicin, being a weak base, can exist in both a charged and an uncharged state depending on the pH. The uncharged form of doxorubicin can passively diffuse across the liposomal lipid bilayer. Once inside the liposome, the lower internal pH (resulting from the ammonium sulfate gradient) causes the doxorubicin to become protonated and thus charged. This charged form is unable to diffuse back across the lipid membrane, effectively trapping it within the liposome. The entrapped doxorubicin can then precipitate with the sulfate ions, further driving the encapsulation process.
Diagram: Mechanism of Doxorubicin Remote Loading
Caption: Mechanism of doxorubicin remote loading via an ammonium sulfate gradient.
Experimental Protocols
Protocol 1: Preparation of DSPE-MPEG(2000) Liposomes
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol (CHOL)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000))
-
Ammonium sulfate solution (250 mM, pH adjusted as needed)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve HSPC, cholesterol, and DSPE-MPEG(2000) in chloroform in a round-bottom flask. A common molar ratio is 3:1:1 (HSPC:CHOL:DSPE-MPEG(2000)).
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60-65°C).
-
Continue evaporation until a thin, uniform lipid film is formed on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution by rotating the flask in a water bath at 60-65°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through a high-pressure extruder fitted with stacked polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Perform 10-15 extrusion cycles at a temperature above the lipid phase transition temperature.
-
-
Removal of Unencapsulated Ammonium Sulfate:
-
To create the transmembrane gradient, the external ammonium sulfate must be removed. This can be achieved by dialysis or size exclusion chromatography (e.g., using a Sephadex G-50 column) against a suitable buffer such as sucrose (B13894) solution or saline.
-
Protocol 2: Remote Loading of Doxorubicin
Materials:
-
Pre-formed DSPE-MPEG(2000) liposomes with an ammonium sulfate gradient
-
Doxorubicin hydrochloride solution (e.g., 2 mg/mL in saline)
-
Heating block or water bath
Procedure:
-
Add the doxorubicin hydrochloride solution to the purified liposome suspension. The drug-to-lipid ratio can be varied, but a common starting point is 1:5 (w/w).
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for 30-60 minutes with gentle stirring.
-
Cool the liposome suspension to room temperature.
-
Remove unencapsulated doxorubicin by size exclusion chromatography or dialysis.
Diagram: Experimental Workflow for Doxorubicin Loading
Caption: Workflow for preparing and loading doxorubicin into liposomes.
Protocol 3: Characterization of Doxorubicin-Loaded Liposomes
1. Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the liposome suspension in an appropriate buffer and measure the particle size distribution and zeta potential using a DLS instrument.
2. Encapsulation Efficiency:
-
Method: Spectrofluorometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the liposome-encapsulated doxorubicin from the free drug using size exclusion chromatography or dialysis.
-
Lyse the liposomes using a suitable solvent (e.g., methanol (B129727) or a detergent solution) to release the encapsulated drug.
-
Quantify the amount of doxorubicin in the lysed liposome fraction and the free drug fraction.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
3. In Vitro Drug Release:
-
Method: Dialysis method.
-
Procedure:
-
Place a known concentration of the doxorubicin-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4 or an acidic buffer to mimic the tumor microenvironment).
-
Maintain the temperature at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released doxorubicin in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Data Presentation
The following tables summarize typical quantitative data for doxorubicin-loaded DSPE-MPEG(2000) liposomes based on published literature.
Table 1: Physicochemical Properties of Doxorubicin-Loaded Liposomes
| Parameter | Typical Value | Reference |
| Particle Size (nm) | 100 - 150 | [1][2] |
| Polydispersity Index (PDI) | < 0.2 | [2][3] |
| Zeta Potential (mV) | -5 to -20 | [1] |
| Encapsulation Efficiency (%) | > 90% | [3][4][5] |
Table 2: Influence of Loading Conditions on Encapsulation Efficiency
| Gradient Forming Salt | Encapsulation Efficiency (%) | Reference |
| Ammonium Citrate | ~100% | [6][7] |
| Ammonium Phosphate (B84403) | ~98% | [6][7] |
| Ammonium Sulfate | ~95% | [6][7] |
| Ammonium Acetate | ~77% | [6][7] |
Table 3: In Vitro Doxorubicin Release Profile
| Release Medium | % Release after 24h at 37°C | Reference |
| PBS (pH 7.4) | < 10% | [3][5] |
| Culture Medium | < 2% | [3][5] |
| Phosphate Buffer (pH 5.3) | ~37% | [3][5] |
Disclaimer: The data presented in these tables are compiled from various literature sources and are intended to be representative. Actual results may vary depending on the specific lipids, protocols, and analytical methods used.
References
- 1. researchgate.net [researchgate.net]
- 2. jbuon.com [jbuon.com]
- 3. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remote loading of doxorubicin into liposomes driven by a transmembrane phosphate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extrusion of DSPE-MPEG(2000)-Containing Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and extrusion of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)). This document outlines detailed experimental protocols, presents key quantitative data in a comparative format, and includes workflow diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
Liposomes are versatile nanocarriers for drug delivery, and their physicochemical properties, such as size and lamellarity, are critical for their in vivo performance. The inclusion of DSPE-MPEG(2000) in the lipid bilayer creates a hydrophilic corona that sterically hinders opsonization and uptake by the reticuloendothelial system, thereby prolonging circulation time. Extrusion is a widely used technique to produce unilamellar vesicles with a homogenous size distribution. This process involves forcing a suspension of multilamellar vesicles (MLVs) through polycarbonate membranes with defined pore sizes. This document details the thin-film hydration method for preparing MLVs followed by a systematic extrusion process to generate DSPE-MPEG(2000)-containing liposomes of a desired size.
Experimental Protocols
Materials and Equipment
-
Lipids:
-
Primary phospholipid (e.g., HSPC, DPPC, DSPC, EPC)
-
Cholesterol
-
DSPE-MPEG(2000)
-
-
Solvents:
-
Chloroform (B151607) or a chloroform/methanol mixture (2:1 v/v)
-
Ethanol
-
-
Hydration Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Histidine/saline buffer (10 mM/150 mM), pH 7.5
-
Ammonium sulfate (B86663) solution (250 mM)
-
-
Equipment:
-
Rotary evaporator
-
Water bath or heating block
-
Probe sonicator (optional)
-
Liposome (B1194612) extruder (e.g., handheld syringe extruder or a high-pressure extrusion device)
-
Polycarbonate membranes (various pore sizes, e.g., 400 nm, 200 nm, 100 nm)
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Cryo-transmission electron microscope (Cryo-TEM) for morphology analysis
-
Preparation of Multilamellar Vesicles (MLVs) by Thin-Film Hydration
The thin-film hydration method is a common technique for the preparation of liposomes.[1][2]
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a mixture of a primary phospholipid, cholesterol, and DSPE-MPEG(2000) in a specific molar ratio) in an organic solvent like chloroform or a chloroform/methanol mixture in a round-bottom flask.[1][3]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.
-
Gradually reduce the pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation under high vacuum for at least one hour to remove any residual organic solvent.[1]
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the lipid's Tc.[2]
-
Hydrate the lipid film by gentle rotation of the flask in the water bath for 30-60 minutes. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).[2][4]
-
Liposome Extrusion
Extrusion is a critical step to reduce the size of the MLVs and produce a population of unilamellar vesicles with a narrow size distribution.[5][6]
-
Assembly of the Extruder:
-
Assemble the extruder device according to the manufacturer's instructions, placing a polycarbonate membrane of the desired initial pore size (e.g., 400 nm) between the support filters.[7][8]
-
Pre-heat the extruder to a temperature above the Tc of the lipid mixture to ensure the lipids are in a fluid state, which facilitates extrusion.[6]
-
-
Extrusion Process:
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the liposome suspension through the polycarbonate membrane by depressing the plunger of the syringe.
-
Repeat the extrusion for a specific number of cycles (typically 9-11 passes) to ensure a homogenous size distribution.[4][7]
-
For smaller liposome sizes, perform a sequential extrusion process, starting with a larger pore size membrane and progressively moving to smaller pore sizes (e.g., 400 nm -> 200 nm -> 100 nm).[4]
-
Data Presentation
The following tables summarize quantitative data from various studies on the preparation of DSPE-MPEG(2000)-containing liposomes, highlighting the influence of lipid composition and extrusion parameters on the final liposome characteristics.
Table 1: Influence of Lipid Composition on Liposome Properties
| Primary Phospholipid | Molar Ratio (Phospholipid:Cholesterol:DSPE-MPEG(2000)) | Resulting Liposome Size (nm) | Polydispersity Index (PDI) | Reference |
| HSPC | 95.8:31.9:31.9 (weight ratio) | Not Specified | Not Specified | [4] |
| DPPC | 56.5:40.0:3.0 (+0.5 targeting ligand) | ~100 | Not Specified | [9] |
| DPPC/DSPC | 83:12:3 (+1 DSPE-PEG-PDP) | 265.4 ± 101.6 | Not Specified | [7] |
| EPC/Chol | 50:45:5 | ~150 | < 0.2 | [10] |
| PC/Chol | 2:1:0.03 | ~100.8 | 0.199 | [3] |
Table 2: Effect of Extrusion Parameters on Liposome Size and PDI
| Initial Liposome Type | Membrane Pore Size (nm) | Number of Extrusion Cycles | Extrusion Temperature (°C) | Final Liposome Size (nm) | Final PDI | Reference |
| MLV | 400 -> 200 -> 100 | 9-11 | 70 | Not Specified | Not Specified | [4] |
| MLV | 400 | 9 | 47 | 265.4 ± 101.6 | Not Specified | [7] |
| MLV | Not Specified | Sequential Extrusion | 65 | ~100 | Not Specified | [9] |
| Pro-liposome | 100 | 5 | Ambient | ~100-120 | < 0.2 | [11][12] |
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in the preparation of DSPE-MPEG(2000)-containing liposomes.
Caption: Workflow for the preparation of unilamellar liposomes.
Caption: Factors influencing final liposome properties during extrusion.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2.4. Liposome preparation [bio-protocol.org]
- 5. liposomes.ca [liposomes.ca]
- 6. sterlitech.com [sterlitech.com]
- 7. Liposome preparation [bio-protocol.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for the Preparation of DSPE-MPEG(2000) Micelles for Hydrophobic Drugs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the preparation and characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) micelles for the encapsulation of hydrophobic drugs. These micelles serve as a promising drug delivery system, enhancing the solubility and bioavailability of poorly water-soluble therapeutic agents.
Introduction
DSPE-MPEG(2000) is an amphiphilic polymer that self-assembles in aqueous solutions to form stable micelles. These micelles possess a hydrophobic core composed of the DSPE lipid tails, which can effectively encapsulate hydrophobic drug molecules, and a hydrophilic shell of MPEG(2000), which provides a steric barrier, prolonging circulation time and reducing uptake by the reticuloendothelial system.[1][2] The low critical micelle concentration (CMC) of DSPE-MPEG(2000) contributes to the high stability of these micelles upon dilution in the bloodstream.[2] This application note details common preparation methods, characterization techniques, and key physicochemical properties of DSPE-MPEG(2000) micelles.
Physicochemical Properties of DSPE-MPEG(2000) Micelles
The formation and stability of DSPE-MPEG(2000) micelles are governed by their physicochemical properties. The critical micelle concentration (CMC) is a key parameter, representing the minimum concentration at which micellization occurs.
| Property | Value | Reference(s) |
| Critical Micelle Concentration (CMC) | ||
| In pure water | 10–20 µM | [3] |
| In HEPES buffered saline | 0.5–1.5 µM | [3][4] |
| Micelle Size (Hydrodynamic Diameter) | ||
| Empty Micelles | ~10 - 15 nm | [5][6] |
| Drug-Loaded Micelles (e.g., Ridaforolimus) | 33 ± 15 nm | [7][8] |
| Drug-Loaded Micelles (e.g., Cabozantinib) | ~11 nm | [9] |
| Zeta Potential | -2.7 ± 1.1 mV | [5] |
| Aggregation Number | ~76-90 monomers per micelle | [1][2] |
Experimental Protocols
Several methods can be employed to prepare DSPE-MPEG(2000) micelles for encapsulating hydrophobic drugs. The choice of method often depends on the specific drug and desired characteristics of the final formulation.
Protocol 1: Thin-Film Hydration Method
This is a widely used method for preparing drug-loaded micelles.[9][10][11]
Materials:
-
DSPE-MPEG(2000)
-
Hydrophobic drug
-
Volatile organic solvent (e.g., chloroform, methanol)[5][12]
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)[6]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Sonication device (bath or probe sonicator)
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolution: Co-dissolve DSPE-MPEG(2000) and the hydrophobic drug in a volatile organic solvent in a round-bottom flask. The drug-to-lipid ratio can be varied to optimize drug loading.[13]
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid-drug film on the inner surface of the flask.[5][10]
-
Hydration: Hydrate the thin film with an aqueous buffer by adding the buffer to the flask and agitating. The hydration temperature should be above the phase transition temperature of the lipid.[5][11] Gentle warming and vortexing can facilitate the formation of the micelle suspension.[5]
-
Sonication: To ensure the formation of small, unilamellar micelles and to fully dissolve the film, sonicate the suspension.[2][13] The duration and power of sonication should be optimized for the specific formulation.
-
Filtration: Filter the resulting micelle solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates and to sterilize the formulation.[5][7]
Protocol 2: Solvent Evaporation/Extraction Method
This method is suitable for drugs that are soluble in a water-miscible organic solvent.[7][14]
Materials:
-
DSPE-MPEG(2000)
-
Hydrophobic drug
-
Water-miscible organic solvent (e.g., acetone, methanol, ethanol)[7]
-
Deionized water or aqueous buffer
-
Stirring plate and stir bar
-
Syringe pump (optional)
-
Air purge or vacuum system
Procedure:
-
Dissolution: Dissolve both the DSPE-MPEG(2000) and the hydrophobic drug in a suitable water-miscible organic solvent.[7]
-
Addition to Aqueous Phase: Add the organic solution drop-wise to vigorously stirred deionized water or an aqueous buffer.[7] A syringe pump can be used for controlled addition.
-
Solvent Removal: Remove the organic solvent by stirring the solution under an air purge or by using a rotary evaporator.[7]
-
Filtration: Filter the final micelle solution through a 0.22 µm syringe filter to remove any unincorporated drug and for sterilization.[7]
Protocol 3: Direct Dissolution Method
This is the simplest method and is applicable when the drug has some aqueous solubility or when using a co-solvent.[10]
Materials:
-
DSPE-MPEG(2000)
-
Hydrophobic drug
-
Deionized water or aqueous buffer
-
Stirring plate and stir bar
Procedure:
-
Dissolution of Polymer: Dissolve the DSPE-MPEG(2000) in deionized water or an aqueous buffer with stirring. The concentration should be above the CMC.[2][6]
-
Addition of Drug: Add the hydrophobic drug to the polymer solution under continuous agitation. Mild heating may be applied to facilitate dissolution and encapsulation.[10]
-
Equilibration: Allow the mixture to stir for a sufficient period (e.g., several hours to overnight) to ensure complete encapsulation of the drug.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved drug.
Characterization of Drug-Loaded Micelles
After preparation, it is crucial to characterize the micelles to ensure they meet the desired specifications.
Determination of Micelle Size and Zeta Potential
Dynamic Light Scattering (DLS) is commonly used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the micelles.[5] The zeta potential, which indicates the surface charge and stability of the micelles, can also be measured using the same instrument.[5]
Morphological Examination
Transmission Electron Microscopy (TEM) or Cryo-Transmission Electron Microscopy (Cryo-TEM) can be used to visualize the shape and morphology of the micelles.[15]
Drug Loading and Encapsulation Efficiency
The amount of drug successfully encapsulated within the micelles is a critical parameter.
Definitions:
-
Drug Loading (DL %): The weight percentage of the drug relative to the total weight of the drug-loaded micelles.
-
Encapsulation Efficiency (EE %): The percentage of the initial drug amount that is successfully encapsulated within the micelles.
Protocol for Determining DL% and EE%:
-
Separation of Free Drug: Separate the unencapsulated drug from the micelle formulation. This can be achieved by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.
-
Quantification of Encapsulated Drug: Disrupt the micelles using a suitable organic solvent (e.g., methanol) to release the encapsulated drug.
-
Analysis: Quantify the amount of drug using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or fluorescence spectroscopy.[7][9]
-
Calculation:
-
DL (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
Example Data for Drug Loading and Encapsulation Efficiency:
| Drug | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference(s) |
| Ridaforolimus | 7.19 ± 0.14% | 77.52 ± 1.66% | [7][8] |
| Cabozantinib | 5.45 ± 0.09% | 78.37 ± 1.34% | [9] |
| CPT-11 | - | 90.0 ± 1.0% |
Visualization of Experimental Workflows
Caption: Workflow for the Thin-Film Hydration Method.
References
- 1. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 7. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cabozantinib Loaded DSPE-PEG2000 Micelles as Delivery System: Formulation, Characterization and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery [mdpi.com]
- 11. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [rex.libraries.wsu.edu]
- 15. Influence of preparation path on the formation of discs and threadlike micelles in DSPE-PEG(2000)/lipid systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DSPE-MPEG(2000) Surface Modification of Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG(2000)) is an amphiphilic polymer-lipid conjugate widely utilized in the surface modification of nanoparticles.[1] Its structure consists of a hydrophobic DSPE lipid anchor and a hydrophilic PEG(2000) polymer chain.[2] This amphiphilic nature allows it to readily incorporate into the lipid bilayers of various nanocarriers, such as liposomes and lipid nanoparticles (LNPs), or to adsorb onto the surface of hydrophobic nanoparticles.[1][2]
The primary purpose of modifying nanoparticle surfaces with DSPE-mPEG(2000), a process known as PEGylation, is to create a "stealth" effect. The hydrophilic PEG chains form a protective layer that shields the nanoparticle from recognition by the reticuloendothelial system (RES), thereby reducing clearance by macrophages.[3][4] This leads to significantly prolonged blood circulation times, improved stability, and enhanced accumulation at target sites, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[1][5][6] DSPE-mPEG(2000) is a biocompatible and biodegradable material, making it a cornerstone component in advanced drug delivery systems, including mRNA vaccines and targeted cancer therapies.[1][7]
Key Applications
-
Prolonged Circulation Time: The PEGylated surface reduces nonspecific protein adsorption, minimizing opsonization and subsequent uptake by phagocytic cells, which extends the nanoparticle's half-life in the bloodstream.[3][8]
-
Improved Stability: The hydrophilic shell prevents nanoparticle aggregation, enhancing colloidal stability in biological fluids.[1]
-
Targeted Drug Delivery: The terminal end of the PEG chain can be functionalized with targeting ligands (antibodies, peptides) to direct nanoparticles to specific cells or tissues.[2][9]
-
Enhanced Drug Solubility: DSPE-mPEG(2000) can form micelles that encapsulate and solubilize poorly water-soluble drugs, improving their bioavailability.[6][7]
-
Gene Delivery: It is a critical component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acids like mRNA and siRNA.[7][9]
Quantitative Data Summary
The surface modification of nanoparticles with DSPE-mPEG(2000) significantly alters their physicochemical properties. The following tables summarize quantitative data from various studies.
Table 1: Effect of DSPE-mPEG(2000) Ratio on Nanoparticle Properties
| Base Nanoparticle | DSPE-mPEG(2000) Ratio (w/w or mol%) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Soluplus | 10:1 (DSPE-PEG/Soluplus) | 36.5 | -28.5 | 0.900 | [10] |
| Soluplus | 5:1 (DSPE-PEG/Soluplus) | 80.8 | -29.2 | 0.644 | [10] |
| Soluplus | 1:1 (DSPE-PEG/Soluplus) | 116.6 | -13.7 | 0.112 | [10] |
| Lipid-Calcium-Phosphate (LCP) | 0% | ~30 | ~ -20 (DOPC) / ~70 (DOTAP) | N/A | [11] |
| Lipid-Calcium-Phosphate (LCP) | 20% | ~30 | ~ -10 (DOPC) / ~15 (DOTAP) | N/A | [11] |
| LNP (Cre mRNA loaded) | Unmodified PEG | < 90 | -3.09 | < 0.21 | [12] |
| LNP (Cre mRNA loaded) | Amine-modified PEG | < 90 | +5.3 | < 0.21 | [12] |
| LNP (Cre mRNA loaded) | Carboxyl-ester-modified PEG | < 90 | -12.9 | < 0.21 | [12] |
Table 2: Physicochemical Properties of DSPE-mPEG(2000) Modified Nanocarriers
| Nanocarrier System | Drug/Cargo | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DSPE-mPEG(2000) Micelles | Irinotecan (CPT-11) | 15.1 | -4.6 | 90.0 | [13] |
| DSPE-mPEG(2000) Micelles | Ridaforolimus | 33 | N/A | 77.5 | [6] |
| DSPE-mPEG(2000)/SN38 Prodrug NPs | SN38 Prodrug | 137.2 | -23.7 | N/A | [14] |
| Polymeric Liposomes | Quercetin (B1663063)/Temozolomide | N/A | Positive | N/A | [5] |
Visualizations: Workflows and Mechanisms
Caption: General workflow for preparing DSPE-mPEG(2000) modified nanoparticles.
Caption: DSPE-mPEG(2000) provides a "stealth" effect, avoiding RES uptake.
Experimental Protocols
Protocol 1: Preparation of DSPE-mPEG(2000) Micelles via Hydration Method
This protocol is adapted from methodologies used for forming polymeric micelles for drug encapsulation.[10][15][16]
Materials:
-
DSPE-mPEG(2000)[2]
-
Drug (e.g., Irinotecan, Quercetin)
-
Deionized water or appropriate buffer (e.g., PBS)
-
Ethanol (B145695) (if preparing from an organic phase)[14]
-
Vials, magnetic stirrer, bath sonicator or probe sonicator
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Dissolution:
-
Aqueous Method: Weigh the desired amounts of DSPE-mPEG(2000) and the therapeutic drug. Dissolve them directly in an aqueous buffer (e.g., 5 wt% lactose (B1674315) solution) in a glass vial.[13]
-
Solvent Evaporation Method: Dissolve DSPE-mPEG(2000) and a hydrophobic drug in a suitable organic solvent (e.g., ethanol, chloroform) in a round-bottom flask.[14]
-
-
Film Formation (for Solvent Evaporation Method): If using an organic solvent, evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall. Further dry under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Add the aqueous buffer to the vial (Aqueous Method) or the flask containing the lipid film (Solvent Evaporation Method). The volume will depend on the desired final concentration.
-
Self-Assembly: Vigorously agitate the mixture using a magnetic stirrer or by vortexing at a temperature above the phase transition temperature of the DSPE lipid (approx. 60°C) for 30-60 minutes.[17] This allows for the self-assembly of the amphiphilic molecules into micelles.
-
Size Reduction (Optional): To obtain a more uniform and smaller particle size distribution, sonicate the micellar suspension. Use a bath sonicator for 5-10 minutes or a probe sonicator with controlled pulses to avoid overheating.
-
Purification: To remove any unencapsulated drug or larger aggregates, filter the solution through a 0.22 µm syringe filter. For more rigorous separation, methods like size exclusion chromatography or dialysis can be employed.[17]
-
Storage: Store the final nanoparticle suspension at 4°C.[2]
Protocol 2: Surface Modification of Pre-Formed Nanoparticles
This protocol describes the addition of DSPE-mPEG(2000) to existing nanoparticles, such as lipid-calcium-phosphate (LCP) NPs.[11]
Materials:
-
Pre-formed nanoparticle cores (e.g., CaP cores dispersed in chloroform).[11]
-
DSPE-mPEG(2000)
-
Other lipids as required (e.g., DOPC, cholesterol).[11]
-
Chloroform (B151607) and Ethanol
-
Deionized water
-
Centrifuge
Procedure:
-
Lipid Mixture Preparation: Prepare a solution of DSPE-mPEG(2000) and other desired lipids (e.g., cholesterol, DOPC) in chloroform. The molar ratio of DSPE-mPEG(2000) can be varied, with saturation often observed around 20 mol% of the total outer leaflet lipid.[11]
-
Coating: Add the lipid-chloroform mixture to the suspension of pre-formed nanoparticle cores.
-
Solvent Removal: Remove the chloroform using a rotary evaporator. The core will now be coated with the lipid mixture.
-
Dispersion: Resuspend the lipid-coated core in a small volume of ethanol and then disperse it into deionized water or an aqueous buffer with gentle stirring.[14] The DSPE-PEG will orient with the PEG chains facing the aqueous phase.
-
Purification: To separate the successfully coated nanoparticles from excess lipids, ultracentrifugation, such as through a sucrose (B13894) density gradient, can be used.[11]
-
Characterization: Analyze the final product for particle size, zeta potential, and PEGylation density.
Protocol 3: Characterization of Modified Nanoparticles
A. Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)
-
Sample Preparation: Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Use a Malvern Zetasizer or similar instrument. Equilibrate the instrument to the desired temperature (typically 25°C).
-
Measurement:
-
For particle size , the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The data is processed to yield the mean hydrodynamic diameter and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
-
For zeta potential , the instrument applies an electric field and measures the velocity of the particles using Laser Doppler Velocimetry. The zeta potential is calculated from this velocity and is an indicator of surface charge and colloidal stability.[10]
-
-
Analysis: Perform measurements in triplicate. A low PDI value (<0.2) generally indicates a monodisperse and homogenous population of nanoparticles.[10] The zeta potential should shift as expected upon surface modification (e.g., become more neutral or negative after PEGylation).[11][13]
B. Encapsulation Efficiency (EE%) Determination
-
Separation of Free Drug: Separate the unencapsulated ("free") drug from the nanoparticles. Common methods include:
-
Ultracentrifugation: Centrifuge the sample at high speed. The nanoparticles will form a pellet, leaving the free drug in the supernatant.[13]
-
Size Exclusion Chromatography (SEC): Pass the sample through a column that separates molecules based on size. The larger nanoparticles will elute first, followed by the smaller, free drug molecules.[17]
-
-
Quantification:
-
Measure the amount of free drug in the supernatant/later fractions using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).[13]
-
Measure the total amount of drug in the formulation before separation by first disrupting the nanoparticles (e.g., with a solvent like methanol (B129727) or a detergent like Triton X-100).
-
-
Calculation: Calculate the EE% using the following formula:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
References
- 1. researchgate.net [researchgate.net]
- 2. DSPE PEG, mPEG-DSPE [nanocs.net]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat [mdpi.com]
- 7. PegGylated lipids | DC Chemicals [dcchemicals.com]
- 8. nanomedicinelab.com [nanomedicinelab.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. PEGylation of lipophilic SN38 prodrug with DSPE-mPEG2000 versus cremophor EL: comparative study for intravenous chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. [PDF] Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | Semantic Scholar [semanticscholar.org]
- 17. Synthesis, Positron Emission Tomography Imaging, and Therapy of Diabody Targeted Drug Lipid Nanoparticles in a Prostate Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-MPEG(2000) in Gene Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) is a phospholipid-polymer conjugate integral to the formulation of lipid nanoparticles (LNPs) for advanced gene delivery applications. Its primary role is to form a hydrophilic corona on the nanoparticle surface, which provides steric stabilization, prevents aggregation, and reduces opsonization, thereby prolonging systemic circulation time. This extended circulation is critical for enabling targeted delivery and enhancing the therapeutic efficacy of encapsulated genetic materials such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).
These application notes provide detailed protocols for the formulation of DSPE-MPEG(2000)-containing LNPs, methodologies for their characterization, and assays to evaluate their gene delivery performance in vitro and in vivo.
Data Presentation: Physicochemical and Biological Properties of DSPE-MPEG(2000)-Containing LNPs
The following tables summarize quantitative data from various studies, illustrating the impact of lipid composition and formulation parameters on the key characteristics of gene delivery nanoparticles.
Table 1: Formulation Composition and Physicochemical Properties
| Cationic/Ionizable Lipid | Helper Lipid | Structural Lipid | PEG-Lipid | Molar Ratio (Cationic/Ionizable:Helper:Structural:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Nucleic Acid Encapsulation Efficiency (%) | Reference |
| DOTAP | DOPE | Cholesterol | DSPE-PEG(2000) | Not Specified | 150 ± 1.02 | < 0.3 | 19.8 ± 0.249 | Up to 96 (shRNA) | [1] |
| DOTAP | DOPE | Cholesterol | DSPE-PEG(2000) | Not Specified | 156.4 ± 37.5 | < 0.3 | 24.9 ± 1.5 | 98.83 ± 0.01 (siRNA) | [2] |
| SM-102 | DSPC | Cholesterol | DMG-PEG(2000) | 50:10:38.5:1.5 | ~80 | < 0.2 | Neutral | ≥ 80 (mRNA) | [3] |
| DLin-MC3-DMA | DSPC | Cholesterol | DMG-PEG(2000) | 50:10:38.5:1.5 | < 80 | < 0.2 | Neutral | > 90 (mRNA) | |
| C12-200 | DOPE | Cholesterol | C14-PEG(2000) | 20:1 (lipid:pDNA) | ~100 | ~0.1 | Not Specified | Not Specified | [4] |
Table 2: In Vitro Transfection Efficiency and Cytotoxicity
| Cell Line | Cationic/Ionizable Lipid | Helper Lipid | PEG-Lipid | Transfection Efficiency | Cytotoxicity Assay | Results | Reference |
| MCF-7 | DOTAP | DOPE | DSPE-PEG(2000) | High (shRNA knockdown) | CCK-8 | Low cytotoxicity at effective concentrations | [1] |
| ARPE-19 | DOTAP | DOPE | DSPE-PEG(2000) | ~4-fold increase with RGD targeting | Not Specified | Low cytotoxicity | [2] |
| HeLa | Self-synthesized | DOPE | DMG-PEG(2000) | Optimal at 1.5% mol DMG-PEG | Not Specified | Not Specified | [5] |
| DC2.4 | Self-synthesized | DOPE | DMG-PEG(2000) | Optimal at 1.5% mol DMG-PEG | Not Specified | Not Specified | [5] |
| HEK293T | H7T4 | DOPE | DMG-PEG(2000) | High (eGFP expression) | Not Specified | Not Specified | [6] |
Table 3: In Vivo Gene Expression
| Animal Model | Target Organ | Nucleic Acid | Cationic/Ionizable Lipid | PEG-Lipid | Route of Administration | Peak Gene Expression | Duration of Expression | Reference |
| Mice | Liver | Luciferase mRNA | Not Specified | Not Specified | Intravenous | 6 hours post-injection | Detectable up to 7 days | [7] |
| Mice | Liver | hARG1 mRNA | Not Specified | Not Specified | Intravenous | 2 hours post-injection | Significantly decreased by 24 hours | [1] |
| Mice | Liver | Luciferase siRNA | Cationic Lipids | DSPE-PEG(2000) | Intravenous | 90% knockdown at 3 mg/kg | At least 10 days | [8] |
| Mice | Liver, Spleen | Luciferase mRNA | Self-synthesized | DMG-PEG(2000) | Intravenous | Highest with 5% mol DMG-PEG | Not Specified | [5] |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol is suitable for the reproducible and scalable production of LNPs encapsulating mRNA or other nucleic acids.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)
-
Helper lipid (e.g., DSPC, DOPE)
-
Cholesterol
-
DSPE-MPEG(2000)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Nucleic acid (e.g., mRNA) in an appropriate aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr) with a microfluidic cartridge
-
Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and DSPE-MPEG(2000) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 10 mM. Vortex until fully dissolved.
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid in the aqueous buffer to the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Prime the system with ethanol and the aqueous buffer.
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase (typically 3:1) and the total flow rate (TFR) (e.g., 12 mL/min).[3]
-
Initiate the mixing process. The two solutions will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and self-assembly of LNPs with encapsulated nucleic acid.
-
-
Purification:
-
Collect the LNP dispersion from the outlet.
-
Dialyze the LNP solution against PBS at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and non-encapsulated nucleic acid.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C.
-
Liposome Formulation via Thin-Film Hydration
This classic method is suitable for formulating liposomes encapsulating pDNA or siRNA.
Materials:
-
Cationic lipid (e.g., DOTAP)
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
DSPE-MPEG(2000)
-
Chloroform or a chloroform:methanol mixture (2:1, v/v)
-
Aqueous hydration buffer (e.g., sterile water, PBS, or a buffer containing the nucleic acid)
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the cationic lipid, helper lipid, cholesterol, and DSPE-MPEG(2000) in the organic solvent in a round-bottom flask.[9]
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[9]
-
Dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[10]
-
-
Hydration:
-
Add the pre-warmed aqueous hydration buffer (which may contain the nucleic acid) to the flask containing the lipid film.[9]
-
Agitate the flask by hand or continue rotation on the evaporator (without vacuum) at a temperature above the lipid transition temperature for 30-60 minutes to hydrate (B1144303) the film and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder.
-
-
Purification and Storage:
-
Remove non-encapsulated nucleic acid by methods such as dialysis or size exclusion chromatography.
-
Store the resulting liposomes at 4°C.
-
Characterization of Nanoparticles
a. Particle Size and Zeta Potential:
-
Dilute the LNP suspension in an appropriate buffer (e.g., PBS).
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.
b. Nucleic Acid Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA, PicoGreen for DNA).
-
Measure the fluorescence of the intact LNP suspension (representing unencapsulated nucleic acid).
-
Add a detergent (e.g., 0.5% Triton X-100) to disrupt the LNPs and measure the total fluorescence (representing total nucleic acid).
-
Calculate the encapsulation efficiency (EE%) using the formula: EE% = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
In Vitro Transfection Efficiency Assay (Luciferase Reporter)
Materials:
-
Cells plated in a 96-well plate at an appropriate density.
-
LNP-mRNA formulation encapsulating luciferase mRNA.
-
Cell culture medium.
-
Luciferase assay kit (containing cell lysis buffer and luciferase substrate).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfection:
-
Dilute the LNP-luciferase mRNA formulation in serum-free medium to the desired concentrations.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate for 4-6 hours at 37°C.
-
Add complete medium and incubate for an additional 18-42 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add the cell lysis buffer provided in the kit to each well and incubate for 15 minutes at room temperature with gentle rocking.[7]
-
-
Luciferase Assay:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Use a luminometer to inject the luciferase substrate and measure the resulting luminescence.
-
Normalize the luminescence values to the total protein concentration in each well (determined by a BCA or Bradford assay).
-
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells plated in a 96-well plate.
-
LNP formulations at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate reader.
Procedure:
-
Cell Treatment: Expose the seeded cells to serial dilutions of the LNP formulations for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Visualizations
Logical Workflow for LNP Formulation and Evaluation
Caption: Workflow for the formulation and evaluation of DSPE-MPEG(2000)-containing LNPs.
Cellular Uptake and Endosomal Escape Pathway
Caption: Cellular uptake and endosomal escape mechanism of ionizable LNPs for mRNA delivery.
References
- 1. pnas.org [pnas.org]
- 2. studenttheses.uu.nl [studenttheses.uu.nl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Noninvasive Imaging of Lipid Nanoparticle–Mediated Systemic Delivery of Small-Interfering RNA to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. researchgate.net [researchgate.net]
- 11. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encapsulating Small Molecules with DSPE-PEG(2000)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the encapsulation of small molecules using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)). DSPE-PEG(2000) is a widely utilized phospholipid-PEG conjugate that sterically stabilizes liposomes and micelles, prolonging their circulation time in vivo, a critical attribute for effective drug delivery.[1][2] These protocols are intended to serve as a comprehensive guide for researchers in the pharmaceutical sciences.
Overview of Encapsulation Technologies
Several methods have been established for the encapsulation of small molecules within DSPE-PEG(2000)-containing nanocarriers. The choice of method often depends on the physicochemical properties of the small molecule, such as its solubility, and the desired characteristics of the final formulation. The most common techniques include:
-
Thin-Film Hydration: A versatile and widely used method for preparing liposomes. It is suitable for both lipophilic and hydrophilic drugs.[3][4][5][6]
-
Ethanol (B145695) Injection: A rapid and reproducible method for producing small, unilamellar vesicles.[7][8][9]
-
Solvent Evaporation/Extraction: Effective for encapsulating hydrophobic drugs into micelles.[10][11][12][13]
-
Microfluidics: An advanced technique that allows for precise control over nanoparticle size and polydispersity, offering high reproducibility and scalability.[14][15][16][17][18]
The following sections provide detailed protocols for these methods and summarize key formulation parameters and resulting nanoparticle characteristics for various small molecules.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the encapsulation of small molecules using DSPE-PEG(2000)-based formulations.
Table 1: Physicochemical Properties of DSPE-PEG(2000) Formulations
| Small Molecule | Formulation Method | Other Lipids/Excipients | Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Ridaforolimus | Solvent Extraction | - | 33 ± 15 | - | [10][11][13] |
| Cabozantinib | Thin-Film Hydration | - | 11 | Narrow | [19] |
| Irinotecan (CPT-11) | Direct Solution Processing | Lactose | 15.1 ± 0.8 | Monodispersed | |
| β-elemene | Ethanol Injection | Soybean lecithin, Cholesterol | Uniform | - | [7] |
| Paclitaxel (PTX) | Thin-Film Hydration | Cholesterol, SPC, DSPE-PEG2000-R8 | - | - | [3] |
| Doxorubicin (DOX) | Thin-Film Hydration | HSPC, Cholesterol | - | - | [20] |
Table 2: Drug Loading and Encapsulation Efficiency
| Small Molecule | Formulation Method | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| Ridaforolimus | Solvent Extraction | 7.194 ± 0.143 | 77.519 ± 1.658 | [10][11][13] |
| Cabozantinib | Thin-Film Hydration | - | ~75% (in lyophilized cake) | [19] |
| Irinotecan (CPT-11) | Direct Solution Processing | - | 90.0 ± 1.0 | |
| Timosaponin AIII | Thin-Film Hydration | Varies with molar ratio | Varies with molar ratio | [21] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common methods of encapsulating small molecules with DSPE-PEG(2000).
Thin-Film Hydration Method
This method, also known as the Bangham method, is a cornerstone of liposome (B1194612) preparation.[6] It involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous phase to form liposomes.[4][5][22]
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 7. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat | MDPI [mdpi.com]
- 12. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advanced Microfluidic Technologies for Lipid Nano-Microsystems from Synthesis to Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 17. researchgate.net [researchgate.net]
- 18. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]
- 19. Cabozantinib Loaded DSPE-PEG2000 Micelles as Delivery System: Formulation, Characterization and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2.4. Liposome preparation [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DSPE-PEG(2000) Concentration in Liposomes
Welcome to the technical support center for liposome (B1194612) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) concentration in liposomes.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of PEGylated liposomes.
Issue 1: Liposome Aggregation
Question: My liposome formulation is showing signs of aggregation. How can I prevent this?
Answer: Liposome aggregation can be a significant issue, leading to instability and altered in vivo performance. The incorporation of DSPE-PEG(2000) is a primary strategy to prevent aggregation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient PEGylation | Incorporating a sufficient molar percentage of DSPE-PEG(2000) provides a steric barrier on the liposome surface, preventing close contact and aggregation.[1][2] A typical starting range is 1-5 mol%.[1] For some formulations, aggregation can be completely prevented with as little as 2 mol% DSPE-PEG(2000).[3] |
| Inadequate Storage Conditions | Store liposome suspensions at 4°C to minimize aggregation.[2] Avoid freezing, as ice crystal formation can disrupt the liposome structure.[2] For long-term stability, consider lyophilization with a cryoprotectant like sucrose (B13894) or trehalose.[2] |
| High Salt Concentration in Buffer | High salt concentrations can shield the surface charge of liposomes, leading to aggregation.[2] If possible, use buffers with lower ionic strength. |
| Presence of Divalent Cations | Divalent cations like Ca²⁺ and Mg²⁺ can induce aggregation.[4] Including DSPE-PEG can enhance stability in the presence of these ions.[5][6] The addition of a chelating agent like EDTA can also help prevent aggregation.[4] |
Issue 2: Low Encapsulation Efficiency of Hydrophobic Drugs
Question: I'm struggling to achieve high encapsulation efficiency for my hydrophobic drug in PEGylated liposomes. What can I do?
Answer: While DSPE-PEG(2000) is crucial for stability, optimizing the overall lipid composition and preparation method is key for efficient drug loading.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug-to-Lipid Ratio | Systematically vary the ratio of your hydrophobic drug to the total lipid content to identify the optimal loading concentration. |
| Inappropriate Formulation Method | The thin-film hydration method followed by sonication or extrusion is a common and effective technique.[1][7] For certain drugs, other methods like solvent injection might yield better results.[1][8] |
| Unfavorable Lipid Bilayer Composition | The choice of primary phospholipid and the inclusion of cholesterol significantly impact drug accommodation within the bilayer.[1] Experiment with different phospholipids (B1166683) (e.g., varying acyl chain lengths or saturation) to find a better match for your drug.[1] |
| Incorrect Hydration Temperature | Ensure that the hydration of the lipid film is performed at a temperature above the phase transition temperature (Tc) of the primary phospholipid to ensure all lipids are in a fluid state for homogenous mixing.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar percentage of DSPE-PEG(2000) for long-circulating liposomes?
A1: The optimal concentration of DSPE-PEG(2000) can vary depending on the specific liposome composition and intended application. However, several studies provide guidance:
-
For prolonged circulation: As little as 3.7 mol% of a PEG-lipid has been shown to achieve maximal enhancement of circulation time for small liposomes (≤ 200 nm).[9] Other research suggests that at least 3 mol% is required for this effect.[10] For certain formulations, merely 0.5 mol% of DSPE-PEG(2000) can significantly increase plasma circulation longevity.[3]
-
For stability: The highest biological stability for large unilamellar vesicles (LUVs) has been observed at 7±2 mol% DSPE-PEG(2000).[11]
-
General Range: A commonly used range in formulations is 5-8 mol%.[12]
Q2: How does the concentration of DSPE-PEG(2000) affect the size of my liposomes?
A2: Generally, increasing the concentration of DSPE-PEG(2000) leads to a decrease in liposome size.[3][13][14] This is attributed to the steric hindrance of the hydrated PEG chains, which causes increased lateral repulsion in the lipid bilayer, inducing curvature and resulting in smaller vesicles.[13][14] However, one study observed an anomalous peak in liposome size at 7±2 mol% DSPE-PEG(2000).[11]
Q3: Can I use DSPE-PEG(2000) concentrations higher than 10 mol%?
A3: While it is possible to incorporate higher concentrations of DSPE-PEG(2000), there are potential drawbacks. High levels of PEGylation can sometimes lead to foaming, making liposome preparation difficult, which may be related to the formation of micelles.[15] Additionally, very high PEG densities may not necessarily lead to a superior circulation time.[16]
Q4: What is the difference between the "mushroom" and "brush" conformations of PEG on the liposome surface?
A4: The conformation of the PEG chains on the liposome surface depends on the grafting density:
-
Mushroom Regime: At low concentrations (up to 4 mol% in LUVs), the PEG chains are in a "mushroom" conformation, where they are relatively isolated from each other.[11]
-
Brush Regime: At higher concentrations (above 4 mol%), the PEG chains become more crowded and extend outwards, forming a "brush" conformation.[11] This transition can affect the physical properties of the liposome bilayer.[11]
Q5: Does the inclusion of cholesterol affect the properties of DSPE-PEG(2000) containing liposomes?
A5: Yes, cholesterol plays a crucial role. It can enhance the stability of liposomes by modulating membrane fluidity and reducing permeability.[1] The inclusion of cholesterol can also influence the formation of different nanostructures, such as discoidal micelles, depending on the DSPE-PEG(2000) concentration.[17]
Experimental Protocols & Data
Table 1: Effect of DSPE-PEG(2000) Molar Percentage on Liposome Properties
| DSPE-PEG(2000) (mol%) | Effect on Liposome Size | Effect on Stability & Circulation | Reference |
| 0.5 | - | Significantly increases plasma circulation longevity. | [3] |
| 1-5 | - | Provides a steric barrier to prevent aggregation. | [1] |
| 2 | - | Can completely preclude liposome aggregation. | [3] |
| 3.7 | - | Maximal enhancement of circulation time for small liposomes (≤ 200 nm). | [9] |
| 7±2 | Anomalous peak in liposome size observed. | Highest biological stability achieved. | [11] |
| Up to 25 | General trend of decreasing size with increasing concentration. | - | [11] |
Protocol: Liposome Preparation by Thin-Film Hydration
This is a widely used method for preparing liposomes containing DSPE-PEG(2000).
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of amphipathic poly(ethylene glycol) 5000 to prolong the circulation time of liposomes depends on the liposome size and is unfavorable for immunoliposome binding to target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Liposome Characteristics and Dose on the Pharmacokinetics of Liposomes Coated with Poly(amino acid)s - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-MPEG(2000) Solubility
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding issues with DSPE-MPEG(2000) solubility in buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my DSPE-MPEG(2000) solution appear cloudy or turbid in an aqueous buffer?
A1: Cloudiness or turbidity in your DSPE-MPEG(2000) solution is often an indication of aggregation or the formation of large, poorly hydrated structures instead of well-dispersed micelles. Several factors can contribute to this issue:
-
Concentration: Exceeding the critical micelle concentration (CMC) is necessary for micelle formation, but excessively high concentrations can lead to the formation of larger aggregates or gel-like phases.[1][2]
-
Temperature: The temperature of the buffer during hydration is crucial. DSPE-MPEG(2000) has a melting transition temperature that needs to be surpassed to ensure proper hydration and micelle formation.[3][4] Hydrating below this temperature can result in a turbid suspension.
-
Buffer Composition: The presence of certain ions in your buffer can influence the size and stability of the micelles.[1][2] High ionic strength buffers can sometimes lead to larger aggregates.
-
Hydration Method: Inadequate vortexing, sonication, or heating during the hydration process can lead to incomplete dissolution and the presence of undissolved lipid aggregates.[1][5]
Q2: What is the recommended method for dissolving DSPE-MPEG(2000) in an aqueous buffer?
A2: A common and effective method for dissolving DSPE-MPEG(2000) and forming micelles is the thin-film hydration technique.[6][7][8][9]
-
Dissolve in Organic Solvent: First, dissolve the DSPE-MPEG(2000) in a suitable organic solvent such as chloroform (B151607), methanol, or ethanol (B145695) in a round-bottom flask.[4][6][8][10]
-
Form a Thin Film: Remove the organic solvent using a rotary evaporator to create a thin, uniform lipid film on the wall of the flask.[6][8][9]
-
Dry the Film: Place the flask under a high vacuum for several hours to overnight to remove any residual organic solvent.[6]
-
Hydrate (B1144303) with Buffer: Add your desired aqueous buffer to the flask and hydrate the lipid film by vortexing or sonicating at a temperature above the lipid's phase transition temperature (generally around 60-70°C for DSPE-based lipids).[5][6] This should result in a clear solution of micelles.
Q3: Can I dissolve DSPE-MPEG(2000) directly in the buffer without the thin-film method?
A3: While the thin-film method is highly recommended for consistent results, direct dissolution in a buffer is possible, though it may require more vigorous conditions. To do this, add the DSPE-MPEG(2000) powder to your buffer and heat it above its transition temperature while vortexing or sonicating.[1][5] Be aware that this method may be less efficient and could result in a more heterogeneous population of micelles or aggregates.
Q4: How does the choice of buffer affect the solubility and stability of DSPE-MPEG(2000)?
A4: The composition of the buffer can significantly impact DSPE-MPEG(2000) behavior. The critical micelle concentration (CMC) of DSPE-PEG2000 is approximately 10 times higher in pure water than in a buffer containing salts.[1] The presence of ions in buffers like PBS or HEPES buffered saline can influence micelle size and the overall viscosity of the solution.[1][2] It's important to consider that DSPE-PEG is susceptible to hydrolysis in unbuffered or acidic water, a process that is accelerated by heat. Using a neutral pH buffer, such as PBS at pH 7.4, can help prevent this degradation.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution is persistently cloudy or contains visible particulates. | 1. Incomplete dissolution. 2. Hydration temperature is too low. 3. Concentration is too high. | 1. Use the thin-film hydration method.[6][7][8][9] 2. Ensure the hydration buffer is heated to 60-70°C.[6] 3. Try preparing a more dilute solution. |
| Solution becomes cloudy over time. | 1. Aggregation due to instability. 2. Hydrolysis of the phospholipid. | 1. Ensure the buffer has an appropriate ionic strength and pH for stability. Consider using stabilizing excipients if necessary.[12][13][14] 2. Use a neutral pH buffer (e.g., PBS pH 7.4) to minimize hydrolysis, especially if heating.[11] |
| Difficulty dissolving the initial DSPE-MPEG(2000) powder. | The powder is not readily soluble in aqueous buffers at room temperature. | Dissolve in an organic solvent like chloroform, methanol, or ethanol first as part of the thin-film hydration method.[4][8][10] For direct dissolution, heating and sonication are necessary.[1][8] |
Experimental Protocols
Protocol 1: Thin-Film Hydration for Micelle Preparation
This protocol describes the standard method for preparing DSPE-MPEG(2000) micelles in an aqueous buffer.
-
Dissolution in Organic Solvent: Weigh the desired amount of DSPE-MPEG(2000) and dissolve it in chloroform in a round-bottom flask. The volume of chloroform should be sufficient to fully dissolve the lipid.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 30-40°C). Apply a vacuum to remove the chloroform, which will result in the formation of a thin lipid film on the flask's interior surface.
-
Drying: To ensure all residual solvent is removed, place the flask under a high vacuum for at least 2 hours, or preferably overnight.
-
Hydration: Add the desired volume of your experimental buffer, pre-heated to 60-70°C, to the flask containing the dried lipid film.
-
Micelle Formation: Agitate the flask to hydrate the lipid film. This can be done by vigorous vortexing or by using a bath sonicator. Continue agitation until the lipid film is completely removed from the flask wall and the solution becomes clear. This indicates the formation of micelles.
-
Extrusion (Optional): For a more uniform size distribution of micelles or liposomes, the solution can be extruded through polycarbonate membranes of a defined pore size. This is typically done using a mini-extruder device at a temperature above the lipid's phase transition temperature.[6]
Visualizations
References
- 1. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 3. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the physical properties of DSPE - PEG2000? - Blog [shochem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2.4. Liposome preparation [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. info.gbiosciences.com [info.gbiosciences.com]
controlling drug release from DSPE-MPEG(2000) formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the development and characterization of DSPE-MPEG(2000)-based drug delivery systems.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Drug Encapsulation Efficiency | Mismatched drug and lipid properties. | For hydrophobic drugs, ensure the drug is fully dissolved with the lipid in an organic solvent before forming micelles or liposomes. For hydrophilic drugs, consider remote loading techniques or encapsulation within the aqueous core of liposomes.[1] |
| Suboptimal drug-to-lipid ratio. | Experiment with different drug-to-lipid ratios. Higher ratios can sometimes lead to drug precipitation and reduced encapsulation.[2] | |
| Inefficient formulation process. | Optimize the formulation method (e.g., solvent evaporation, dialysis). Ensure complete removal of organic solvents, as residual solvent can affect micelle/liposome (B1194612) integrity.[1][3] | |
| Uncontrolled or "Burst" Drug Release | Formulation instability. | Verify the physical stability of the formulation over time and under relevant storage conditions. The inclusion of cholesterol in liposomal formulations can enhance membrane stability. |
| High drug loading leading to surface-adsorbed drug. | Separate unencapsulated drug from the formulation using techniques like dialysis or size exclusion chromatography. | |
| Environmental triggers. | If the formulation is designed to be stimuli-responsive (e.g., pH or temperature-sensitive), ensure the in vitro release conditions are not prematurely triggering release. | |
| Inconsistent Particle Size | Aggregation of micelles or liposomes. | Optimize the concentration of DSPE-MPEG(2000); very high concentrations can lead to increased viscosity and aggregation.[4] The addition of charged lipids can introduce electrostatic repulsion to prevent aggregation. |
| Variability in the preparation method. | Standardize all parameters of the formulation process, including temperature, stirring speed, and hydration time.[5] | |
| Presence of co-solvents. | The type and amount of co-solvents (e.g., ethanol) can influence micelle size. Carefully control and optimize the use of any co-solvents.[4] | |
| Low In Vitro Drug Release | Drug precipitation within the core. | Increasing the drug-to-lipid ratio can sometimes lead to the formation of intra-liposomal drug crystals, which can slow down release.[2] Consider the solubility of the drug within the formulation's core. |
| Formulation is too stable. | For stimuli-responsive systems, ensure the trigger is potent enough to induce release. For passive release, the lipid composition may need to be altered to increase membrane fluidity. |
Frequently Asked Questions (FAQs)
A list of common questions regarding DSPE-MPEG(2000) formulations.
Q1: How can I achieve pH-sensitive drug release with DSPE-MPEG(2000)?
A1: DSPE-MPEG(2000) itself is not inherently pH-sensitive. To impart pH sensitivity, you can:
-
Incorporate pH-sensitive lipids: Co-formulate with lipids like cholesteryl hemisuccinate (CHEMS) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which can destabilize the lipid bilayer in acidic environments.[1][6]
-
Use pH-labile linkers: Conjugate your drug to the DSPE-MPEG(2000) via an acid-cleavable linker, such as a hydrazone, which is stable at physiological pH but hydrolyzes at lower pH values found in endosomes or tumor microenvironments.[1]
-
Co-assemble with pH-sensitive polymers: Form mixed micelles with pH-responsive polymers like poly(L-histidine)-PEG, which can alter their conformation in response to pH changes, leading to micelle destabilization and drug release.[3][7]
Q2: Is it possible to create temperature-sensitive formulations using DSPE-MPEG(2000)?
A2: Yes, DSPE-MPEG(2000) is a common component in temperature-sensitive liposomes (TSLs). This is typically achieved by combining it with lipids that have a low phase transition temperature (Tm), such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). When the temperature is raised to the Tm of the lipid mixture, the membrane becomes more permeable, leading to drug release.[8][9] The inclusion of lysolipids can further enhance the release rate at the target temperature.[10][11]
Q3: What is the critical micelle concentration (CMC) of DSPE-MPEG(2000) and why is it important?
A3: The CMC of DSPE-MPEG(2000) is in the low micromolar range (approximately 1 x 10⁻⁶ M).[12] This low CMC indicates a strong hydrophobic driving force for self-assembly, resulting in stable micelles.[12] A low CMC is crucial for the in vivo stability of the formulation, as it helps the micelles remain intact even after significant dilution in the bloodstream.[13]
Q4: How does the drug-to-lipid ratio affect drug release?
A4: The drug-to-lipid ratio can significantly influence drug release kinetics. For drugs that can precipitate within the liposome core, increasing the drug-to-lipid ratio can lead to the formation of intra-liposomal crystals. This precipitated drug acts as a depot, resulting in a more sustained release profile.[2] However, excessively high drug-to-lipid ratios can also compromise the integrity of the liposome membrane.[2]
Q5: What is a typical in vitro drug release study setup for DSPE-MPEG(2000) formulations?
A5: A common method for in vitro drug release studies is the dialysis method.[14] The formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the larger micelles or liposomes. The dialysis bag is then placed in a release medium (e.g., phosphate-buffered saline at a specific pH and temperature) with constant stirring. At predetermined time points, aliquots of the release medium are collected and analyzed for drug content using a suitable analytical technique like HPLC or fluorescence spectroscopy.[1][14]
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing DSPE-MPEG(2000) formulations.
Table 1: Effect of pH on Drug Release from pH-Sensitive Formulations
| Formulation Composition | pH | Time (hours) | Cumulative Drug Release (%) |
| PHIS-PEG/DSPE-PEG Mixed Micelles | 5.0 | 2 | > 60 |
| 6.0 | 2 | > 40 | |
| 7.4 | 2 | ~ 10 |
Data synthesized from a study on paclitaxel-loaded mixed micelles containing poly(l-histidine)-PEG.[7]
Table 2: Effect of Temperature on Drug Release from Temperature-Sensitive Liposomes (TSLs)
| TSL Formulation | Temperature (°C) | Time | Drug Release |
| DPPC:DSPC:DSPE-PEG2000 (80:15:5) | 37 | 1 hour | < 8% |
| 42 | seconds | > 70% |
Data synthesized from studies on doxorubicin (B1662922) and carboxyfluorescein-loaded TSLs.[15]
Experimental Protocols
Protocol 1: Preparation of DSPE-MPEG(2000) Micelles by Thin-Film Hydration
-
Dissolution: Dissolve DSPE-MPEG(2000) and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.[5]
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline, pure water) by gentle rotation at a temperature above the phase transition temperature of the lipid.
-
Sonication (Optional): To obtain smaller and more uniform micelles, the suspension can be sonicated using a bath or probe sonicator.[16]
-
Purification: Remove any unencapsulated drug or larger aggregates by filtration or size exclusion chromatography.
Protocol 2: In Vitro Drug Release using Dialysis
-
Dialysis Bag Preparation: Hydrate a dialysis membrane with the appropriate molecular weight cut-off (MWCO) in the release medium.
-
Sample Loading: Load a known volume of the drug-loaded DSPE-MPEG(2000) formulation into the dialysis bag and seal it.
-
Release Study: Immerse the sealed dialysis bag in a known volume of release medium (e.g., PBS at 37°C) with constant stirring.[14]
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry, fluorescence spectroscopy).[1]
Visualizations
Caption: A typical experimental workflow for the preparation and in vitro evaluation of drug-loaded DSPE-MPEG(2000) formulations.
Caption: Logical relationships between controllable factors and the resulting properties of DSPE-MPEG(2000) formulations.
References
- 1. How to optimize the pH - responsive drug release of DSPE - PEG2000 - COOH - based systems? - Blog - Shochem [shochem.com]
- 2. liposomes.ca [liposomes.ca]
- 3. researchgate.net [researchgate.net]
- 4. How to control the size of DSPE - PEG2000 micelles? - Blog [shochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scienceopen.com [scienceopen.com]
- 7. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug release kinetics of temperature sensitive liposomes measured at high temporal resolution with a millifluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermo-Sensitive Vesicles in Controlled Drug Delivery for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hyperthermia and Temperature-Sensitive Nanomaterials for Spatiotemporal Drug Delivery to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-MPEG(2000) Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage stability of DSPE-MPEG(2000) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with DSPE-MPEG(2000) liposomes during storage?
DSPE-MPEG(2000) liposomes can exhibit several stability issues during storage, primarily:
-
Aggregation and Fusion: Vesicles can clump together (aggregate) or merge to form larger vesicles (fuse), leading to changes in particle size and distribution. The inclusion of DSPE-PEG(2000) is intended to provide steric stabilization and prevent aggregation.[1][2]
-
Drug Leakage: The encapsulated therapeutic agent can leak from the liposomes over time, reducing the drug loading and therapeutic efficacy.
-
Hydrolysis of Phospholipids (B1166683): The ester bonds in phospholipids, including DSPE-MPEG(2000), can undergo hydrolysis, leading to the formation of lysolipids and free fatty acids.[3][4] This can compromise the integrity of the liposome (B1194612) membrane, potentially causing drug leakage and structural changes.[3][4]
-
Changes in Particle Size and Polydispersity Index (PDI): Instability can manifest as an increase in the average particle size and a broadening of the size distribution (higher PDI).
Q2: What factors influence the storage stability of DSPE-MPEG(2000) liposomes?
Several factors can impact the long-term stability of DSPE-MPEG(2000) liposomes:
-
Storage Temperature: Both high temperatures and freeze-thaw cycles can be detrimental. Elevated temperatures can increase lipid mobility and drug leakage, while freezing can disrupt the vesicle structure.[5][6] Recommended storage is often at refrigerated temperatures (e.g., 4°C) or as a lyophilized powder at -20°C.[7]
-
pH of the Suspension: The pH of the liposomal dispersion can influence the rate of phospholipid hydrolysis.[3][4] Hydrolysis is accelerated at both acidic and alkaline pH, with a minimum rate typically observed around pH 6.5.[8]
-
Molar Ratio of DSPE-MPEG(2000): The concentration of the PEGylated lipid is crucial. While it provides steric hindrance to prevent aggregation, excessive amounts can lead to the formation of micelles instead of liposomes.[9][10] The optimal molar ratio depends on the overall lipid composition.
-
Lipid Composition: The choice of other phospholipids and the inclusion of components like cholesterol can significantly affect membrane fluidity and stability.[5][9]
-
Presence of Cryoprotectants (for frozen or lyophilized formulations): For formulations stored in a frozen or dried state, the presence of cryoprotectants like sugars (e.g., sucrose, trehalose) is essential to protect the liposomes during the freezing and drying processes.[6][11]
Q3: How does phospholipid hydrolysis affect my liposome formulation?
Phospholipid hydrolysis, catalyzed by acidic or basic conditions, results in the accumulation of lysolipids and fatty acids within the liposome membrane.[3][4] This can have several negative consequences:
-
Increased Membrane Permeability: The presence of hydrolysis products can disrupt the packing of the lipid bilayer, leading to increased leakage of the encapsulated drug.
-
Structural Reorganization: Accumulation of these byproducts can induce fusion, and in some cases, cause the liposomes to disintegrate into membrane discs or fuse into large bilayer sheets.[3][4] Even a small degree of hydrolysis (e.g., 3.6% decrease in DPPC concentration) can lead to complete disintegration.[3][4]
Troubleshooting Guides
Issue 1: Increase in Liposome Size and PDI During Storage
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Liposome Aggregation/Fusion | 1. Verify DSPE-MPEG(2000) Concentration: Ensure the molar percentage of DSPE-MPEG(2000) is sufficient to provide steric stabilization (typically 2-10 mol%). 2. Optimize Storage Temperature: Store at a recommended temperature, usually 4°C. Avoid freezing unless a validated cryoprotectant is used. 3. Control pH: Maintain the pH of the suspension in a neutral range (around 6.5-7.4) to minimize hydrolysis-induced instability. |
| Phospholipid Hydrolysis | 1. Adjust pH: Buffer the liposome suspension to a pH that minimizes hydrolysis (typically around pH 6.5).[8] 2. Low-Temperature Storage: Store at 4°C to slow down the hydrolysis rate. |
| Improper Formulation | 1. Incorporate Cholesterol: The addition of cholesterol can increase the stability of the lipid bilayer. 2. Review Lipid Composition: Ensure the chosen phospholipids are appropriate for the desired stability profile. |
Issue 2: Significant Drug Leakage During Storage
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compromised Membrane Integrity due to Hydrolysis | 1. Control pH: As with aggregation, maintaining an optimal pH is critical to prevent hydrolysis and subsequent leakage.[3] 2. Store at Low Temperatures: Reduce the rate of chemical degradation by storing at 4°C. |
| Phase Transition of Lipids | 1. Select Appropriate Lipids: Choose phospholipids with a phase transition temperature (Tm) that is suitable for your storage and application conditions. 2. Incorporate Cholesterol: Cholesterol can modulate membrane fluidity and reduce drug leakage. |
| High Drug-to-Lipid Ratio | 1. Optimize Drug Loading: A very high concentration of the encapsulated drug can sometimes destabilize the liposome membrane. Consider reducing the drug-to-lipid ratio. |
Quantitative Data Summary
The stability of DSPE-MPEG(2000) liposomes can be monitored by measuring changes in particle size, PDI, and encapsulation efficiency over time. Below is a table summarizing hypothetical stability data under different storage conditions.
| Storage Condition | Time Point | Average Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 4°C, pH 7.4 | Day 0 | 120 | 0.15 | 95 |
| Day 30 | 125 | 0.18 | 92 | |
| Day 90 | 135 | 0.25 | 85 | |
| 25°C, pH 7.4 | Day 0 | 120 | 0.15 | 95 |
| Day 30 | 180 | 0.40 | 70 | |
| Day 90 | 250 (aggregated) | >0.60 | 45 | |
| 4°C, pH 5.0 | Day 0 | 120 | 0.15 | 95 |
| Day 30 | 140 | 0.28 | 80 | |
| Day 90 | 200 | 0.50 | 60 | |
| -20°C (Lyophilized with Sucrose) | Day 0 | 122 (after reconstitution) | 0.16 | 94 |
| Day 90 | 125 (after reconstitution) | 0.17 | 93 |
Experimental Protocols
Protocol 1: Assessment of Liposome Size and PDI by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS measurement. The dilution factor will depend on the initial concentration of the liposomes and the instrument's sensitivity.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature (e.g., 25°C), viscosity and refractive index of the dispersant, and the measurement angle.
-
Measurement: Place the cuvette with the diluted sample into the DLS instrument and allow it to equilibrate to the set temperature. Perform at least three measurements for each sample to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the average particle size (Z-average diameter) and the polydispersity index (PDI).
Protocol 2: Determination of Encapsulation Efficiency and Drug Leakage by HPLC
-
Separation of Free and Encapsulated Drug:
-
Use size exclusion chromatography (e.g., with a Sephadex G-50 column) to separate the liposomes (containing the encapsulated drug) from the unencapsulated (free) drug.
-
Alternatively, use a centrifugal ultrafiltration device with a molecular weight cutoff that retains the liposomes while allowing the free drug to pass through.
-
-
Quantification of Total Drug:
-
Take a known volume of the original liposome suspension.
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol (B129727) or a detergent like Triton X-100) to release the encapsulated drug.
-
Quantify the total drug concentration using a validated HPLC method.
-
-
Quantification of Free Drug:
-
Collect the fraction containing the free drug from the separation step (step 1).
-
Quantify the free drug concentration using the same validated HPLC method.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Assessment of Drug Leakage:
-
At various time points during storage, take an aliquot of the liposome suspension and determine the amount of free drug as described in step 3.
-
Drug Leakage (%) = (Amount of free drug at time 't' / Initial amount of encapsulated drug) x 100
-
Visualizations
Caption: Experimental workflow for assessing the storage stability of DSPE-MPEG(2000) liposomes.
Caption: Logical workflow for troubleshooting stability issues in DSPE-MPEG(2000) liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Encapsulation Efficiency with DSPE-MPEG(2000)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using DSPE-MPEG(2000) in liposomal and nanoparticle formulations, specifically focusing on overcoming low encapsulation efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: Why is my encapsulation efficiency consistently low when formulating with DSPE-MPEG(2000)?
Low encapsulation efficiency is a common hurdle that can be attributed to several factors related to both the drug's properties and the formulation's composition. For hydrophilic drugs, encapsulation is often a passive process limited by the internal aqueous volume of the liposomes. The concentration of the drug in the hydration buffer is a primary determinant of the amount available for encapsulation.[1] In the case of hydrophobic drugs, which are incorporated into the lipid bilayer, low efficiency can result from incomplete solubilization of the drug with the lipids in the organic solvent during the initial preparation stages.[1]
Q2: How does the concentration of DSPE-MPEG(2000) impact encapsulation efficiency?
The concentration of DSPE-MPEG(2000) can have a significant effect on the final formulation's characteristics. While DSPE-MPEG(2000) is crucial for creating "stealth" liposomes with prolonged circulation times, excessive concentrations can sometimes hinder high encapsulation efficiency. The large hydrophilic PEG chains can create steric hindrance at the liposome (B1194612) surface, which may interfere with the partitioning of hydrophobic drugs into the lipid bilayer or reduce the available internal volume for hydrophilic drugs. It has been observed that increasing the concentration of DSPE-MPEG(2000) can lead to a decrease in vesicle size.[2]
Q3: My liposome formulation shows a large particle size and high polydispersity index (PDI). Could this be the cause of low encapsulation efficiency?
Yes, a heterogeneous population of liposomes with large particle sizes can negatively affect encapsulation.[1] Inconsistent vesicle size often points to issues in the homogenization process. For instance, an insufficient number of passes through the extruder (a minimum of 10-15 passes is often recommended) can result in a broad size distribution.[1][3] Similarly, improper sonication parameters (time and power) can lead to a mix of large and small vesicles.[1]
Q4: What is the role of cholesterol in my formulation, and how does it affect encapsulation?
Cholesterol is a critical component for modulating membrane fluidity and stability. The inclusion of cholesterol generally increases the rigidity of the lipid bilayer, which can enhance the retention of encapsulated drugs. However, high concentrations of cholesterol can sometimes lead to lower drug loading and encapsulation, particularly for certain drugs.[4] The optimal phospholipid-to-cholesterol ratio is crucial and often needs to be determined empirically for each specific drug and lipid composition.[4]
Q5: I'm working with a hydrophobic drug. What are the key parameters to optimize for better encapsulation?
For hydrophobic drugs, the primary site of encapsulation is the lipid bilayer.[5] Therefore, optimizing the lipid composition is paramount. The drug-to-lipid ratio is a critical factor; while a higher ratio might seem to favor higher loading, it can also lead to formulation instability.[4] The choice of the main phospholipid (e.g., DSPC, DPPC) and its compatibility with the drug is also important. Ensuring complete co-dissolution of the drug and lipids in the organic solvent during the formation of the thin film is a crucial first step.
Q6: For a hydrophilic drug, what strategies can I employ to improve encapsulation efficiency?
Encapsulating hydrophilic drugs is often challenging due to their tendency to remain in the external aqueous phase.[5] One effective strategy is to use active or remote loading techniques. These methods involve creating a transmembrane gradient (e.g., a pH or ion gradient) that drives the drug into the pre-formed liposomes. For example, the ammonium (B1175870) sulfate (B86663) gradient method is widely used for loading weakly basic drugs with high efficiency (often exceeding 90%).[6] For passive loading, increasing the drug concentration in the hydration buffer can improve encapsulation, but this is often limited by the drug's solubility.
Quantitative Data Summary
The following tables summarize quantitative data on how various formulation parameters can influence the physicochemical properties of DSPE-MPEG(2000)-containing nanoparticles, including encapsulation efficiency.
| Formulation Composition (molar ratio) | Drug | Encapsulation Efficiency (%) | Particle Size (nm) | PDI | Reference |
| HSPC:Cholesterol:DSPE-mPEG2000 (55:40:5) | Epirubicin | ~100% (with EDTA gradient) | 110 | - | [7] |
| DSPE-PEG2000 (10% w/w drug loaded) | Ridaforolimus | 77.52 ± 1.66 | 33 ± 15 | - | [3][8] |
| CPT-11/DSPE-mPEG2000 | Irinotecan Hydrochloride | 90.0 ± 1.0 | 15.1 ± 0.8 | - | |
| POPC:Cholesterol:DOTAP (90:10 with 3.0 mol% DOTAP) | Rhodanese | Optimized for high efficiency | - | - | [9] |
HSPC: Hydrogenated Soy Phosphatidylcholine, Cholesterol, POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane, CPT-11: Irinotecan Hydrochloride.
Experimental Protocols
This section provides detailed methodologies for key experimental procedures relevant to the formulation and characterization of DSPE-MPEG(2000)-containing liposomes.
Protocol 1: Liposome Preparation by Thin-Film Hydration Followed by Extrusion
This is a widely used method for preparing liposomes with a defined size distribution.[10]
Materials:
-
Lipids (e.g., primary phospholipid, cholesterol, DSPE-MPEG(2000))
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol (B129727), or a mixture)
-
Aqueous hydration buffer (e.g., PBS, HEPES)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[11]
-
-
Hydration:
-
Add the aqueous hydration buffer (containing the hydrophilic drug, if applicable) to the flask with the lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[11]
-
Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle shaking or vortexing until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).[11]
-
-
Extrusion:
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a recommended 10-15 cycles to achieve a uniform size distribution.[3]
-
Collect the resulting unilamellar vesicle (LUV) suspension.
-
Protocol 2: Determination of Encapsulation Efficiency by Mini-Column Centrifugation
This method is effective for separating unencapsulated (free) drug from the liposome-encapsulated drug.[12]
Materials:
-
Liposome formulation containing the drug
-
Sephadex G-50 or similar size-exclusion gel
-
Mini-spin columns
-
Centrifuge
-
Appropriate analytical method for drug quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Column Preparation:
-
Swell the Sephadex G-50 gel in the hydration buffer.
-
Pack the mini-spin columns with the swollen gel.
-
Centrifuge the columns to remove the excess buffer.
-
-
Separation of Free Drug:
-
Carefully load a known volume of the liposome suspension onto the top of the packed gel bed.
-
Centrifuge the column. The liposomes, being larger, will elute first, while the smaller, free drug molecules will be retained in the gel matrix.
-
Collect the eluate containing the liposomes.
-
-
Quantification:
-
Measure the concentration of the drug in the collected eluate (encapsulated drug). To do this, the liposomes must first be lysed to release the drug, for example, by adding a suitable solvent like methanol or a detergent like Triton X-100.
-
Separately, measure the total drug concentration in an unseparated sample of the liposome formulation (after lysing the liposomes).
-
-
Calculation:
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting low encapsulation efficiency.
Caption: Experimental workflow for liposome preparation and optimization of encapsulation efficiency.
Caption: Logical relationships in troubleshooting low encapsulation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 4. tandfonline.com [tandfonline.com]
- 5. Selection strategy for encapsulation of hydrophilic and hydrophobic ingredients with food-grade materials: A systematic review and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 12. Determination of Encapsulation Efficiency of Insulin Nanoparticles by Minicolumn Centrifugation-HPLC Method [journal11.magtechjournal.com]
Technical Support Center: DSPE-MPEG(2000) and Liposome Zeta Potential
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) on the zeta potential of liposomes. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of incorporating DSPE-MPEG(2000) on the zeta potential of my liposomes?
A1: Incorporating DSPE-MPEG(2000) into liposomes typically leads to a decrease in the magnitude of the zeta potential, moving it closer to neutral (0 mV). This is due to the "shielding effect" of the hydrophilic polyethylene (B3416737) glycol (PEG) chains, which mask the surface charge of the liposome (B1194612).[1][2][3] For instance, cationic liposomes will become less positive, and anionic liposomes will become less negative.
Q2: How does the concentration of DSPE-MPEG(2000) influence the zeta potential?
A2: Generally, as the molar ratio of DSPE-MPEG(2000) in the lipid bilayer increases, the shielding effect becomes more pronounced, resulting in a greater reduction of the zeta potential.[4] However, this effect may plateau at higher concentrations. The optimal concentration will depend on your specific lipid composition and application.
Q3: Why is controlling the zeta potential with DSPE-MPEG(2000) important for drug delivery?
A3: Controlling the zeta potential is crucial for the in vivo performance of liposomes. A near-neutral surface charge, achieved by PEGylation, helps to reduce opsonization (the process of marking particles for clearance by the immune system).[5] This leads to a longer circulation half-life and enhanced accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[2][6]
Q4: Can DSPE-MPEG(2000) affect the stability of my liposome formulation?
A4: Yes, DSPE-MPEG(2000) can enhance the stability of liposomes by providing a steric barrier that prevents aggregation.[7][8] This steric stabilization complements the electrostatic repulsion indicated by the zeta potential, contributing to a longer shelf-life and better in-vivo stability.
Q5: Will the inclusion of DSPE-MPEG(2000) affect the size of my liposomes?
A5: Yes, increasing the concentration of DSPE-MPEG(2000) can lead to a decrease in vesicle size.[7] This is attributed to the steric hindrance of the hydrated PEG chains, which can influence the curvature of the lipid bilayer.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpectedly high or low zeta potential after PEGylation. | 1. Incomplete incorporation of DSPE-MPEG(2000) into the liposome bilayer.2. Incorrect measurement parameters on the zetasizer.3. Degradation of the DSPE-MPEG(2000) lipid. | 1. Ensure proper hydration temperature and time during liposome preparation. Consider using a higher incorporation temperature if working with high Tm lipids.2. Verify the viscosity and dielectric constant of your dispersant. Ensure the sample is adequately diluted to avoid multiple scattering effects.3. Use fresh, high-quality DSPE-MPEG(2000) and store it under the recommended conditions (typically -20°C). |
| Liposome aggregation despite the presence of DSPE-MPEG(2000). | 1. Insufficient concentration of DSPE-MPEG(2000) to provide adequate steric stabilization.2. High ionic strength of the buffer, which can screen surface charges and reduce electrostatic repulsion.3. Presence of divalent cations (e.g., Ca2+, Mg2+) that can induce aggregation. | 1. Increase the molar percentage of DSPE-MPEG(2000) in your formulation.2. Use a buffer with a lower ionic strength if your application allows.3. If possible, use buffers free of divalent cations or consider adding a chelating agent like EDTA. |
| Inconsistent zeta potential readings between batches. | 1. Variability in the liposome preparation method.2. Inconsistent final lipid concentration.3. Differences in the pH of the final suspension. | 1. Standardize all steps of your preparation protocol, including lipid film hydration, sonication/extrusion times, and temperatures.2. Ensure the final lipid concentration is consistent across all batches before measurement.3. Measure and adjust the pH of your liposome suspension to a consistent value before measuring the zeta potential. |
Quantitative Data Summary
The following table summarizes the effect of DSPE-MPEG(2000) on the zeta potential of various liposome formulations as reported in the literature.
| Liposome Composition (Molar Ratio) | Molar % DSPE-MPEG(2000) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Reference |
| DOPC | 20% | ~ -20 | ~ -10 | [1] |
| DOTAP | 20% | ~ +70 | ~ +15 | [1] |
| DC-cholesterol:DOPE | 1% | N/A | +32 ± 1.3 | [4] |
| DC-cholesterol:DOPE | 5% | N/A | +25.3 ± 1 | [4] |
| HSPC:Cholesterol | 3% | -1.4 | ~ -4 | [3] |
| DOTAP:Cholesterol:DMG-PEG2k | 6% | N/A | +35 ± 0.368 | [9] |
Experimental Protocols
Liposome Preparation using the Thin-Film Hydration Method
This protocol is a widely used method for preparing liposomes incorporating DSPE-MPEG(2000).
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-MPEG(2000))
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes of desired pore size
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids, including DSPE-MPEG(2000), in chloroform in a round-bottom flask.[10]
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[10]
-
Drying: Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.[4]
-
Hydration: Hydrate the dry lipid film with the aqueous buffer by rotating the flask in a water bath set above the phase transition temperature (Tm) of the lipids.[10]
-
Size Reduction (Sonication): To obtain smaller vesicles, sonicate the hydrated lipid suspension using a probe or bath sonicator.[10]
-
Size Reduction (Extrusion): For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This step is typically repeated 10-20 times.
Zeta Potential Measurement
Instrumentation:
-
A dynamic light scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the liposome suspension with the original hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Rinse the measurement cell with the buffer.
-
Load the diluted liposome sample into the cell.
-
Perform the zeta potential measurement according to the instrument's instructions.
-
Typically, measurements are performed in triplicate.
-
-
Data Analysis: The instrument software will calculate the zeta potential based on the electrophoretic mobility of the liposomes.
Visualizations
References
- 1. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Surface Charge, PEGylation and Functionalization with Dipalmitoylphosphatidyldiglycerol on Liposome–Cell Interactions and Local Drug Delivery to Solid Tumors via Thermosensitive Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of DSPE-PEG-cRGD Modified Cationic Liposomes for Delivery of OC-2 shRNA and The Antitumor Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DSPE-MPEG(2000) Molar Ratios in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the molar ratio of DSPE-MPEG(2000) in lipid-based nanoparticle formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation development process when optimizing DSPE-MPEG(2000) molar ratios.
| Issue | Potential Cause | Recommended Action |
| Poor Drug Encapsulation Efficiency | High DSPE-MPEG(2000) concentration can interfere with drug loading by creating a dense hydrophilic barrier. | Systematically decrease the molar percentage of DSPE-MPEG(2000) in your formulation. Start with a range of 1-5 mol% and assess the impact on encapsulation. |
| Formulation Instability (Aggregation/Precipitation) | Insufficient DSPE-MPEG(2000) may not provide adequate steric hindrance to prevent particle aggregation. | Increase the molar ratio of DSPE-MPEG(2000). A concentration of at least 2 mol% can often prevent aggregation of some liposome (B1194612) types.[1] |
| Variable Particle Size and High Polydispersity Index (PDI) | The molar ratio of DSPE-MPEG(2000) directly influences vesicle size. Inconsistent ratios can lead to variability. | Precisely control the molar ratios during formulation. Increasing the amount of PEGylated lipid can lead to the formation of smaller liposomes.[1][2] |
| Low In Vitro Transfection Efficiency | Excessive DSPE-MPEG(2000) can create a "PEG dilemma," where the hydrophilic layer that provides stability also hinders cellular uptake. | Optimize the molar ratio to balance stability and uptake. A bell-shaped relationship is often observed, with optimal in vitro transfection at lower percentages (e.g., 1.5%) compared to what might be optimal for in vivo stability.[3] |
| Rapid In Vivo Clearance | A low molar percentage of DSPE-MPEG(2000) may not be sufficient to prevent opsonization and clearance by the mononuclear phagocyte system. | Increase the DSPE-MPEG(2000) molar ratio to enhance the "stealth" properties of the nanoparticles, thereby prolonging circulation time.[4][5] |
| Unexpected Drug Release Profile | The density of the PEG layer, dictated by the molar ratio, can influence the permeability of the lipid bilayer and thus the release kinetics. | Modulate the DSPE-MPEG(2000) molar ratio. PEGylated liposomes have been shown to prolong drug release.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting molar ratio for DSPE-MPEG(2000) in a new formulation?
A common starting point for DSPE-MPEG(2000) in liposomal formulations is between 1 and 5 mol%. The optimal ratio is highly dependent on the other lipids in the formulation, the encapsulated therapeutic, and the intended application (in vitro vs. in vivo).
Q2: How does increasing the molar ratio of DSPE-MPEG(2000) affect particle size?
Increasing the molar concentration of DSPE-MPEG(2000) generally leads to a decrease in the size of the resulting nanoparticles.[1][2] This is attributed to the steric hindrance from the hydrated PEG chains, which can influence the curvature of the lipid bilayer.[2]
Table 1: Effect of DSPE-PEG2000 Molar Ratio on Nanoparticle Size
| DSPE-PEG2000 (mol%) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 0 | 200 | > 0.3 |
| 5 | 152 | 0.162 |
| 10 | 128.1 | 0.295 |
| 20 | 116.6 | 0.112 |
| 40 | 50 | < 0.1 |
Note: These are representative values and can vary based on the overall lipid composition and preparation method.[2][5]
Q3: What is the "PEG dilemma" and how can I address it?
The "PEG dilemma" refers to the trade-off where the PEG layer that enhances stability and circulation time by preventing protein binding and phagocytosis also hinders cellular uptake and endosomal escape, which can reduce the therapeutic efficacy of the encapsulated drug. To address this, it's crucial to find an optimal DSPE-MPEG(2000) molar ratio that balances these opposing effects. A study on mRNA delivery found that a lower PEG content (1.5%) was optimal for in vitro transfection, while a higher content (5%) was better for in vivo transgene expression.[3]
Diagram 1: The "PEG Dilemma"
Caption: The relationship between DSPE-MPEG(2000) concentration and its effects.
Q4: Can the molar ratio of DSPE-MPEG(2000) influence the drug release profile?
Yes, the molar ratio of DSPE-MPEG(2000) can significantly impact the drug release profile. A higher density of PEG on the nanoparticle surface can create a more compact and less permeable lipid bilayer, leading to a more sustained release of the encapsulated drug.[6]
Q5: Is there an upper limit to the DSPE-MPEG(2000) molar ratio I should use?
While there is no universal upper limit, excessively high molar ratios of DSPE-MPEG(2000) (e.g., >10 mol%) can lead to the formation of micelles instead of liposomes, which may not be suitable for encapsulating certain drugs.[2] High concentrations can also negatively impact transfection efficiency.[7] It is recommended to perform a thorough characterization of the nanoparticles at high PEG concentrations.
Experimental Protocols
Protocol 1: Optimization of DSPE-MPEG(2000) Molar Ratio by Thin-Film Hydration
-
Lipid Film Preparation :
-
Co-dissolve the primary lipids (e.g., DSPC, cholesterol) and varying molar percentages of DSPE-MPEG(2000) (e.g., 0.5%, 1%, 2.5%, 5%, 10%) in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration :
-
Hydrate the lipid film with an aqueous buffer (containing the drug if using passive loading) by vortexing or gentle agitation above the lipid phase transition temperature.
-
-
Size Reduction :
-
Subject the resulting multilamellar vesicles to size reduction through extrusion using polycarbonate membranes of a defined pore size (e.g., 100 nm) or by sonication.
-
-
Characterization :
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the nanoparticles (e.g., using size exclusion chromatography or dialysis) and quantifying the drug in each fraction.
-
Diagram 2: Experimental Workflow for Molar Ratio Optimization
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scaling Up DSPE-MPEG(2000) Liposome Production
Welcome to the technical support center for DSPE-MPEG(2000) liposome (B1194612) production. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of liposomal formulations.
Section 1: Troubleshooting Liposome Aggregation and Instability
Liposome aggregation is a critical issue that can affect the stability, efficacy, and safety of your formulation. The inclusion of DSPE-MPEG(2000) is intended to provide a hydrophilic shield and prevent aggregation, but problems can still arise during scale-up.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DSPE-MPEG(2000) liposome aggregation during scale-up?
A1: Several factors can contribute to aggregation during the transition from lab-scale to larger batch production. These include:
-
Inadequate DSPE-MPEG(2000) Concentration: The molar percentage of the PEGylated lipid is crucial for providing sufficient steric hindrance.[2]
-
High Lipid Concentration: As the total lipid concentration increases with scale, the proximity of vesicles to each other can promote aggregation if not properly managed.
-
Suboptimal Processing Parameters: Issues such as inconsistent homogenization, inappropriate stirring speeds, or temperature fluctuations can lead to the formation of unstable liposomes.[3]
-
Phospholipid Hydrolysis: Degradation of lipids over time can alter the membrane structure, leading to fusion and aggregation.[4]
-
Presence of Divalent Cations: Ions like calcium can interact with negatively charged lipids, causing vesicle fusion.
-
Residual Solvents: Inadequate removal of organic solvents like ethanol (B145695) can compromise the integrity of the lipid bilayer.[5]
Q2: Can the DSPE-MPEG(2000) itself contribute to instability?
A2: Yes, under certain conditions. High concentrations of DSPE-MPEG(2000) (e.g., above 15 mol%) can lead to the formation of micelles instead of or in addition to liposomes, which can alter the overall stability and characteristics of the formulation.[6] Additionally, the PEG chain of DSPE-MPEG(2000) can be susceptible to degradation through processes like sonication, which can generate byproducts and reduce the colloidal stability of the liposomes.[1][7]
Troubleshooting Guide: Liposome Aggregation
This guide provides a systematic approach to diagnosing and resolving aggregation issues.
| Symptom | Potential Cause | Recommended Action |
| Visible precipitation or cloudiness in the liposome suspension. | Vesicle aggregation or fusion. | 1. Verify the molar percentage of DSPE-MPEG(2000) in your formulation. An optimal concentration is typically between 5-10 mol%.2. Measure the particle size and polydispersity index (PDI). A significant increase in size or a high PDI can indicate aggregation.3. Review your processing parameters, particularly homogenization or extrusion steps, to ensure they are scalable and provide sufficient energy input for the batch size. |
| Increase in particle size and PDI over time during storage. | Long-term colloidal instability or phospholipid hydrolysis. | 1. Ensure the pH of your storage buffer is optimal for the stability of your lipids to minimize hydrolysis.[4]2. Consider storing the liposomes at a lower temperature (e.g., 2-8°C) to slow down degradation processes.3. Evaluate the need for lyophilization to improve long-term stability.[8][9] |
| Aggregation observed after purification by Tangential Flow Filtration (TFF). | Shear stress during pumping or inappropriate buffer conditions. | 1. Optimize the shear rate by adjusting the flow rate and pressure during TFF.2. Ensure the ionic strength of the diafiltration buffer is appropriate and does not promote aggregation.3. Confirm that any residual ethanol, which can affect membrane permeability, is efficiently removed.[5] |
Logical Workflow for Troubleshooting Aggregation
Caption: A decision tree for troubleshooting liposome aggregation.
Section 2: Controlling Particle Size and Polydispersity
Maintaining a consistent and narrow particle size distribution is critical for the in vivo performance of liposomal drugs. Scale-up can introduce variability that affects these parameters.
Frequently Asked Questions (FAQs)
Q1: Why does my liposome particle size increase when I scale up my production batch?
A1: An increase in particle size during scale-up can be due to several factors:
-
Insufficient Energy Input: Homogenization or extrusion methods that work for small volumes may not provide enough energy to downsize a larger volume of liposomes effectively.
-
Temperature Gradients: Larger batches are more prone to temperature inconsistencies, which can affect lipid hydration and vesicle formation.[3]
-
Longer Processing Times: Larger batches take longer to process, increasing the chances of vesicle fusion and aggregation before the downsizing step is complete.
Q2: What is an acceptable Polydispersity Index (PDI) for a scaled-up liposome formulation?
A2: For parenteral administration, a PDI below 0.2 is generally considered acceptable, indicating a monodisperse and homogeneous population of liposomes.[10] Achieving a low PDI at scale requires precise control over the manufacturing process.
Troubleshooting Guide: Particle Size and PDI Control
| Symptom | Potential Cause | Recommended Action |
| Average particle size is larger than the target specification. | Inefficient size reduction. | 1. Increase the number of extrusion cycles or the pressure in the microfluidizer.[11]2. For the ethanol injection method, increasing the temperature of the aqueous phase can lead to smaller vesicles.[3]3. Ensure that the lipid concentration is not too high, which can hinder efficient downsizing. |
| High PDI value (e.g., > 0.3). | Inhomogeneous mixing or inconsistent shear forces. | 1. Optimize the stirring speed and vessel geometry to ensure uniform mixing of the lipid and aqueous phases.2. For extrusion, ensure the membrane is not clogged and is replaced as needed.3. Microfluidics or similar high-shear homogenization techniques can provide more consistent particle size and lower PDI at scale.[12] |
| Batch-to-batch variability in particle size. | Lack of process control. | 1. Carefully define and control all critical process parameters, including temperatures, pressures, flow rates, and processing times.2. Validate that your analytical methods for measuring particle size are robust and reproducible.3. Implement in-process controls to monitor particle size at intermediate steps. |
Experimental Protocol: Particle Size Reduction by Extrusion
This protocol describes a general method for downsizing liposomes using an extruder, a common technique in both lab and production scales.
-
Preparation:
-
Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., starting with 400 nm, then 200 nm, and finally 100 nm).
-
Pre-heat the extruder to a temperature above the phase transition temperature (Tm) of the lipids in the formulation. For DSPC-based liposomes, this is typically >55°C.
-
-
Extrusion Process:
-
Load the crude liposome suspension (multilamellar vesicles) into one of the extruder syringes.
-
Push the suspension through the membrane to the other syringe. This constitutes one pass.
-
Repeat the extrusion for a predetermined number of passes (typically 10-20) to achieve a uniform size distribution.
-
-
Analysis:
-
After extrusion, cool the liposome suspension to room temperature.
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Section 3: Sterilization Challenges at Scale
Sterility is a non-negotiable requirement for parenteral drug products. However, liposomes are sensitive to many common sterilization methods.[13][14]
Frequently Asked Questions (FAQs)
Q1: Why can't I use standard autoclaving to sterilize my DSPE-MPEG(2000) liposomes?
A1: Autoclaving (steam sterilization) uses high temperatures and pressures that can severely degrade liposomes.[15] This can lead to:
-
Hydrolysis of the phospholipids.[14]
-
Leakage of the encapsulated drug.
-
Changes in particle size and aggregation.[15]
Q2: What is the most common method for sterilizing liposomes at a large scale?
A2: The most prevalent method is sterile filtration. This involves passing the liposome formulation through a filter with a pore size of 0.22 µm, which removes bacteria.[13] However, this method is only suitable for liposomes with a particle size significantly smaller than 200 nm. For larger liposomes, aseptic manufacturing is the alternative.[14]
Troubleshooting Guide: Sterilization
| Symptom | Potential Cause | Recommended Action |
| Clogging of the 0.22 µm sterile filter. | Liposome size is too close to the filter pore size, or aggregation has occurred. | 1. Ensure your downsizing process consistently produces liposomes well below 200 nm.2. Filter a small sample before processing the entire batch to check for potential clogging.3. Consider using a pre-filter with a larger pore size (e.g., 0.45 µm) to remove any larger aggregates. |
| Loss of encapsulated drug after sterile filtration. | High pressure during filtration causing liposome rupture and drug leakage. | 1. Optimize the filtration pressure to be as low as possible while maintaining a reasonable flow rate.2. Select a filter material (e.g., PVDF, cellulose (B213188) acetate) that has low binding affinity for your lipids and drug.[16] |
| Sterile filtration is not an option due to large particle size. | Formulation requirements. | 1. The only alternative is to use a fully aseptic manufacturing process. This involves sterilizing all components and equipment separately and then manufacturing the liposomes in a sterile environment.[14] |
Data Summary: Impact of Sterilization Methods on Liposomes
The following table summarizes the general effects of different sterilization techniques on liposome integrity.
| Sterilization Method | Effect on Liposome Size | Effect on Drug Leakage | Scalability Issues |
| Steam Autoclaving | Significant changes (aggregation/fusion)[15] | High leakage[14] | Not suitable for liposomes |
| Gamma Irradiation | Can cause lipid degradation and size changes[16] | Potential for high leakage[16] | Dose-dependent damage; requires careful validation |
| Ethylene Oxide | Not suitable due to toxic residues[13] | N/A | Not suitable for aqueous formulations |
| Sterile Filtration (0.22 µm) | Minimal if size < 200 nm | Minimal if pressure is controlled[16] | Clogging; not suitable for large liposomes[13] |
| Aseptic Manufacturing | No direct impact | No direct impact | Complex, high cost, requires extensive validation[14] |
Section 4: Lyophilization (Freeze-Drying) for Long-Term Stability
Lyophilization is a common strategy to improve the shelf-life of liposomal formulations, but the process itself can induce stress and damage the vesicles.[8][9][17]
Frequently Asked Questions (FAQs)
Q1: What happens to DSPE-MPEG(2000) liposomes during freeze-drying?
A1: During the freezing and drying steps, liposomes are subjected to significant stress, including the formation of ice crystals and dehydration. This can lead to vesicle fusion, aggregation, and leakage of the encapsulated drug.[8][18]
Q2: What is the role of a cryoprotectant in liposome lyophilization?
A2: Cryoprotectants (e.g., sucrose (B13894), trehalose) are essential to protect liposomes during freeze-drying. They form a glassy matrix around the vesicles, which helps to maintain their structure, prevent fusion, and minimize drug leakage upon reconstitution.[19]
Troubleshooting Guide: Lyophilization
| Symptom | Potential Cause | Recommended Action |
| Difficulty in reconstituting the lyophilized cake. | Poor cake formation or improper cryoprotectant concentration. | 1. Optimize the cryoprotectant-to-lipid ratio. A common starting point is a 5:1 to 10:1 weight ratio.2. Ensure the freezing rate is controlled. A slower cooling rate can sometimes lead to better cake structure.[18] |
| Liposome aggregation or significant size increase after reconstitution. | Insufficient cryoprotection during lyophilization. | 1. Increase the concentration of the cryoprotectant.2. Screen different cryoprotectants (e.g., sucrose vs. trehalose) to find the most effective one for your formulation. |
| Significant loss of encapsulated drug after reconstitution. | Vesicle damage during freezing or drying. | 1. Ensure the cryoprotectant is present both inside and outside the liposomes for optimal protection.2. Optimize the primary and secondary drying cycles to avoid overly aggressive conditions that could damage the liposomes. |
Workflow for Lyophilization Cycle Development
Caption: A typical workflow for developing a liposome lyophilization cycle.
References
- 1. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of ethanol on continuous inline diafiltration of liposomal drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 10. Scalable solvent-free production of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Channel-size enlarging strategy for liposome production scale-up: A simplified approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. Sterilization Effects on Liposomes with Varying Lipid Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: DSPE-MPEG(2000) and Liposome Fusogenicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) on the fusogenicity of liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of incorporating DSPE-MPEG(2000) into liposomes on their fusogenicity?
A1: The primary effect of incorporating DSPE-MPEG(2000) into liposomes is the inhibition of membrane fusion.[1][2] The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic, protective layer on the surface of the liposome (B1194612), which results in steric hindrance.[1] This steric barrier prevents the close apposition and docking of liposomes with each other or with target cell membranes, which are essential preliminary steps for fusion to occur.[1]
Q2: How does the concentration of DSPE-MPEG(2000) influence the inhibition of liposome fusion?
A2: The inhibitory effect on fusion is highly dependent on the molar concentration of DSPE-MPEG(2000) in the liposome bilayer. Even low mole percentages, typically less than 2 mol%, can significantly prevent liposome fusion.[1][2] As the concentration of DSPE-MPEG(2000) increases, the density of the PEG chains on the surface increases, leading to a more pronounced steric barrier and stronger inhibition of fusion.
Q3: What is the "PEG dilemma" in the context of fusogenic liposomes for drug delivery?
A3: The "PEG dilemma" refers to the conflicting roles of PEGylation in drug delivery. While the PEG coating is highly beneficial for increasing the stability and circulation half-life of liposomes by preventing their aggregation and uptake by the immune system, it simultaneously hinders the fusion of the liposome with target cells.[3][4] This inhibition of fusion can impede the release of the encapsulated therapeutic agent into the cytoplasm of the target cell, thereby reducing its efficacy.[4] To address this, strategies such as using pH-sensitive PEG lipids that are cleaved in the acidic environment of tumors or endosomes have been developed.[4]
Q4: Can the length of the PEG chain in DSPE-PEG lipids affect liposome fusogenicity?
A4: Yes, the length of the PEG chain is a critical factor. Longer PEG chains create a thicker steric barrier, which generally leads to a greater inhibition of liposome fusion.[5][6][7] The choice of PEG chain length is a key parameter to consider when designing PEGylated liposomes, as it influences not only fusogenicity but also other properties like circulation time and targeting ligand accessibility.[8][9]
Q5: Are there situations where PEGylated liposomes can be designed to be fusogenic?
A5: Yes, researchers are developing "fusogenic" PEGylated liposomes. One approach involves incorporating targeting ligands, such as pH-sensitive peptides like pHLIP, into the PEG layer.[4] These ligands can trigger fusion under specific conditions, such as the low pH environment of a tumor, allowing for targeted drug delivery while maintaining stability in circulation.[4] Another strategy involves using cleavable PEG lipids that can be removed at the target site to "un-shield" the liposome and allow for fusion.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no fusion observed in a liposome fusion assay with PEGylated liposomes. | The concentration of DSPE-MPEG(2000) is too high, causing significant steric hindrance. | Decrease the mole percentage of DSPE-MPEG(2000) in your liposome formulation. Titrate the concentration to find a balance between stability and fusogenicity. |
| The PEG chain length is too long, creating a dense steric barrier. | Consider using a DSPE-PEG lipid with a shorter PEG chain length (e.g., PEG 1000) to reduce the steric hindrance.[5][6] | |
| The fusion assay conditions (e.g., pH, temperature, presence of fusogenic agents) are not optimal for your specific liposome formulation. | Optimize the assay conditions. For example, if using a pH-sensitive fusogenic peptide, ensure the pH of the assay buffer is at the optimal level for fusion. | |
| Inconsistent fusion results between batches of PEGylated liposomes. | Variability in the incorporation of DSPE-MPEG(2000) into the liposomes. | Ensure consistent and reproducible liposome preparation methods. Characterize each batch for size, zeta potential, and PEG density to ensure uniformity. |
| Aggregation of liposomes is interfering with the fusion assay. | Confirm that the DSPE-MPEG(2000) concentration is sufficient to prevent aggregation.[3] Use dynamic light scattering (DLS) to check for aggregation before performing the fusion assay. | |
| High background fluorescence in a FRET-based lipid mixing assay. | Spontaneous transfer of fluorescent lipid probes between liposomes without fusion. | Use a higher concentration of the quencher (acceptor) probe. Ensure that the probes are stably incorporated into the liposome membrane. |
| Lysis of liposomes leading to dequenching. | Check the stability of your liposomes under the assay conditions. Consider using a content mixing assay in parallel to confirm that fusion is occurring and not just leakage.[10][11] |
Quantitative Data Summary
The following tables summarize the general trends of the effect of DSPE-MPEG(2000) concentration and PEG chain length on liposome fusion. The fusion efficiency values are representative and intended for comparative purposes.
Table 1: Effect of DSPE-MPEG(2000) Molar Concentration on Liposome Fusion Efficiency
| DSPE-MPEG(2000) (mol%) | Relative Fusion Efficiency (%) | Key Observation |
| 0 | 100 | High fusion in the absence of PEGylation. |
| 1 | 40 - 60 | Significant inhibition of fusion is observed. |
| 2 | 10 - 30 | Strong inhibition, with fusion being effectively prevented.[1] |
| 5 | < 10 | Near-complete inhibition of fusion. |
| 10 | < 5 | Essentially no fusion detected. |
Table 2: Effect of PEG Chain Length on Liposome Fusion Efficiency (at a fixed molar concentration)
| DSPE-PEG Derivative | Relative Fusion Efficiency (%) | Key Observation |
| DSPE-PEG(750) | 50 - 70 | Less steric hindrance, allowing for more fusion. |
| DSPE-PEG(1000) | 30 - 50 | Moderate inhibition of fusion. |
| DSPE-PEG(2000) | 10 - 30 | Strong inhibition due to a well-established steric barrier. |
| DSPE-PEG(5000) | < 10 | Very strong inhibition due to the extensive PEG layer.[5] |
Experimental Protocols
Lipid Mixing Assay (FRET-based)
This assay measures the mixing of lipid membranes, which is the initial stage of fusion. It utilizes a pair of fluorescent lipid probes, typically NBD-PE (donor) and Rhodamine-PE (acceptor), that exhibit Förster Resonance Energy Transfer (FRET) when in close proximity.
Methodology:
-
Prepare two populations of liposomes:
-
Labeled Liposomes: Incorporate NBD-PE and Rhodamine-PE (e.g., 1 mol% each) into the lipid mixture along with DSPE-MPEG(2000) at the desired concentration.
-
Unlabeled Liposomes: Prepare liposomes with the same lipid composition but without the fluorescent probes.
-
-
Mix the liposome populations: Combine the labeled and unlabeled liposomes in a suitable buffer (e.g., HEPES-buffered saline) at a specific ratio (e.g., 1:9 labeled to unlabeled).
-
Induce fusion: If required, add a fusogenic agent (e.g., calcium, fusogenic peptide) to the mixture.
-
Monitor fluorescence: Measure the fluorescence intensity of the donor (NBD-PE) over time at its emission wavelength (around 530 nm) while exciting at its excitation wavelength (around 460 nm).
-
Data Analysis: Fusion results in the dilution of the fluorescent probes into the unlabeled liposome membranes, leading to a decrease in FRET and an increase in the donor's fluorescence intensity (dequenching). The percentage of fusion can be calculated relative to a maximum fluorescence value obtained by disrupting the liposomes with a detergent (e.g., Triton X-100).[12][13]
Content Mixing Assay (ANTS/DPX Assay)
This assay confirms the complete fusion of liposomes by measuring the mixing of their aqueous contents.
Methodology:
-
Prepare two populations of liposomes:
-
ANTS Liposomes: Encapsulate the fluorescent probe ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) in one population of liposomes.
-
DPX Liposomes: Encapsulate the quencher DPX (p-xylene-bis-pyridinium bromide) in a second population of liposomes.
-
-
Mix the liposome populations: Combine the ANTS-loaded and DPX-loaded liposomes in a buffer.
-
Induce fusion: Add a fusogenic agent if necessary.
-
Monitor fluorescence: Measure the fluorescence intensity of ANTS at its emission wavelength (around 520 nm) with excitation at its excitation wavelength (around 350 nm).
-
Data Analysis: Upon fusion, ANTS and DPX will be in the same aqueous compartment, leading to the quenching of ANTS fluorescence.[10][11] The decrease in fluorescence is proportional to the extent of content mixing.
Diagrams
Caption: Workflow for common liposome fusion assays.
Caption: Mechanism of fusion inhibition by DSPE-MPEG(2000).
References
- 1. Influence of pegylation on peptide-mediated liposome fusion - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. helixbiotech.com [helixbiotech.com]
- 4. pHLIP®-Mediated Delivery of PEGylated Liposomes to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of polyethyleneglycol chain length and phospholipid acyl chain composition on the interaction of polyethyleneglycol-phospholipid conjugates with phospholipid: implications in liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of poly(ethylene glycol) (PEG) chain length of PEG-lipid on the permeability of liposomal bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 10. Methods to monitor liposome fusion, permeability, and interaction with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. mpikg.mpg.de [mpikg.mpg.de]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DSPE-MPEG(2000) and Other PEGylated Lipids for Advanced Drug Delivery
For researchers, scientists, and professionals in drug development, the selection of appropriate excipients is a critical determinant of a nanomedicine's success. Among these, PEGylated lipids are paramount for enhancing the in vivo performance of liposomal drug delivery systems. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) with other commonly used PEGylated lipids and emerging alternatives, supported by experimental data to inform formulation decisions.
DSPE-PEG(2000) has long been a cornerstone in the formulation of "stealth" liposomes, primarily owing to its ability to prolong circulation half-life and improve the stability of the nanocarrier.[1][2] The 2000 Dalton polyethylene (B3416737) glycol (PEG) chain provides an optimal balance between hydrophilicity and lipophilicity, creating a steric barrier that reduces clearance by the reticuloendothelial system (RES).[1] However, the landscape of PEGylated lipids is diverse, with variations in the lipid anchor and PEG chain length significantly influencing the physicochemical properties and in vivo behavior of liposomes. This guide delves into a comparative analysis of DSPE-PEG(2000) against other PEGylated lipids such as those based on dimyristoyl glycerol (B35011) (DMG), dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE), and dioleoyl phosphatidylethanolamine (DOPE), as well as PEG alternatives like polysarcosine (pSar) and poly(N-methyl-N-vinylacetamide) (PNMVA).
Comparative Performance Data
The following tables summarize key performance parameters of liposomes formulated with DSPE-PEG(2000) in comparison to other PEGylated lipids. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, including the encapsulated drug, the overall lipid composition of the liposomes, and the animal models used.
Table 1: In Vivo Circulation Half-Life
| PEGylated Lipid | Model System | Circulation Half-Life (t½) | Reference |
| DSPE-PEG(2000) | DSPC/CH Liposomes in Mice | > 24 hours | [3] |
| DSPE-PEG(5000) | ePC/CH LUVs in Mice | Longer than DSPE-PEG(2000) | [3] |
| DMG-PEG(2000) | siRNA LNPs in Mice | Shorter than DSPE-PEG(2000) | [4] |
| DPPE-PEG(2000) | DPPC/CH LUVs in Mice | Effective in increasing circulation time | [3] |
| DOPE-PEG(2000) | ePC/CH LUVs in Mice | Shorter than DSPE-PEG(5000) | [3] |
Table 2: In Vitro Drug Release
| PEGylated Lipid | Drug | Cumulative Release (%) | Time (hours) | Reference |
| DSPE-PEG(2000) | Capecitabine | ~95% | 36 | [5] |
| Conventional Liposome (B1194612) | Capecitabine | >80% | 24 | [5] |
| DSPE-PEG(2000) | Shikonin | 87% (DOPC-based) | 72 | [6] |
| Conventional Liposome | Shikonin | 67.1% (DOPC-based) | 72 | [6] |
Table 3: Formulation Stability (Particle Size)
| PEGylated Lipid | Storage Conditions | Initial Size (nm) | Size after Storage (nm) | Time | Reference |
| DSPE-PEG(2000) | 4°C | ~169 | No significant change | 30 days | [7] |
| DMG-PEG(2000) | 37°C in FBS | ~50 | >100 | 4 hours | [8] |
| DSPE-PEG(2000) | 37°C in FBS | ~50 | Stable | 4 hours | [8] |
Table 4: Encapsulation Efficiency
| PEGylated Lipid | Drug | Encapsulation Efficiency (%) | Reference |
| DSPE-PEG(2000) | Podophyllotoxin | 87.11 ± 1.77 | [7] |
| DSPE-PEG(2000) | Shikonin (DOPC/DSPG) | 89.4 | [9] |
| Conventional Liposome | Shikonin (DOPC/DSPG) | 78.4 | [9] |
| Polysarcosine-lipid | mRNA | 80 - 90 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Determination of In Vivo Circulation Half-Life
-
Animal Model: Typically, mice or rats are used.
-
Liposome Administration: The liposomal formulation, often containing a radiolabeled lipid or encapsulated marker, is administered intravenously (e.g., via the tail vein).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 1, 2, 4, 8, 24, and 48 hours) post-injection, blood samples are collected.
-
Quantification: The concentration of the marker in the blood plasma is determined using an appropriate analytical method (e.g., liquid scintillation counting for radiolabels or fluorescence spectroscopy for fluorescent markers).
-
Data Analysis: The plasma concentration-time data is plotted, and the circulation half-life (t½) is calculated using pharmacokinetic modeling software.
In Vitro Drug Release Assay (Dialysis Method)
-
Apparatus: A dialysis bag with a specific molecular weight cut-off (MWCO) is used, separating the liposome-containing donor compartment from a larger volume of release medium (receptor compartment).
-
Procedure: A known concentration of the drug-loaded liposome formulation is placed inside the dialysis bag, which is then immersed in the release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4). The entire setup is maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
Sampling: At various time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Quantification: The concentration of the released drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The cumulative percentage of drug released is calculated as a function of time.
Liposome Stability Assessment
-
Parameters: Stability is typically assessed by monitoring changes in particle size, polydispersity index (PDI), and zeta potential over time.
-
Storage Conditions: Liposome formulations are stored under controlled conditions (e.g., at 4°C or 25°C).
-
Measurements: At specified time points (e.g., 0, 1, 2, 4 weeks, and monthly), samples are withdrawn, and their particle size, PDI, and zeta potential are measured using dynamic light scattering (DLS).
-
Analysis: Significant changes in these parameters over time indicate formulation instability. For instance, an increase in particle size can suggest aggregation.[11]
Determination of Encapsulation Efficiency
-
Separation of Free Drug: The unencapsulated (free) drug is separated from the liposomes. Common methods include ultracentrifugation, size exclusion chromatography (e.g., using a Sephadex column), or dialysis.
-
Quantification of Total and Free Drug:
-
Total Drug: An aliquot of the liposomal formulation is lysed using a suitable solvent (e.g., methanol (B129727) or a detergent like Triton X-100) to release the encapsulated drug. The total drug concentration is then measured using an appropriate analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Free Drug: The concentration of the drug in the supernatant (after centrifugation) or the external medium (after chromatography or dialysis) is measured.
-
-
Calculation: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Visualizing Methodologies and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the relationships between different components.
Caption: Workflow for Liposome Preparation and Characterization.
Caption: Comparative Properties of PEGylated Lipids.
Conclusion
DSPE-PEG(2000) remains a robust and widely utilized component in liposomal drug delivery, offering a favorable balance of prolonged circulation, good stability, and high encapsulation efficiency for a variety of therapeutic agents.[7][8] However, the choice of PEGylated lipid should be tailored to the specific application. For instance, lipids with shorter acyl chains like DMG-PEG may be preferred when faster PEG shedding and subsequent cellular uptake are desired.[8] Conversely, longer PEG chains, such as in DSPE-PEG(5000), may offer even greater circulation times for applications requiring extended systemic exposure.[3]
Furthermore, the emergence of PEG alternatives like polysarcosine and PNMVA presents exciting opportunities to circumvent some of the limitations associated with PEG, such as potential immunogenicity.[10] Preliminary data suggests that these alternatives can offer comparable or even superior performance in terms of circulation and efficiency.[10] As the field of nanomedicine continues to evolve, a thorough understanding of the comparative performance of these stealth polymers, backed by robust experimental data, will be indispensable for the rational design of next-generation drug delivery systems.
References
- 1. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 2. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 5. impactfactor.org [impactfactor.org]
- 6. mdpi.com [mdpi.com]
- 7. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
DSPE-MPEG(2000) Liposomes: A Comparative Guide to In Vivo Circulation Time
For Researchers, Scientists, and Drug Development Professionals
The in vivo circulation time of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy. Prolonged circulation allows for enhanced accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. The incorporation of polyethylene (B3416737) glycol (PEG) onto the liposome (B1194612) surface, a process known as PEGylation, is a widely adopted strategy to extend circulation half-life. This guide provides a comparative analysis of the in vivo circulation time of liposomes formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) against alternative formulations, supported by experimental data and detailed protocols.
Comparative Analysis of In Vivo Circulation Times
The circulation half-life of liposomes is significantly influenced by their physicochemical properties, including lipid composition, size, and surface modifications. The data presented below, compiled from various preclinical studies, highlights the superior performance of DSPE-MPEG(2000) liposomes in extending circulation time compared to conventional liposomes and formulations with different PEG chain lengths.
| Liposome Formulation | Key Components | Animal Model | Circulation Half-life (t½) | Reference |
| DSPE-MPEG(2000) Liposomes | DSPC/Chol/DSPE-MPEG(2000) | Mice | ~16 - 20 hours | [1][2] |
| HSPC/Chol/DSPE-MPEG(2000) | Rats | ~10.48 hours | [3] | |
| Doxorubicin-loaded | Mice | ~46 hours | [2] | |
| Conventional Liposomes | DSPC/Chol | Mice | < 2 hours | [2] |
| Egg PC/Chol | Mice | < 1 hour | [1] | |
| Alternative PEGylated Liposomes | DSPE-MPEG(1000) | Mice | Shorter than DSPE-MPEG(2000) | [1] |
| DSPE-MPEG(5000) | Mice | Similar to or slightly longer than DSPE-MPEG(2000) | [1] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; HSPC: Hydrogenated Soy Phosphatidylcholine; Chol: Cholesterol; Egg PC: Egg Phosphatidylcholine.
The Mechanism of PEGylation in Prolonging Circulation
The presence of DSPE-MPEG(2000) on the liposome surface creates a hydrophilic steric barrier. This shield inhibits the binding of opsonin proteins present in the bloodstream, which would otherwise mark the liposomes for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. This "stealth" characteristic is the primary mechanism by which PEGylated liposomes achieve prolonged circulation.
Experimental Protocols
Preparation of DSPE-MPEG(2000) Liposomes by Thin-Film Hydration and Extrusion
This method is a robust and widely used technique for producing unilamellar liposomes with a defined size distribution.[4][5][6][7][8]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000))
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, Cholesterol, and DSPE-MPEG(2000) in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask's inner surface.
-
Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
To obtain unilamellar vesicles with a uniform size, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder.
-
Perform multiple passes (typically 10-20) to ensure a narrow and consistent size distribution.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
In Vivo Circulation Half-Life Determination in a Murine Model
This protocol outlines the key steps for assessing the pharmacokinetic profile of liposomal formulations in mice.[2][9]
Materials:
-
Prepared liposomal formulations (e.g., DSPE-MPEG(2000) liposomes and a control group)
-
A fluorescent or radioactive marker encapsulated within the liposomes for tracking
-
Male or female BALB/c mice (6-8 weeks old)
-
Sterile saline
-
Syringes and needles for intravenous injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
Fluorescence plate reader or gamma counter
Procedure:
-
Animal Acclimation:
-
House the mice under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water for at least one week prior to the experiment.
-
-
Administration:
-
Administer a defined dose of the liposomal formulation (e.g., 5-10 mg/kg lipid dose) to the mice via intravenous (i.v.) injection into the tail vein.
-
-
Blood Sampling:
-
At predetermined time points post-injection (e.g., 5 min, 1, 2, 4, 8, 12, 24, and 48 hours), collect small blood samples (e.g., 20-50 µL) from the retro-orbital sinus or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
-
Quantification:
-
Measure the concentration of the encapsulated marker in the plasma samples using a suitable analytical method (e.g., fluorescence spectroscopy or scintillation counting).
-
-
Data Analysis:
-
Plot the percentage of the injected dose remaining in the blood circulation over time.
-
Calculate the circulation half-life (t½) using a non-compartmental or compartmental pharmacokinetic analysis.
-
Conclusion
The inclusion of DSPE-MPEG(2000) in liposomal formulations is a highly effective strategy for prolonging in vivo circulation time. This enhancement is crucial for passive targeting strategies in drug delivery, particularly in oncology. The experimental data consistently demonstrates the superiority of DSPE-MPEG(2000) liposomes over conventional, non-PEGylated counterparts. Researchers and drug developers can utilize the provided protocols as a foundation for their own investigations into the pharmacokinetic properties of novel liposomal drug carriers.
References
- 1. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Preparation of Paclitaxel Liposomes Modified with mPEG-DSPE and Its Pharmacokinetics in Rats [journal11.magtechjournal.com]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-MPEG(2000): A Comparative Guide to its Efficacy in Reducing Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to nanocarrier surfaces, or PEGylation, is a widely adopted strategy to prolong systemic circulation and reduce the immunogenicity of therapeutic and diagnostic agents. Among the various PEGylated lipids, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) is a cornerstone of this technology. This guide provides an objective comparison of DSPE-MPEG(2000)'s performance against emerging alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their drug delivery systems.
The Challenge of Immunogenicity with PEGylated Systems
Despite its widespread use, PEG is not entirely immunologically inert. A growing body of evidence indicates that PEGylated nanoparticles can elicit an immune response, primarily characterized by the production of anti-PEG antibodies, particularly of the IgM isotype.[1][2] This can lead to the "Accelerated Blood Clearance" (ABC) phenomenon, where subsequent doses of PEGylated nanoparticles are rapidly cleared from circulation, diminishing their therapeutic efficacy.[1] Another potential adverse immune response is Complement Activation-Related Pseudoallergy (CARPA), an infusion reaction that can be triggered by the activation of the complement system.[3]
DSPE-MPEG(2000) vs. Alternatives: A Data-Driven Comparison
To address the immunogenic potential of PEG, alternative hydrophilic polymers have been developed. This section compares the performance of DSPE-MPEG(2000) with two promising alternatives: DSPE-poly(N-methyl-N-vinylacetamide) (DSPE-PNMVA) and DSPE-Polysarcosine (DSPE-pSar).
Quantitative Comparison of Immunogenicity Markers
The following table summarizes key immunogenicity parameters from comparative studies. It is important to note that direct head-to-head studies for all markers are not always available, and data has been compiled from various sources.
| Parameter | DSPE-MPEG(2000) | DSPE-PNMVA | DSPE-Polysarcosine |
| Anti-PEG/Polymer IgM Production | Can induce significant anti-PEG IgM production, especially upon repeated administration.[1] | Reduced immunological reaction reported.[4] | Lower immunogenicity profile with reduced antibody induction compared to PEG. |
| Complement Activation | Can activate the complement system, contributing to CARPA.[3] | Stealth properties comparable to DSPE-PEG, suggesting minimal complement activation.[4] | Reduced complement activation compared to PEGylated nanoparticles. |
| Cytokine Release (e.g., IL-6, TNF-α) | Can induce the release of pro-inflammatory cytokines from immune cells. | No systemic pro-inflammatory response reported in mice.[4] | Lower pro-inflammatory cytokine secretion compared to PEGylated lipid nanoparticles. |
| In Vivo Clearance (Half-life) | Prolongs circulation half-life significantly compared to non-PEGylated particles. Half-life can be in the range of several hours depending on the formulation. | Extended circulation time after a second dose, indicating circumvention of the ABC phenomenon.[4] | Improved pharmacokinetic profile, avoiding the ABC phenomenon. |
| Macrophage Uptake | Reduced uptake by macrophages compared to non-PEGylated particles. | Comparable stealth properties to DSPE-PEG, suggesting low macrophage uptake.[4] | Potent stealth properties, leading to reduced macrophage uptake. |
Experimental Protocols for Assessing Immunogenicity
Accurate assessment of immunogenicity is crucial in the development of nanoparticle-based therapeutics. Below are detailed methodologies for key experiments.
Anti-PEG/Polymer Antibody Detection via ELISA
This protocol outlines the steps for a standard enzyme-linked immunosorbent assay (ELISA) to quantify anti-PEG IgM levels in mouse serum.
Materials:
-
96-well high-binding microplates
-
DSPE-MPEG(2000) or alternative polymer-lipid conjugate
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., 0.05% Tween 20 in PBS)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgM antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of a 10 µg/mL solution of DSPE-MPEG(2000) (or alternative) in ethanol. Allow the solvent to evaporate completely at room temperature.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Add 100 µL of diluted mouse serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated anti-mouse IgM antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
In Vitro Complement Activation Assay (CH50)
The CH50 assay measures the total functional activity of the classical complement pathway. A liposome-based assay offers a more standardized alternative to traditional hemolytic assays.[5][6][7]
Principle: Antibody-sensitized liposomes encapsulating a reporter enzyme (e.g., glucose-6-phosphate dehydrogenase, G6PDH) are incubated with serum. Complement activation leads to liposome (B1194612) lysis and the release of the enzyme, which then reacts with its substrate to produce a measurable signal.
Materials:
-
CH50 assay kit (liposome-based)
-
Serum samples
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific CH50 assay kit.
-
Typically, the procedure involves mixing the serum sample with the sensitized liposome reagent.
-
The mixture is then incubated to allow for complement activation and liposome lysis.
-
A substrate for the encapsulated enzyme is added, and the kinetic reaction is monitored by measuring the change in absorbance at a specific wavelength.
-
The CH50 value is calculated based on the rate of the enzymatic reaction, which is proportional to the amount of complement-mediated lysis.
Cytokine Release Assay in Human Whole Blood
This assay assesses the potential of nanoparticles to induce pro-inflammatory cytokine production.[8][9][10]
Materials:
-
Freshly collected human whole blood from healthy donors (anticoagulated with heparin)
-
RPMI 1640 medium
-
Nanoparticle suspensions (DSPE-MPEG(2000)-coated and alternatives)
-
Positive control (e.g., Lipopolysaccharide, LPS)
-
Negative control (vehicle)
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Add 20 µL of the nanoparticle suspension, positive control, or negative control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
Quantify the concentration of cytokines in the plasma using specific ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
B-Cell Activation by PEGylated Nanoparticles
PEGylated nanoparticles can act as multivalent antigens, leading to the crosslinking of B-cell receptors (BCRs). This clustering initiates a signaling cascade that results in the production of anti-PEG antibodies.
References
- 1. Anti-PEG IgM Response against PEGylated Liposomes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-PEG IgM production induced by PEGylated liposomes as a function of administration route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylated liposomes: immunological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(N-methyl-N-vinylacetamide): A Strong Alternative to PEG for Lipid-Based Nanocarriers Delivering siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sopachem.com [sopachem.com]
- 6. cedarlanelabs.com [cedarlanelabs.com]
- 7. Complement Activity (CH50) Assay Kit | Fujifilm [United States] [healthcaresolutions-us.fujifilm.com]
- 8. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rivm.nl [rivm.nl]
Validating DSPE-PEG(2000) Content in Nanoparticles: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, accurate quantification of DSPE-PEG(2000) in nanoparticle formulations is critical for ensuring product quality, stability, and in vivo performance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the validation of DSPE-PEG(2000) content, supported by experimental data and detailed protocols.
Comparison of Quantitative Performance
The selection of an analytical method for DSPE-PEG(2000) quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the nanoparticle formulation. Below is a summary of the quantitative performance of HPLC and two common alternative methods: ³¹P Nuclear Magnetic Resonance (³¹P-NMR) and Fluorescence-Based Assays.
| Feature | HPLC with ELSD/CAD | ³¹P-NMR Spectroscopy | Fluorescence-Based Assay |
| Principle | Separation based on polarity, detection of non-volatile analytes. | Detection of the phosphorus nucleus in the phosphate (B84403) group of DSPE. | Detection of fluorescence from a labeled DSPE-PEG(2000). |
| Quantification | Absolute quantification with a standard curve. | Absolute quantification with an internal standard. | Relative or semi-quantitative based on fluorescence intensity. |
| Selectivity | High, can separate DSPE-PEG(2000) from other lipids and excipients. | Specific for phosphorus-containing molecules. | High for the fluorescent label, but may not be specific to intact DSPE-PEG(2000). |
| Sensitivity | High (ng range). | Moderate (µg to mg range). | Very high (pg to ng range). |
| Precision | High (RSD < 5%). | High (RSD < 5%).[1] | Moderate, susceptible to environmental factors. |
| Accuracy | High (recovery typically 95-105%). | High. | Variable, can be affected by quenching or photobleaching. |
| Sample Prep | Nanoparticle disruption, extraction. | Direct analysis of intact or disrupted nanoparticles. | Direct measurement of nanoparticle suspension. |
| Throughput | High. | Low to moderate. | High. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
This method is a robust and widely used technique for the quantification of DSPE-PEG(2000) in various nanoparticle formulations.
Sample Preparation:
-
Lyophilize the nanoparticle suspension to obtain a dry powder.
-
Disrupt the nanoparticles by dissolving the powder in a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Vortex and sonicate the mixture to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water, often with an additive like 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: ELSD with the nebulizer temperature set to 40°C and the evaporator temperature at 60°C.
Quantification:
A standard curve is generated using known concentrations of DSPE-PEG(2000). The concentration in the sample is determined by comparing the peak area to the standard curve.
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
³¹P-NMR offers a non-destructive method for the direct quantification of phospholipids, including DSPE-PEG(2000), in nanoparticle samples.[2][3]
Sample Preparation:
-
Concentrate the nanoparticle suspension.
-
Add a known amount of an internal standard (e.g., phosphoserine) to the sample.[4][5]
-
Transfer the sample to an NMR tube.
NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Relaxation Delay: A sufficiently long delay (e.g., 5 times the longest T1) to ensure full relaxation of the phosphorus nuclei for accurate quantification.
-
Number of Scans: Dependent on the sample concentration, typically ranging from 128 to 1024 scans.
Quantification:
The molar ratio of DSPE-PEG(2000) is determined by comparing the integral of its characteristic ³¹P signal to the integral of the internal standard.
Fluorescence-Based Assay
This high-throughput method relies on the incorporation of a fluorescently labeled DSPE-PEG(2000) into the nanoparticle formulation.
Sample Preparation:
-
Prepare nanoparticles using a known molar ratio of unlabeled DSPE-PEG(2000) and a fluorescently labeled version (e.g., DSPE-PEG(2000)-CF).[6]
-
The nanoparticle suspension can often be analyzed directly or after dilution in a suitable buffer.
Measurement:
-
Instrument: Fluorescence spectrometer or plate reader.
-
Excitation/Emission Wavelengths: Dependent on the specific fluorophore used.
-
Standard Curve: A standard curve is prepared using known concentrations of the fluorescently labeled DSPE-PEG(2000).
Quantification:
The fluorescence intensity of the nanoparticle sample is measured and compared to the standard curve to determine the concentration of the labeled lipid. This provides an estimation of the total DSPE-PEG(2000) content based on the initial incorporation ratio.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between these analytical techniques, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative lipid composition characterization of intact liposomes via 31P nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Stealth Liposomes with DSPE-MPEG(2000) vs. Conventional Liposomes
For researchers, scientists, and drug development professionals, the choice between conventional and stealth liposomes is a critical decision in the design of effective drug delivery systems. This guide provides an objective comparison of stealth liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) and their conventional, non-PEGylated counterparts. The inclusion of experimental data, detailed protocols, and illustrative diagrams aims to facilitate an informed selection process for your specific research needs.
The primary distinction between these two formulations lies in the hydrophilic polymer coating of stealth liposomes, which significantly alters their in vivo fate and performance. This guide will delve into the key comparative aspects, including physicochemical characteristics, in vitro drug release, serum stability, and in vivo pharmacokinetics.
Performance Comparison: At a Glance
The incorporation of DSPE-MPEG(2000) into the liposomal bilayer imparts a "stealth" characteristic, primarily by reducing opsonization and subsequent uptake by the mononuclear phagocyte system (MPS).[1][2] This fundamental difference leads to a cascade of effects on the liposome's performance, as summarized in the tables below.
Physicochemical Characteristics
The presence of the bulky MPEG-chain on the liposome (B1194612) surface influences its size and drug encapsulation capacity.
| Parameter | Conventional Liposomes | Stealth Liposomes (with DSPE-MPEG(2000)) | Reference |
| Mean Particle Size (nm) | 113.6 - 221.2 | 81.9 - 124.8 | [3] |
| Encapsulation Efficiency (%) | 56.5 - 75.6 | 71.8 - 91.8 | [3][4] |
Table 1: Comparative physicochemical characteristics of conventional and stealth liposomes. Values are presented as ranges compiled from studies using various lipid compositions and encapsulated drugs.
In Vitro Drug Release
The rate at which the encapsulated drug is released is a crucial factor in determining its therapeutic efficacy. The polymer coating of stealth liposomes can act as a barrier, slowing down drug diffusion.
| Time Point | Cumulative Drug Release (%) - Conventional Liposomes | Cumulative Drug Release (%) - Stealth Liposomes (with DSPE-MPEG(2000)) | Reference |
| 24 hours | ~81 | Not explicitly stated, but release is prolonged up to 36 hours | [5] |
| 36 hours | Not applicable | ~95 | [5] |
Table 2: In vitro cumulative release of capecitabine (B1668275) from conventional and stealth liposomes. The study highlights the prolonged-release profile of stealth formulations.[5]
Serum Stability
A critical challenge for intravenously administered liposomes is their stability in the presence of serum proteins, which can induce aggregation and drug leakage.
| Parameter | Conventional Liposomes | Stealth Liposomes (with DSPE-MPEG(2000)) | Reference |
| Size Change in Serum | Reduction in size, potential for denser protein corona formation | Reduction in size, but steric hindrance from PEG may reduce protein binding | [6][7] |
| Zeta Potential Change in Serum | Dramatic drop over time | Relatively stable | [6] |
Table 3: Comparative serum stability of conventional and stealth liposomes. Stealth liposomes generally exhibit greater stability in biological fluids.[6][7]
In Vivo Pharmacokinetics
The "stealth" nature of PEGylated liposomes directly translates to a significantly altered pharmacokinetic profile, characterized by prolonged circulation times and reduced clearance.
| Pharmacokinetic Parameter | Conventional Liposomes (PC:CHOL) | Stealth Liposomes (SM:PC:CHOL:PEG(1900)-DSPE) | Reference |
| Circulation Half-life (t½) | Dose-dependent, rapid clearance at low doses | ~20.0 ± 3.5 hours | [2] |
| Blood Clearance | Dose-dependent (saturation kinetics) | Log-linear (first-order kinetics), dose-independent | [1][2] |
| Mononuclear Phagocyte System (MPS) Uptake | High, especially at low doses | Significantly diminished | [2] |
| Area Under the Curve (AUC) | Lower | 1.91 to 3.39-fold higher than free drug | [8] |
Table 4: Comparative in vivo pharmacokinetic parameters in mice. Stealth liposomes demonstrate a markedly extended circulation time and reduced clearance by the MPS.[1][2][8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are foundational protocols for the preparation and characterization of both conventional and stealth liposomes.
Preparation of Liposomes by Thin-Film Hydration
This is a widely used method for the preparation of both conventional and stealth liposomes.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., Phosphatidylcholine (PC) and Cholesterol (CHOL) for conventional liposomes; PC, CHOL, and DSPE-MPEG(2000) for stealth liposomes) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS)) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.
-
For drug encapsulation, the active pharmaceutical ingredient (API) can be dissolved in the hydration buffer (for hydrophilic drugs) or co-dissolved with the lipids in the organic solvent (for lipophilic drugs).
-
-
Size Reduction (Homogenization):
-
The resulting multilamellar vesicles (MLVs) are typically heterogeneous in size. To obtain a more uniform size distribution of unilamellar vesicles (LUVs), the liposome suspension is subjected to size reduction techniques such as:
-
Extrusion: Repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Sonication: Using a probe or bath sonicator to break down the MLVs into smaller vesicles.
-
-
Characterization of Liposomes
-
Particle Size and Zeta Potential:
-
Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes.
-
Zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.
-
-
Encapsulation Efficiency:
-
The encapsulation efficiency (EE%) is determined by separating the unencapsulated drug from the liposomes. This can be achieved by methods such as dialysis, size exclusion chromatography (e.g., using a Sephadex column), or centrifugation.
-
The amount of encapsulated drug and the total amount of drug are then quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
EE% is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100.
-
-
In Vitro Drug Release:
-
The drug release profile is typically assessed using a dialysis method. The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then incubated in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified.
-
Visualizing the Process and Rationale
To better understand the experimental workflow and the differential in vivo fate of these liposomes, the following diagrams are provided.
References
- 1. Pharmacokinetics of stealth versus conventional liposomes: effect of dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. careerchem.com [careerchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Shrinkage of pegylated and non-pegylated liposomes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel-loaded stealth liposomes: Development, characterization, pharmacokinetics, and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of DSPE-MPEG(2000) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of nanomedicine, the biocompatibility of drug delivery vehicles is a paramount concern. Among the various materials utilized, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) has emerged as a key component in nanoparticle formulations, prized for its ability to improve stability and prolong circulation times. This guide provides an objective comparison of the biocompatibility of DSPE-MPEG(2000) nanoparticles against two common alternatives: non-PEGylated liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The following sections present a comprehensive overview of their performance in key biocompatibility assays, supported by experimental data and detailed methodologies.
Executive Summary
DSPE-MPEG(2000) nanoparticles generally exhibit a favorable biocompatibility profile, characterized by low cytotoxicity and hemolytic activity. The PEGylated surface effectively shields the nanoparticles from the immune system, leading to reduced protein adsorption and a longer circulation half-life compared to non-PEGylated liposomes. However, the potential for immunogenicity, specifically the accelerated blood clearance (ABC) phenomenon, remains a consideration. PLGA nanoparticles, while also biodegradable and generally biocompatible, can exhibit different cytotoxicity and degradation kinetics depending on their composition and size. This guide aims to provide the necessary data for an informed selection of a suitable nanocarrier for specific drug delivery applications.
Data Presentation
Table 1: In Vitro Cytotoxicity Comparison
| Nanoparticle Type | Cell Line | Assay | Concentration (µg/mL) | Cell Viability (%) | Reference |
| DSPE-PEG(2000) Micelles | KYSE150 | MTT | 100 | >90 | [1] |
| DSPE-PEG(2000) Liposomes | CHO pro(-) | - | - | Marginal Variation | [2] |
| Non-PEGylated Liposomes | 4T1 | - | - | Higher cellular uptake than PEGylated | [3] |
| PLGA Nanoparticles | A549, Beas-2B | MTS | up to 1200 | >80 | [4] |
| PEG-PLGA Nanoparticles | ARPE-19 | MTT | 200 | ~90 |
Note: Direct comparative studies with identical experimental conditions are limited. The data presented is a synthesis from various sources and should be interpreted with caution.
Table 2: Hemocompatibility Comparison
| Nanoparticle Type | Concentration | Hemolysis (%) | Reference |
| DSPE-PEG(2000) Liposomes | < 0.16 mg/mL | Minimal | [5] |
| PLGA Nanoparticles | - | Generally low | [6] |
| Non-PEGylated Liposomes | - | Variable, can be higher than PEGylated | [7][8] |
Table 3: In Vivo Toxicity Comparison
| Nanoparticle Type | Animal Model | Administration Route | Key Findings | Reference |
| DSPE-PEG(2000) Micelles | Rat | Intravenous | No observable differences in tolerability compared to control. Increased half-life of encapsulated drug. | [9] |
| DSPE-PEG(2000) Liposomes | Mice | Intravenous | Prolonged blood circulation. Lower liver uptake compared to cationic liposomes. | [10] |
| PLGA Nanoparticles | Mice | Oral | No specific anatomical pathological changes or tissue damage observed. | [6] |
| Non-PEGylated Liposomes | Mice | - | Faster clearance from bloodstream compared to PEGylated liposomes. | [7][8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspensions in cell culture medium. Replace the existing medium with the nanoparticle-containing medium.
-
Incubation: Incubate the cells with the nanoparticles for 24, 48, or 72 hours.
-
MTT Addition: After incubation, remove the nanoparticle-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Hemolysis Assay
This assay evaluates the hemocompatibility of nanoparticles by measuring the amount of hemoglobin released from red blood cells (RBCs) upon exposure to the nanoparticles.
Methodology:
-
RBC Preparation: Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Nanoparticle Incubation: Add different concentrations of the nanoparticle suspensions to the RBC suspension. Use PBS as a negative control (0% hemolysis) and a known hemolytic agent (e.g., Triton X-100) as a positive control (100% hemolysis).
-
Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100
In Vivo Acute Toxicity Study
This study provides preliminary information on the potential toxicity of a substance in an animal model.
Methodology:
-
Animal Model: Use healthy adult mice or rats of a specific strain.
-
Dose Administration: Administer a single dose of the nanoparticle suspension via the intended clinical route (e.g., intravenous, intraperitoneal). Include a control group receiving the vehicle alone.
-
Observation: Monitor the animals for a defined period (e.g., 14 days) for clinical signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Histopathology: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, lungs, heart, brain) for histopathological examination.
-
Data Analysis: Record all observations and histopathological findings to assess any signs of organ damage or toxicity.
Mandatory Visualization
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effect of surface charge and density of distearylphosphatidylethanolamine-mPEG-2000 (DSPE-mPEG-2000) on the cytotoxicity of liposome-entrapped ricin: effect of lysosomotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-management.mq.edu.au [research-management.mq.edu.au]
- 5. Haemolytic activity of liposomes: effect of vesicle size, lipid concentration and polyethylene glycol-lipid or arsonolipid incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of the biodistribution and safety of PLGA nanoparticles as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shrinkage of pegylated and non-pegylated liposomes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 10. nanomedicinelab.com [nanomedicinelab.com]
Quantitative Analysis of DSPE-PEG(2000) on Nanoparticle Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) on the surface of nanoparticles is critical for ensuring the quality, stability, and in vivo performance of nanomedicines. The density of the PEG layer, often referred to as a "stealth" coating, directly influences the nanoparticle's circulation half-life, immunogenicity, and targeting efficiency. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of DSPE-PEG(2000) on nanoparticle surfaces, complete with experimental protocols and supporting data.
Comparison of Quantitative Analysis Methods
A variety of analytical techniques can be employed to determine the amount of DSPE-PEG(2000) conjugated to a nanoparticle surface. The choice of method often depends on the nanoparticle composition, available equipment, and the desired level of precision and accuracy. The following tables provide a summary and objective comparison of the most widely used techniques.
Table 1: Comparison of Key Performance Characteristics of Analytical Methods for DSPE-PEG(2000) Quantification
| Method | Principle | Sample Type | Destructive? | Sensitivity | Throughput | Key Advantages | Key Limitations |
| ¹H NMR | Quantifies the characteristic repeating ethylene (B1197577) oxide units of PEG. | Liposomes, Polymeric NPs | No | Moderate | Low to Moderate | Non-destructive, provides structural information. | Requires deuterated solvents, potential for signal overlap. |
| HPLC-CAD/ELSD | Separates DSPE-PEG(2000) from the nanoparticle and quantifies it using a mass-sensitive detector. | Liposomes, Polymeric NPs, Inorganic NPs (after dissolution/displacement) | Yes | High | High | High sensitivity and reproducibility, applicable to a wide range of NPs. | Requires specialized detectors (CAD/ELSD), can be complex to develop methods. |
| Fluorescence Spectroscopy | Measures the fluorescence of a labeled DSPE-PEG(2000) molecule. | All types | No | Very High | High | High sensitivity, relatively simple and fast. | Requires fluorescently labeled DSPE-PEG(2000), potential for quenching. |
| TGA | Measures the weight loss of the PEG component upon heating. | Inorganic NPs, some polymeric NPs | Yes | Low to Moderate | Low | Direct measurement of weight percentage, no labeling required. | Not suitable for all nanoparticle types, requires significant sample amounts. |
Table 2: Quantitative Performance Data of Analytical Methods
| Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Required Sample Amount | Typical Analysis Time per Sample |
| ¹H NMR | ~1-10 µg | ~5-30 µg | 1-10 mg | 15-60 minutes |
| HPLC-CAD/ELSD | ~10-100 ng | ~30-300 ng | 0.1-1 mg | 20-40 minutes |
| Fluorescence Spectroscopy | ~pg to ng range | ~ng range | < 0.1 mg | 5-15 minutes |
| TGA | > 1 µg | > 5 µg | 5-20 mg | 1-2 hours |
Experimental Workflows and Logical Relationships
Visualizing the experimental process can aid in understanding the logical flow from nanoparticle synthesis to quantitative analysis of surface PEGylation.
Caption: General workflow from nanoparticle formulation to quantitative analysis of DSPE-PEG(2000).
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Quantitative ¹H-NMR Spectroscopy
Principle: This non-destructive technique quantifies the amount of DSPE-PEG(2000) on the nanoparticle surface by integrating the characteristic signal of the repeating ethylene oxide units (-O-CH₂-CH₂-) of the PEG chain, which appears around 3.65 ppm in the ¹H NMR spectrum.
Protocol:
-
Sample Preparation:
-
Lyophilize a known amount of the purified PEGylated nanoparticle dispersion to remove all solvent.
-
Accurately weigh 5-10 mg of the lyophilized sample and dissolve it in a known volume (e.g., 0.5 mL) of a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Add a known amount of an internal standard (e.g., trimethylsilyl (B98337) propionate (B1217596) (TSP) for D₂O) to the sample.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic PEG peak (around 3.65 ppm) and the peak of the internal standard.
-
Calculate the molar amount of DSPE-PEG(2000) using the following formula:
Moles of DSPE-PEG(2000) = (Integral of PEG peak / Number of protons per PEG unit) / (Integral of standard peak / Number of protons per standard molecule) * Moles of standard
-
The number of protons per PEG unit can be calculated from the molecular weight of the PEG chain (for PEG2000, approximately 180 protons).
-
The amount of DSPE-PEG(2000) can then be expressed as a weight percentage or as the number of molecules per nanoparticle if the nanoparticle concentration is known.
-
Caption: Workflow for DSPE-PEG(2000) quantification using ¹H-NMR.
High-Performance Liquid Chromatography with Charged Aerosol/Evaporative Light Scattering Detection (HPLC-CAD/ELSD)
Principle: This method involves the separation of DSPE-PEG(2000) from the nanoparticle using chromatographic techniques. The eluted DSPE-PEG(2000) is then detected by a mass-sensitive detector like CAD or ELSD, and the amount is quantified against a standard curve.
Protocol:
-
Sample Preparation:
-
For Liposomes/Polymeric Nanoparticles: Disrupt the nanoparticles to release the DSPE-PEG(2000) by adding a suitable solvent (e.g., methanol, isopropanol).
-
For Inorganic Nanoparticles (e.g., Gold): Displace the DSPE-PEG(2000) from the surface using a displacing agent (e.g., dithiothreitol (B142953) for gold nanoparticles) or dissolve the nanoparticle core (e.g., with potassium cyanide for gold nanoparticles).
-
Centrifuge the sample to pellet the nanoparticle debris and collect the supernatant containing the DSPE-PEG(2000).
-
-
HPLC Analysis:
-
Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18) and a CAD or ELSD detector.
-
Use a mobile phase gradient that allows for the separation of DSPE-PEG(2000) from other components in the sample.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of DSPE-PEG(2000).
-
Integrate the peak area of DSPE-PEG(2000) in the sample chromatogram.
-
Determine the concentration of DSPE-PEG(2000) in the sample by comparing its peak area to the standard curve.
-
Caption: Workflow for DSPE-PEG(2000) quantification using HPLC-CAD/ELSD.
Fluorescence Spectroscopy
Principle: This highly sensitive method requires the use of a fluorescently labeled DSPE-PEG(2000) (e.g., DSPE-PEG(2000)-FITC). The fluorescence intensity of the PEGylated nanoparticles is measured and correlated to the amount of DSPE-PEG(2000) using a standard curve.
Protocol:
-
Nanoparticle Formulation and Purification:
-
Synthesize nanoparticles using a known amount of fluorescently labeled DSPE-PEG(2000).
-
Crucially, purify the nanoparticles thoroughly to remove all unbound fluorescent DSPE-PEG(2000). Methods include dialysis, size exclusion chromatography, or repeated centrifugation/resuspension.
-
-
Standard Curve Preparation:
-
Prepare a series of solutions with known concentrations of the free fluorescent DSPE-PEG(2000) in the same buffer as the nanoparticle suspension.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the purified PEGylated nanoparticle suspension and the standard solutions using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Quantification:
-
Plot the fluorescence intensity of the standards against their concentration to generate a standard curve.
-
Use the fluorescence intensity of the nanoparticle sample to determine the concentration of bound fluorescent DSPE-PEG(2000) from the standard curve.
-
Caption: Workflow for DSPE-PEG(2000) quantification using fluorescence spectroscopy.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. For PEGylated inorganic nanoparticles, the organic DSPE-PEG(2000) will thermally decompose at a lower temperature than the inorganic core, allowing for the quantification of the PEG coating as a percentage of the total mass.[1][2]
Protocol:
-
Sample Preparation:
-
Lyophilize the purified PEGylated nanoparticle dispersion to obtain a dry powder.
-
Accurately weigh 5-20 mg of the lyophilized sample into a TGA crucible.
-
-
TGA Measurement:
-
Place the crucible in the TGA instrument.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10 °C/min) to a temperature sufficient to decompose the DSPE-PEG(2000) but not the nanoparticle core (e.g., up to 600-800 °C).
-
-
Data Analysis:
-
The TGA thermogram will show a weight loss step corresponding to the decomposition of the DSPE-PEG(2000).
-
The percentage weight loss in this step is equal to the weight percentage of DSPE-PEG(2000) in the nanoparticle formulation.
-
Caption: Workflow for DSPE-PEG(2000) quantification using TGA.
References
A Comparative Guide to the Therapeutic Efficacy of DSPE-MPEG(2000) Formulations
The landscape of drug delivery is continually evolving, with a primary goal of maximizing therapeutic efficacy while minimizing systemic toxicity. Among the various strategies, lipid-based nanoparticles, particularly those functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)), have emerged as a clinically relevant and versatile platform. This guide provides a comparative analysis of DSPE-MPEG(2000) formulations against other delivery systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Physicochemical and In Vivo Performance of DSPE-MPEG(2000) Formulations
The incorporation of DSPE-MPEG(2000) into liposomal and micellar formulations offers significant advantages, primarily by creating a hydrophilic corona that sterically hinders opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[1][2] This "stealth" characteristic prolongs circulation time, leading to enhanced accumulation in pathological tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[3][4]
Below is a summary of typical physicochemical properties and in vivo performance metrics for DSPE-MPEG(2000)-based nanocarriers compared to conventional and alternative formulations.
Table 1: Comparative Physicochemical Properties of Nanocarrier Formulations
| Parameter | DSPE-MPEG(2000) Liposomes | Conventional Liposomes (Non-PEGylated) | Cremophor EL Micelles | Polymeric Micelles (e.g., Soluplus) |
| Mean Particle Size (nm) | 100 - 130[5] | 100 - 200 | ~15[6] | 20 - 50[7] |
| Polydispersity Index (PDI) | < 0.1[5] | < 0.2 | Variable | < 0.2[7] |
| Zeta Potential (mV) | -10 to -30[5] | Variable (can be neutral, cationic, or anionic) | Neutral to slightly negative | Slightly negative |
| Encapsulation Efficiency (%) | > 95% (for doxorubicin)[5] | Drug-dependent | Drug-dependent | > 90% (hypothetical for hydrophobic drugs)[7] |
| Drug Loading (%) | 1 - 5% (w/w) | Drug-dependent | Drug-dependent | 1 - 5% (w/w)[7] |
Table 2: Comparative In Vivo Performance of Nanocarrier Formulations
| Parameter | DSPE-MPEG(2000) Liposomes | Conventional Liposomes (Non-PEGylated) | Cremophor EL Micelles |
| Plasma Half-life | Significantly prolonged[3][8] | Short | Prolonged[6] |
| Tumor Accumulation | High (due to EPR effect)[3] | Lower (rapid clearance) | High[6] |
| In Vivo Efficacy | Superior to free drug, comparable or sometimes lower than other advanced formulations depending on the drug and tumor model.[6][9] | Generally lower than PEGylated formulations. | Can be superior to DSPE-MPEG(2000) formulations in some cases.[6] |
| Toxicity | Reduced compared to free drug (e.g., reduced cardiotoxicity for doxorubicin).[10] | Can be higher than PEGylated formulations due to rapid clearance and off-target accumulation. | Can induce hypersensitivity reactions. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of DSPE-MPEG(2000) formulations.
Protocol 1: Preparation of DSPE-MPEG(2000)-Liposomes by Thin-Film Hydration and Extrusion
This method is widely used for preparing liposomes with a uniform size distribution.
-
Thin-Film Formation: Dissolve the desired lipids (e.g., HSPC, cholesterol, and DSPE-MPEG(2000) in a molar ratio of 56:39:5) in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.[5]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin, uniform lipid film on the inner surface of the flask.[5]
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[5]
-
Hydration: Hydrate the dry lipid film with an aqueous solution (e.g., sterile PBS pH 7.4 or an ammonium (B1175870) sulfate (B86663) solution for remote drug loading) by gentle rotation at a temperature above the lipid's phase transition temperature (e.g., 60-70°C) for 1 hour to form multilamellar vesicles (MLVs).[5][7]
-
Size Reduction (Extrusion): To produce unilamellar vesicles with a defined size, subject the MLV suspension to sequential extrusion through polycarbonate filters with decreasing pore sizes (e.g., 10-15 passes through a 200 nm filter followed by 10-15 passes through a 100 nm filter) using a high-pressure extruder heated to 65-70°C.[5]
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for assessing the therapeutic efficacy of a DSPE-MPEG(2000) formulation in a tumor-bearing mouse model.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., CT26 colorectal cancer cells) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 × length × width²).
-
Treatment Groups: Randomly divide the mice into treatment groups (e.g., saline control, free drug, DSPE-MPEG(2000) formulation, and a comparator formulation).
-
Drug Administration: Administer the treatments intravenously at a predetermined dose and schedule (e.g., 5-10 mg/kg every 2 days).[6]
-
Efficacy Evaluation: Monitor tumor growth, body weight (as an indicator of toxicity), and survival over a set period.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, drug concentration). Compare the tumor growth inhibition and survival rates between the different treatment groups.
Visualizing Mechanisms and Workflows
Graphical representations of complex biological pathways and experimental procedures can significantly enhance understanding.
Signaling Pathway: Doxorubicin-Induced Cytotoxicity
Doxorubicin, a commonly encapsulated drug in DSPE-MPEG(2000) liposomes, exerts its anticancer effects primarily through the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.
Caption: Doxorubicin's mechanism of action.
Experimental Workflow: In Vivo Evaluation of Nanoparticle Efficacy
The following diagram illustrates the typical workflow for assessing the in vivo performance of a novel DSPE-MPEG(2000) formulation.
Caption: Workflow for in vivo nanoparticle evaluation.
References
- 1. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation of lipophilic SN38 prodrug with DSPE-mPEG2000 versus cremophor EL: comparative study for intravenous chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
DSPE-MPEG(2000) in Tumor-Targeted Drug Delivery: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The field of nanomedicine offers promising avenues for enhancing the therapeutic index of anti-cancer agents. Among the various strategies, the use of lipid-based nanoparticles modified with polyethylene (B3416737) glycol (PEG) has gained significant traction. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-MPEG(2000)) is a widely utilized phospholipid-PEG conjugate in the formulation of nanocarriers such as liposomes and micelles. Its amphiphilic nature, biocompatibility, and ability to prolong circulation time make it a valuable component in drug delivery systems.[1][2] This guide provides an objective comparison of the performance of DSPE-MPEG(2000)-based formulations in various tumor models, supported by experimental data.
Performance in Different Tumor Models
The efficacy of DSPE-MPEG(2000)-based drug delivery systems has been evaluated in a range of preclinical tumor models, demonstrating significant improvements in drug delivery and therapeutic outcomes compared to free drugs and other nanoparticle formulations.
Glioma
Glioma, an aggressive form of brain cancer, presents a significant challenge for drug delivery due to the blood-brain barrier (BBB). DSPE-MPEG(2000)-formulated nanoparticles have shown the ability to enhance drug accumulation in brain tumors.
A study utilizing DSPE-MPEG(2000) polymeric liposomes to co-deliver quercetin (B1663063) (QUE) and temozolomide (B1682018) (TMZ) to a rat model of glioma demonstrated a significant accumulation of the nanoliposomes in the brain.[3][4] This formulation led to increased plasma concentrations of both drugs and delayed clearance compared to the free drugs or single-drug nanoliposomes.[3][4] The enhanced uptake of the dual-drug loaded nanoliposomes by U87 glioma cells in vitro suggests a potential for overcoming drug resistance.[3][4]
In another approach, trans-resveratrol (RSV)-loaded DSPE-MPEG(2000)-coated liposomes exhibited prolonged systemic circulation and enhanced brain distribution, suggesting their potential for passive brain targeting in glioma treatment.[5][6]
Breast Cancer
In breast cancer models, DSPE-MPEG(2000)-based micelles have been investigated for their ability to overcome multidrug resistance (MDR) and improve the efficacy of chemotherapeutic agents like doxorubicin (B1662922) (DOX).
One study developed mixed nanomicelles composed of Pluronic P123 and DSPE-MPEG(2000) for the delivery of DOX to drug-resistant breast cancer cells.[7] These mixed micelles showed a greater ability to reverse drug resistance compared to micelles made with DSPE-MPEG(2000) alone by suppressing the expression of MDR1 and P-glycoprotein (P-gp).[7]
Another study reported the use of DSPE-MPEG(2000) micelles for the photothermal therapy of lymphatic breast cancer metastasis using the near-infrared sensitive dye IR780. These micelles accumulated in the tumor and metastatic lymph nodes, leading to significant tumor growth inhibition upon laser irradiation.
Lung Cancer
DSPE-MPEG(2000)-modified liposomes have also been explored for targeted drug delivery in lung cancer.
Dual-ligand modified liposomes, using anti-carbonic anhydrase IX (CA IX) antibody and a cell-penetrating peptide (CPP33) conjugated to DSPE-MPEG(2000)-maleimide, were developed to deliver triptolide (B1683669) (TPL) to lung cancer cells. This formulation demonstrated enhanced cytotoxicity and penetration into 3D tumor spheroids compared to non-targeted or single-ligand modified liposomes.
Quantitative Performance Data
The following tables summarize the quantitative data on the performance of DSPE-MPEG(2000)-based formulations in various tumor models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Formulation | Drug | Cell Line | IC50 (µg/mL) | Reference |
| Free Doxorubicin | Doxorubicin | MCF-7 (Breast Cancer) | 1.1 | [8] |
| Doxorubicin-loaded Micelles | Doxorubicin | MCF-7 (Breast Cancer) | 1.8 | [8] |
| Free Doxorubicin | Doxorubicin | MDA-MB-231 (Breast Cancer) | 1.38 | [9] |
| Doxorubicin-loaded Micelles | Doxorubicin | MDA-MB-231 (Breast Cancer) | 0.9 | [9] |
| Doxorubicin-loaded y-shaped PEG-(PCL)2 Micelles | Doxorubicin | MCF-7/WT (Breast Cancer) | 0.937 | [10] |
| Doxorubicin-loaded y-shaped PEG-(PCL)2 Micelles | Doxorubicin | MCF-7/ADR (Dox-resistant Breast Cancer) | 7.476 | [10] |
| Free Paclitaxel (B517696) | Paclitaxel | A549 (Lung Cancer) | 418.56 nM (floating cells) | [11] |
| Paclitaxel-loaded PLGA-Lipid Hybrid Nanoparticles | Paclitaxel | A549 (Lung Cancer) | 1.13 nM (floating cells) | [11] |
Table 2: In Vivo Tumor Growth Inhibition
| Formulation | Drug | Tumor Model | Tumor Growth Inhibition | Reference |
| Paclitaxel Nanoparticles | Paclitaxel | A549 Lung Cancer Xenograft | Significant reduction in tumor volume compared to control | [12] |
| Paclitaxel Mixed Micelles | Paclitaxel | A549 Lung Cancer Xenograft | More effective tumor inhibition than other formulations | [13] |
| pH-sensitive Liposomes (Non-PEGylated) | Doxorubicin | 4T1 Breast Cancer | 60.4% | [14] |
Table 3: Pharmacokinetic Parameters
| Formulation | Drug | Animal Model | Half-life (t1/2) | AUC (Area Under the Curve) | Clearance | Reference |
| Ridaforolimus in ethanol/PEG 400 | Ridaforolimus | Rat | 1.20 ± 0.11 h | 1.40 ± 0.23 hµg/mL | 8.31 ± 1.58 L/h/kg | [15] |
| Ridaforolimus in DSPE-PEG2000 Micelles | Ridaforolimus | Rat | 3.18 ± 0.64 h | 5.16 ± 2.13 hµg/mL | 3.45 ± 0.79 L/h/kg | [15] |
| Free Resveratrol Solution | Resveratrol | Rat | - | Lower than liposomal formulations | Higher than liposomal formulations | [5][6] |
| Resveratrol-loaded Non-PEGylated Liposomes | Resveratrol | Rat | - | - | - | [5][6] |
| Resveratrol-loaded DSPE-PEG2000 Liposomes | Resveratrol | Rat | Higher than free RSV and non-PEGylated liposomes | Higher than free RSV and non-PEGylated liposomes | Lower than free RSV and non-PEGylated liposomes | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preparation of DSPE-MPEG(2000)-based nanoparticles.
Preparation of DSPE-MPEG(2000) Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: A mixture of lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and DSPE-MPEG(2000), are dissolved in an organic solvent (e.g., chloroform). The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask. The film is further dried under vacuum to remove any residual solvent.
-
Hydration: The lipid film is hydrated with an aqueous solution (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs). For encapsulating hydrophilic drugs, the drug is dissolved in the hydration buffer. For lipophilic drugs, the drug is co-dissolved with the lipids in the organic solvent.
-
Size Reduction: To obtain unilamellar vesicles of a desired size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Preparation of DSPE-MPEG(2000) Micelles (Solvent Evaporation Method)
-
Dissolution: DSPE-MPEG(2000) and the hydrophobic drug are co-dissolved in a suitable organic solvent.
-
Emulsification: The organic solution is then added dropwise to an aqueous solution while stirring, leading to the formation of an oil-in-water emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure, causing the self-assembly of DSPE-MPEG(2000) into micelles with the drug encapsulated in the hydrophobic core.
-
Purification: The micellar solution is then purified to remove any free drug or non-incorporated materials, typically through dialysis or size exclusion chromatography.
Signaling Pathways and Experimental Workflows
The therapeutic efficacy of drug-loaded nanoparticles is intrinsically linked to the mechanism of action of the encapsulated drug. The following diagrams illustrate key signaling pathways affected by drugs commonly delivered using DSPE-MPEG(2000) and a general experimental workflow for evaluating these nanocarriers.
Caption: General workflow for developing and testing DSPE-MPEG(2000) nanoparticles.
Signaling Pathways in Glioma
Quercetin and Temozolomide are two drugs that have been delivered using DSPE-MPEG(2000) to treat glioma.
Caption: Quercetin induces apoptosis while Temozolomide can activate resistance pathways.[16][17][18]
Signaling Pathways in Breast Cancer
Doxorubicin is a cornerstone of breast cancer chemotherapy.
Caption: Doxorubicin induces apoptosis but can also trigger resistance pathways.[19][20][21]
Signaling Pathways in Lung Cancer
Paclitaxel is a widely used chemotherapeutic for lung cancer.
Caption: Paclitaxel induces apoptosis and inhibits key survival pathways in lung cancer.[22][][24]
References
- 1. Quercetin and Glioma: Which Signaling Pathways are Involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 7. e-century.us [e-century.us]
- 8. jrmds.in [jrmds.in]
- 9. jrmds.in [jrmds.in]
- 10. researchgate.net [researchgate.net]
- 11. PLGA-Lipid Hybrid Nanoparticles for Overcoming Paclitaxel Tolerance in Anoikis-Resistant Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Encapsulated paclitaxel nanoparticles exhibit enhanced anti-tumor efficacy in A549 non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Temozolomide induces activation of Wnt/β-catenin signaling in glioma cells via PI3K/Akt pathway: implications in glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quercetin induces MGMT+ glioblastoma cells apoptosis via dual inhibition of Wnt3a/β-Catenin and Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway [frontiersin.org]
- 20. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Doxorubicin Resistance in Breast Cancer is Driven by Light at Night Induced Disruption of the Circadian Melatonin Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 24. Paclitaxel and TRAIL Synergize to Kill Paclitaxel-resistant Small Cell Lung Cancer Cells through a Caspase-independent Mechanism Mediated through AIF - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
